Isobutyraldehyde
描述
Structure
3D Structure
属性
IUPAC Name |
2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIMRNSIRUDHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27400-41-5 | |
| Record name | Propanal, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27400-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9021635 | |
| Record name | 2-Methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Methylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c. | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Methylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788 | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5 | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3 | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Transparent, colorless liquid | |
CAS No. |
78-84-2 | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42E28168L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Methylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-85 °F (NTP, 1992), -65.9 °C, -65 °C | |
| Record name | ISOBUTYL ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Methylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyraldehyde: Properties, Synthesis, and Key Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde, systematically named 2-methylpropanal, is a branched-chain aldehyde with the chemical formula (CH₃)₂CHCHO.[1] It is a colorless, volatile liquid with a characteristic pungent odor, sometimes described as resembling wet cereal or straw.[1] As a significant C4 chemical, this compound serves as a crucial intermediate in the synthesis of a wide array of industrial and pharmaceutical products, including alcohols, glycols, and amino acids. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and relevant metabolic pathways for professionals in research and drug development.
Core Data
CAS Number: 78-84-2[2]
Molecular Structure:
A ball-and-stick model of the this compound molecule illustrates its branched structure with a central carbonyl group.[5]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 72.11 g/mol | |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent, sharp | [1][6] |
| Density | 0.79 g/mL at 25 °C | |
| Melting Point | -65 °C | |
| Boiling Point | 63 °C | |
| Flash Point | -24 °C to -19 °C | [1] |
| Solubility in Water | 75 g/L at 20 °C | [3] |
| Vapor Pressure | 66 mmHg at 4.4 °C | |
| Autoignition Temperature | 190 °C | [7] |
Synthesis and Production
The primary industrial method for this compound production is the hydroformylation of propene, often as a co-product with n-butyraldehyde.[8] Other synthetic routes, including biological pathways, are also subjects of active research.
Industrial Synthesis: Hydroformylation of Propene
The hydroformylation of propylene (B89431), also known as the oxo process, involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[9]
-
Reaction: CH₃CH=CH₂ + CO + H₂ → (CH₃)₂CHCHO and CH₃CH₂CH₂CHO
-
Catalyst: Rhodium-based catalysts, such as HRh(CO)(PPh₃)₃, are commonly used to favor the formation of the linear isomer (n-butyraldehyde), while cobalt-based catalysts can also be employed.[10]
-
Reaction Conditions: The process is typically carried out at temperatures ranging from 110 to 170 °C and high pressures of 100 to 4000 psig, depending on the catalyst system.[10] The ratio of n-butyraldehyde to this compound can be controlled by adjusting the reaction conditions and the catalyst.[10]
Experimental Protocol: Laboratory Scale Synthesis from Methanol (B129727) and Ethanol (B145695)
A laboratory-scale, single-step synthesis of this compound from methanol and ethanol has been reported over a CuO-ZnO-Al₂O₃ catalyst.[11]
Materials:
-
Methanol
-
Ethanol
-
CuO-ZnO-Al₂O₃ catalyst
-
Fixed-bed reactor
-
Gas chromatograph for product analysis
Procedure:
-
A mixture of methanol and ethanol is vaporized and passed through a fixed-bed reactor containing the CuO-ZnO-Al₂O₃ catalyst.[12]
-
The reaction is conducted at atmospheric pressure and a temperature range of 210–360 °C.[11]
-
The product stream is cooled and collected.
-
The composition of the product mixture is analyzed by gas chromatography to determine the conversion of reactants and the selectivity to this compound.[12]
Key Reactions and Experimental Protocols
This compound is a versatile building block for various organic syntheses. Key reactions include hydrogenation to isobutanol, condensation with formaldehyde (B43269) to produce neopentyl glycol, and the Cannizzaro reaction.
Hydrogenation to Isobutanol
The hydrogenation of this compound is a primary route to isobutanol, an important solvent and biofuel.
-
Reaction: (CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH
Materials:
-
This compound
-
Copper-based catalyst (e.g., Cu/ZnO/Al₂O₃)
-
High-pressure autoclave reactor
-
Hydrogen gas
-
Solvent (e.g., isobutanol)
Procedure:
-
The autoclave reactor is charged with this compound, the copper-based catalyst, and a solvent.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to a pressure of 0.3-0.8 MPa.[13]
-
The reaction mixture is heated to a temperature of 130-180 °C with stirring.[13]
-
The reaction progress is monitored by measuring hydrogen consumption or by periodic sampling and analysis (e.g., by GC).
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The catalyst is removed by filtration, and the isobutanol is purified by distillation.
Synthesis of Neopentyl Glycol
Neopentyl glycol (NPG) is synthesized through an aldol (B89426) condensation of this compound with formaldehyde, followed by hydrogenation of the intermediate, hydroxypivaldehyde.[14]
-
Step 1 (Aldol Condensation): (CH₃)₂CHCHO + HCHO → HOCH₂C(CH₃)₂CHO
-
Step 2 (Hydrogenation): HOCH₂C(CH₃)₂CHO + H₂ → HOCH₂C(CH₃)₂CH₂OH
Materials:
-
This compound
-
Formaldehyde (or paraformaldehyde)
-
Tertiary amine catalyst (e.g., triethylamine)
-
Hydrogenation catalyst (e.g., copper chromite)
-
Solvent (e.g., methanol)
-
Reactor for aldol condensation
-
High-pressure autoclave for hydrogenation
Procedure:
-
Aldol Condensation:
-
Hydrogenation:
-
The crude hydroxypivaldehyde from the first step is transferred to a high-pressure autoclave.[16]
-
A hydrogenation catalyst (e.g., copper chromite) and a solvent like methanol are added.[15][16]
-
The reactor is pressurized with hydrogen (e.g., up to 3000 psig) and heated (e.g., to 130-160 °C).[15][16]
-
After the reaction is complete, the catalyst is filtered off, and the neopentyl glycol is purified by distillation.[16]
-
Cannizzaro Reaction
Although this compound possesses an α-hydrogen, it can undergo a Cannizzaro-type reaction under vigorous basic conditions, leading to the disproportionation into isobutyric acid and isobutanol.[17]
-
Reaction: 2 (CH₃)₂CHCHO + OH⁻ → (CH₃)₂CHCOO⁻ + (CH₃)₂CHCH₂OH
Materials:
-
This compound
-
Concentrated aqueous sodium or potassium hydroxide (B78521)
-
Reaction vessel with a stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
This compound is added to a concentrated solution of sodium or potassium hydroxide in a reaction vessel.
-
The mixture is stirred vigorously at room temperature or with gentle heating to initiate the reaction. The reaction is exothermic.
-
After the reaction is complete, the mixture is diluted with water and transferred to a separatory funnel.
-
The organic layer, containing isobutanol, is separated. The aqueous layer contains the salt of isobutyric acid.
-
The organic layer is washed with water, dried over an anhydrous drying agent, and distilled to purify the isobutanol.
-
The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate isobutyric acid, which can then be extracted with an organic solvent and purified.
Metabolic Pathway and Biotransformation
Engineered microorganisms, such as Escherichia coli, can be utilized for the bioproduction of this compound and its subsequent conversion to isobutanol.[18] This biotechnological approach offers a renewable alternative to traditional chemical synthesis.
Engineered this compound Production Pathway in E. coli
The metabolic pathway for this compound production in engineered E. coli typically starts from glucose and involves the overexpression of key enzymes in the valine biosynthesis pathway and a keto-acid decarboxylase.[19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 78-84-2: this compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 78-84-2 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound [chemeurope.com]
- 9. optience.com [optience.com]
- 10. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN102698767B - Method for synthesizing this compound catalyst by using methyl alcohol and ethanol in one step - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. jiuanchemical.com [jiuanchemical.com]
- 15. mdpi.com [mdpi.com]
- 16. US5144088A - Manufacture of neopentyl glycol (I) - Google Patents [patents.google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. This compound production from Escherichia coli by removing aldehyde reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde, systematically named 2-methylpropanal, is a key organic compound with the chemical formula (CH₃)₂CHCHO. It is a branched-chain aldehyde isomeric with n-butyraldehyde. This colorless, volatile liquid possesses a characteristic pungent odor, sometimes described as reminiscent of wet cereal or straw.[1][2] this compound serves as a crucial intermediate in the synthesis of a wide array of chemicals, including solvents, resins, plasticizers, and pharmaceuticals, making a thorough understanding of its physical and chemical properties essential for professionals in research and drug development.[3][4]
Physical Properties
The physical characteristics of this compound are critical for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₈O | [2][3][5] |
| Molecular Weight | 72.11 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Odor | Pungent, sharp, aldehydic | [1][3][5] |
| Boiling Point | 63-65 °C (145-149 °F; 336-338 K) | [1][2][6] |
| Melting Point | -65 °C (-85 °F; 208 K) | [1][2][6] |
| Density | 0.79 g/cm³ at 25 °C | [1][2][6] |
| Solubility in water | Moderately soluble (11 g/100 mL at 20°C) | [3][6] |
| Solubility in organic solvents | Miscible with most organic solvents | [1][2] |
| Vapor Pressure | 173 mmHg at 25 °C | [2] |
| Flash Point | -19 to -24 °C (-2 to -11 °F) | [1] |
| Refractive Index (n_D^20) | 1.374 | [3] |
Chemical Properties and Reactivity
This compound's reactivity is primarily dictated by the aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.
Oxidation
This compound can be readily oxidized to form isobutyric acid. This reaction is of significant industrial importance. The oxidation can be achieved using various oxidizing agents, including air, oxygen, or hydrogen peroxide.[7]
Experimental Protocol: Oxidation of this compound to Isobutyric Acid
A laboratory-scale oxidation can be performed using a microreactor system. This compound is fed into the reactor along with an oxidizing agent such as air or oxygen. The reaction is typically carried out at a controlled temperature and pressure. For instance, a continuous process can be established by feeding this compound and air into a reactor maintained at approximately 40°C and 55 psig.[4] The product stream, containing isobutyric acid and unreacted this compound, can then be analyzed by gas chromatography (GC) to determine the conversion and selectivity.[4]
A simplified workflow for the oxidation of this compound is depicted below:
Caption: Experimental workflow for the oxidation of this compound.
Reduction
The reduction of this compound yields isobutanol, a valuable solvent and chemical intermediate. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Reduction of this compound to Isobutanol
The hydrogenation of this compound can be carried out in a fixed-bed continuous reaction device. A supported metal catalyst is activated, and a solution of this compound is fed into a preheater before entering the reactor. Hydrogen gas is introduced simultaneously, and the reaction is maintained at a specific temperature and pressure. The resulting product mixture, containing isobutanol, can be analyzed to determine the conversion and yield.[8]
Aldol (B89426) Condensation
This compound, having an α-hydrogen, can undergo aldol condensation. A notable example is the cross-aldol condensation with formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor to neopentyl glycol, which is used in the manufacturing of resins and coatings.[1][9]
Experimental Protocol: Cross-Aldol Condensation of this compound and Formaldehyde
The reaction can be performed in a jacketed glass reactor. This compound and an aqueous solution of formaldehyde are reacted in the presence of a base catalyst, such as a tertiary amine or a phase transfer catalyst like benzyltrimethylammonium (B79724) hydroxide, at a controlled temperature (e.g., 20°C).[9] The progress of the reaction can be monitored using gas chromatography. The product, hydroxypivaldehyde, can be isolated by filtration and washing.[9]
The mechanism for the base-catalyzed aldol condensation is illustrated below:
Caption: Mechanism of the base-catalyzed aldol condensation.
Cannizzaro Reaction
Interestingly, this compound can also undergo the Cannizzaro reaction, a disproportionation reaction, despite having an α-hydrogen. This typically occurs under more vigorous basic conditions where the aldol reaction is reversible, and the irreversible Cannizzaro reaction becomes the dominant pathway.[6] In this reaction, two molecules of this compound react to produce isobutyric acid and isobutanol.[6]
The proposed mechanism for the Cannizzaro reaction of this compound is as follows:
Caption: Mechanism of the Cannizzaro reaction of this compound.
Industrial Production
The primary industrial method for producing this compound is the hydroformylation (or oxo process) of propene.[1][2] In this process, propene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex. This reaction yields a mixture of n-butyraldehyde and this compound.[1]
A simplified logical flow for the industrial production of this compound is shown below:
Caption: Industrial production of this compound via hydroformylation.
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | Doublet | 1H | Aldehydic proton (-CHO) |
| ~2.5 | Multiplet | 1H | Methine proton (-CH(CH₃)₂) |
| ~1.1 | Doublet | 6H | Methyl protons (-CH(CH₃)₂) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound exhibits three signals, corresponding to the three chemically non-equivalent carbon atoms.
| Chemical Shift (ppm) | Assignment |
| ~205 | Carbonyl carbon (C=O) |
| ~46 | Methine carbon (-CH(CH₃)₂) |
| ~16 | Methyl carbons (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~2970-2870 | C-H stretching (alkane) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~1730 | C=O stretching (strong, characteristic of aldehydes) |
| ~1465 and ~1385 | C-H bending (alkane) |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 72. Key fragmentation patterns include the loss of a hydrogen atom to give a peak at m/z = 71, and the loss of a propyl radical to give a prominent peak at m/z = 29 (CHO⁺). Another significant fragment is observed at m/z = 43, corresponding to the isopropyl cation ((CH₃)₂CH⁺).
Safety and Handling
This compound is a highly flammable liquid and vapor. It is classified as an eye irritant and can cause irritation to the skin and respiratory tract.[1] Due to its volatility and flammability, it should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical. Storage should be in a cool, dry, and well-ventilated place in tightly sealed containers.
Conclusion
This compound is a versatile chemical with a well-defined set of physical and chemical properties that underpin its wide range of applications. A comprehensive understanding of its reactivity, including its oxidation, reduction, and condensation reactions, is crucial for its effective use in chemical synthesis and industrial processes. Adherence to proper safety protocols is paramount when handling this flammable and irritant compound. This guide provides a foundational technical overview for professionals working with this compound in research, development, and manufacturing settings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 78-84-2 [thegoodscentscompany.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US20150166450A1 - Reduction of ester formation in this compound oxidation - Google Patents [patents.google.com]
- 5. This compound(78-84-2) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. spectrabase.com [spectrabase.com]
- 8. CN101239892A - Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of Isobutyraldehyde via Propylene Hydroformylation
Introduction
Hydroformylation, also known as the oxo synthesis or oxo process, is a cornerstone of industrial organic chemistry, facilitating the production of aldehydes from alkenes.[1] This process involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond.[1] The hydroformylation of propylene (B89431) is of paramount importance, yielding two isomeric products: n-butyraldehyde and isobutyraldehyde.[2] While many industrial applications favor the linear n-butyraldehyde for producing plasticizers and solvents, this compound is a valuable precursor in its own right, used in the synthesis of neopentyl glycol, isobutanol, and various specialized chemicals.[3][4]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this compound from propylene. It delves into the catalytic systems, reaction mechanisms, factors influencing regioselectivity towards the branched isomer, industrial process configurations, and detailed experimental protocols.
Catalytic Systems and Reaction Mechanism
The hydroformylation of propylene is catalyzed by transition metal complexes, with rhodium and cobalt being the most significant metals employed industrially. Modern "low-pressure oxo" (LPO) processes predominantly utilize rhodium catalysts modified with phosphine (B1218219) or phosphite (B83602) ligands due to their high activity and selectivity under milder conditions.[5]
The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation, based on the Wilkinson catalyst, is illustrated below. The active catalytic species is a rhodium hydride complex, typically H(CO)₂(TPP)₂ (where TPP is triphenylphosphine). The regioselectivity of the reaction—the ratio of n- to iso-butyraldehyde—is primarily determined during the hydride migration (or olefin insertion) step, which forms either a linear or a branched rhodium-alkyl intermediate.[6]
Factors Influencing this compound Selectivity
While industrial processes often aim to maximize the n/iso ratio, specific conditions and catalyst modifications can be employed to favor the production of this compound.[7] The key is to influence the kinetic and thermodynamic factors governing the formation of the iso-alkyl intermediate over the n-alkyl intermediate.
-
Ligand Effects : The structure of the phosphine or phosphite ligand is a critical determinant of regioselectivity.
-
Steric Hindrance : Bulky ligands can sterically favor the formation of the linear alkyl intermediate, thus increasing the n/iso ratio. Conversely, certain less bulky or specifically designed ligands can allow for or even promote the formation of the branched isomer.
-
Electronic Properties : The electron-donating or withdrawing nature of the ligand influences the electron density at the rhodium center, which in turn affects the back-donation to the propylene substrate and the activation energies of the hydride migration step.[6] For example, Rh/CHDPP (cyclohexyl diphenylphosphine) catalysts have shown a lower n/i ratio compared to Rh/TPP.[8]
-
Ligand Concentration : The effect is complex and ligand-dependent. For TPP-modified rhodium catalysts, a lower TPP concentration favors the formation of the Rh(CO)₂(H)(TPP)₂ species, which catalyzes the synthesis of the branched aldehyde. In contrast, for other ligands, a higher concentration may be required to promote this compound formation.[8][9]
-
-
Process Conditions :
-
Temperature : The effect of temperature is not always straightforward. While higher temperatures increase the reaction rate, they can sometimes decrease regioselectivity.[8][10]
-
Carbon Monoxide (CO) Partial Pressure : A higher CO partial pressure can decrease the n/iso ratio, favoring the branched product, although it can also lead to catalyst inhibition.[11]
-
Hydrogen (H₂) Partial Pressure : An increased H₂ pressure can lead to a higher n/iso ratio.[11]
-
Table 1: Influence of Key Parameters on this compound Production
| Parameter | Change | Effect on this compound Selectivity | Rationale | Citations |
|---|---|---|---|---|
| Catalyst Ligand | Switch TPP for CHDPP | Increase | CHDPP ligand shows an inherently lower n/iso ratio. | [8] |
| TPP Ligand Conc. | Decrease | Increase | Favors Rh(CO)₂(H)(TPP)₂ species, which promotes branched product. | |
| CO Partial Pressure | Increase | Increase | Favors addition to the non-terminal carbon. | [11] |
| H₂ Partial Pressure | Decrease | Increase | Higher H₂ pressure tends to increase the n/iso ratio. | [11] |
| Temperature | Varies | Can increase or decrease | Effect is system-dependent; often higher T decreases selectivity. |[8][10] |
Industrial Process Overview
The Low-Pressure Oxo (LPO) process, developed by Union Carbide, is a widely adopted technology for propylene hydroformylation.[1] It operates under significantly milder conditions than older cobalt-based processes. A typical process involves a continuous stirred-tank reactor where propylene and syngas (a mixture of CO and H₂) are bubbled through a solution of the rhodium catalyst in a high-boiling solvent, which is often a condensation product of the aldehydes themselves.[1][12]
A critical aspect of the LPO process is the efficient separation and recycling of the expensive rhodium catalyst.[13] The crude liquid product from the reactor is sent to a vaporizer where the lower-boiling aldehydes are separated from the high-boiling catalyst solution.[1] The catalyst solution is then recycled back to the reactor.[1][13] The vaporized aldehyde mixture is subsequently fed to a distillation train to separate this compound from n-butyraldehyde.[14][15]
Table 2: Comparison of Industrial Hydroformylation Catalyst Systems
| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar) | n/iso Ratio | Developer(s) | Citations |
|---|---|---|---|---|---|
| Cobalt Carbonyl | 140 - 180 | 250 - 300 | 3:1 to 4:1 | BASF | [1][16] |
| Rh/TPP | 95 - 130 | 15 - 20 | 10:1 to 30:1 | Union Carbide / Dow | [1][7] |
| Rh/TPPTS (Biphasic) | 50 - 130 | 10 - 100 | ~19:1 | Ruhrchemie / Rhône-Poulenc | [3] |
| Rh/Biphosphite | 85 - 95 | 15 - 20 | >30:1 | Union Carbide / Dow | |
Experimental Protocol: Laboratory Scale Synthesis
This section outlines a representative protocol for the hydroformylation of propylene in a laboratory setting, based on procedures described in kinetic studies.[8][17][18]
1. Materials and Equipment:
-
Reactor: High-pressure stirred autoclave (e.g., 300 mL stainless steel) equipped with a magnetic stirrer, gas inlet/outlet, sampling valve, thermocouple, and pressure transducer.
-
Reactants: Propylene (polymer grade), Synthesis gas (pre-mixed CO/H₂ or individual cylinders with mass flow controllers), high-purity nitrogen.
-
Catalyst System: Rhodium precursor (e.g., Rh(acac)(CO)₂), phosphine ligand (e.g., triphenylphosphine (B44618) or cyclohexyl diphenylphosphine).
-
Solvent: A high-boiling, inert solvent such as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol) or toluene.[8][19]
-
Analytical: Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.
2. Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), accurately weigh the rhodium precursor and the desired amount of ligand into a flask. Dissolve the components in the chosen solvent to achieve the target concentration (e.g., 50-250 ppm Rh).[8]
-
Reactor Charging: Transfer the prepared catalyst solution into the autoclave.
-
Sealing and Purging: Seal the reactor securely. Purge the system multiple times with high-purity nitrogen to remove all traces of oxygen.
-
Pressurization and Heating: Pressurize the reactor with synthesis gas to a pre-reaction pressure. Begin stirring (e.g., 1000 rpm) and heat the reactor to the desired reaction temperature (e.g., 70-115 °C).[8][17]
-
Reaction Initiation: Once the temperature and pressure are stable, introduce propylene into the reactor to reach the final target pressure (e.g., 10-15 bar total pressure).[17] This marks the start of the reaction.
-
Reaction Monitoring: Maintain a constant pressure by continuously feeding synthesis gas to compensate for consumption. The reaction progress can be monitored by observing the rate of syngas uptake. Liquid samples can be carefully withdrawn at intervals for GC analysis to determine conversion and selectivity.
-
Reaction Termination: After the desired reaction time or when syngas uptake ceases, stop the gas feed and terminate the reaction by rapid cooling in an ice bath.
-
Depressurization and Analysis: Once cooled to room temperature, slowly vent the excess pressure. Analyze the final liquid product by GC to quantify the amounts of n-butyraldehyde, this compound, and any side products like propane.
Product Separation
The primary method for separating this compound from n-butyraldehyde on an industrial scale is fractional distillation.[14] Due to the difference in their boiling points (this compound: 64 °C; n-butyraldehyde: 75 °C), they can be effectively separated. The distillation is typically performed under carefully controlled pressure conditions to prevent aldol (B89426) condensation side reactions and reduce energy consumption.[14][15] For laboratory-scale analysis, HPLC can also be used for separation.[20]
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. optience.com [optience.com]
- 3. Separation of Propane/Propylene Mixture by Selective Propylene Hydroformylation in Gas-Expanded Liquids (Chapter 7) - Green Catalysis and Reaction Engineering [cambridge.org]
- 4. biotechrep.ir [biotechrep.ir]
- 5. US20070282134A1 - Process For Hydroformylation Of Propylene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. US6946580B2 - Hydroformylation process with recycle of active rhodium catalyst - Google Patents [patents.google.com]
- 14. US5865957A - Method for producing butyraldehydes - Google Patents [patents.google.com]
- 15. EP3214062B1 - Distillation method for the separation of n-butanal and iso-butanal - Google Patents [patents.google.com]
- 16. Industrial Operation of Hydroformylation - Chempedia - LookChem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. iscre.org [iscre.org]
- 20. Separation of Butyraldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectroscopic Analysis of Isobutyraldehyde: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for isobutyraldehyde, a key organic compound utilized in various industrial applications, including the synthesis of pharmaceuticals, resins, and flavorings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this compound's spectral characteristics for identification, quantification, and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~9.6 | Doublet | 1H | Aldehydic proton (-CHO) |
| ~2.4 | Multiplet | 1H | Methine proton (-CH-) |
| ~1.1 | Doublet | 6H | Methyl protons (-CH₃) |
Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three distinct carbon environments.
| Chemical Shift (δ) [ppm] | Assignment |
| ~204.9 | Carbonyl carbon (C=O)[1] |
| ~41.1 | Methine carbon (-CH-)[1] |
| ~15.5 | Methyl carbons (-CH₃)[1] |
Note: The spectrum was recorded in CDCl₃. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an aldehyde.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 - 2845 | Strong | C-H stretching (alkyl)[2] |
| ~2880 & ~2720 | Medium | C-H stretching (aldehyde)[2][3] |
| ~1740 - 1720 | Strong, Sharp | C=O stretching (carbonyl)[2] |
| ~1440 - 1325 | Variable | C-H bending (alkyl)[2] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Relative Abundance | Assignment |
| 72 | Moderate | Molecular Ion [M]⁺ |
| 71 | High | [M-H]⁺[4] |
| 43 | High | [(CH₃)₂CH]⁺ |
| 29 | Moderate | [CHO]⁺[4] |
The fragmentation of this compound is a key identifier in its mass spectrum. The following diagram illustrates the primary fragmentation pathway.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., a 500 or 700 MHz Bruker instrument).[5]
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained without a solvent.[6] Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7] Carefully place a second salt plate on top to create a thin liquid film between the plates.[6][7]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the "sandwich" of salt plates containing the sample in the instrument's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the significant peaks.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the injection port.[8]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron from the molecule to form a radical cation (the molecular ion).[8]
-
Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[8]
-
Detection: An ion detector measures the abundance of ions at each m/z value.
-
Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample.
References
- 1. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 4. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comprehensive Technical Guide on the Thermodynamic Properties of 2-Methylpropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key thermodynamic properties of 2-methylpropanal (also known as isobutyraldehyde), a significant compound in various chemical syntheses. The data presented herein is compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) database, to ensure accuracy and reliability for research and development applications.
Core Physical and Thermodynamic Properties
2-Methylpropanal (C₄H₈O) is an aldehyde isomeric with butanal.[1] Its fundamental properties are crucial for process design, safety analysis, and reaction modeling. Key identifiers and properties are summarized below.
Table 1: General and Phase Transition Properties of 2-Methylpropanal
| Property | Value | Source(s) |
|---|---|---|
| Identifiers | ||
| IUPAC Name | 2-Methylpropanal | [2] |
| Synonyms | This compound, Isobutanal | [2] |
| CAS Number | 78-84-2 | [2] |
| Molecular Formula | C₄H₈O | [2] |
| Molar Mass | 72.107 g/mol | [3] |
| Phase Properties | ||
| Boiling Point (at 1 atm) | 336 K (63 °C) | [4] |
| Melting Point | 201 K (-72 °C) | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 29.3 ± 0.2 kJ/mol (at 298.15 K) |[5] |
Standard State Thermodynamic Data
The standard state enthalpies and entropy are fundamental for calculating the thermodynamics of reactions involving 2-methylpropanal. These values are provided for standard conditions (298.15 K and 1 bar).
Table 2: Standard Molar Thermodynamic Properties of 2-Methylpropanal at 298.15 K
| Property | Value (kJ/mol) | Phase | Method | Source(s) |
|---|---|---|---|---|
| Enthalpy of Formation (ΔfH°) | -218.0 | Gas | Ccb | [1] |
| -250.2 ± 0.75 | Liquid | Ccb | [1][6] | |
| Enthalpy of Combustion (ΔcH°) | -2467.2 ± 0.75 | Liquid | Ccb | [1][6] |
| Property | Value (J/mol·K) | Phase | Method | Source(s) |
| Entropy (S°) | 311.99 | Gas | N/A | [3] |
| | 207.29 | Liquid | N/A |[3] |
Method Acronyms: Ccb (Combustion Calorimetry), Eqk (Equilibrium constant measurement).
Temperature-Dependent Properties
For advanced process modeling and simulation, understanding how properties change with temperature is essential.
The molar heat capacity (Cp) describes the amount of heat required to raise the temperature of one mole of a substance by one degree. Data for 2-methylpropanal is available over a range of temperatures.
Table 3: Molar Heat Capacity (Cp) of 2-Methylpropanal
| Temperature (K) | Cp (J/mol·K) | Phase |
|---|---|---|
| 200 | 85.38 | Ideal Gas |
| 298.15 | 103.8 | Ideal Gas |
| 400 | 125.84 | Ideal Gas |
| 500 | 145.45 | Ideal Gas |
| 220 | 147.28 | Liquid |
| 298.15 | 158.4 | Liquid |
| 320 | 163.53 | Liquid |
Data sourced from NIST/TRC Web Thermo Tables.[3]
The vapor pressure of 2-methylpropanal can be accurately calculated using the Antoine Equation, which relates vapor pressure (P) to temperature (T).
Table 4: Antoine Equation Parameters for 2-Methylpropanal
| Equation | log₁₀(P) = A − (B / (T + C)) |
|---|---|
| Conditions | P in bar, T in Kelvin |
| Temperature Range (K) | 286.08 to 336.00 |
| Parameter A | 3.87395 |
| Parameter B | 1060.141 |
| Parameter C | -63.196 |
Parameters sourced from the NIST Chemistry WebBook.[7]
Experimental Protocols
The determination of key thermodynamic data, such as the enthalpy of combustion, relies on precise experimental techniques. The primary method used is constant-volume bomb calorimetry .
Determination of Enthalpy of Combustion via Bomb Calorimetry
Objective: To measure the heat released during the complete combustion of a known mass of liquid 2-methylpropanal under constant volume conditions. This value (the change in internal energy, ΔU) is then used to calculate the standard enthalpy of combustion (ΔcH°).[8]
Methodology:
-
Sample Preparation: A precise mass (typically 0.8-1.2 g) of high-purity 2-methylpropanal is weighed into a sample crucible.[9] A known length of fuse wire (e.g., nickel-chromium or platinum) is measured and connected to the electrodes of the bomb head, with the wire either submerged in or in contact with the liquid sample.
-
Bomb Assembly: A small, known volume of distilled water (approx. 1 mL) is added to the bottom of the steel bomb to ensure that the water formed during combustion is in its liquid state and to absorb acidic combustion products.[9] The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 25-30 atm.[10]
-
Calorimeter Setup: The sealed bomb is submerged in a known, precise mass of water in the calorimeter's insulated bucket. A high-precision thermometer (e.g., a Beckmann thermometer or a digital probe with a resolution of at least 0.001 K) and a stirrer are placed in the water.[10] The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.[11]
-
Measurement & Ignition: The water is stirred continuously to ensure a uniform temperature. The initial temperature is recorded at regular intervals (e.g., every minute) for several minutes to establish a stable baseline.[9] The sample is then ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at frequent intervals immediately following ignition as it rises to a maximum and then begins to slowly cool. This data is used to determine the corrected temperature change (ΔT) by accounting for any heat loss to the surroundings.[12]
-
Analysis and Calculation:
-
The heat absorbed by the calorimeter (q_cal) is calculated using: q_cal = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter system. C_cal is found by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]
-
The total heat released by the reaction at constant volume (q_v) is equal to -q_cal.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The molar change in internal energy of combustion (ΔcU) is calculated by dividing q_v by the number of moles of 2-methylpropanal combusted.
-
Finally, the standard enthalpy of combustion (ΔcH°) is calculated from ΔcU using the relation: ΔcH° = ΔcU + Δn_gas * R * T, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the standard temperature (298.15 K).[10]
-
The balanced combustion reaction for liquid 2-methylpropanal is: C₄H₈O(l) + 5.5 O₂(g) → 4 CO₂(g) + 4 H₂O(l)
Visualizations
Experimental Workflow for Bomb Calorimetry
The logical flow for determining the enthalpy of combustion using a bomb calorimeter is depicted below. This workflow outlines the key steps from sample preparation to the final calculation of the thermodynamic property.
Caption: Workflow for Bomb Calorimetry Experiment.
References
- 1. Propanal, 2-methyl- [webbook.nist.gov]
- 2. Propanal, 2-methyl- [webbook.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. Propanal, 2-methyl- [webbook.nist.gov]
- 5. Propanal, 2-methyl- [webbook.nist.gov]
- 6. Propanal, 2-methyl- [webbook.nist.gov]
- 7. Propanal, 2-methyl- [webbook.nist.gov]
- 8. biopchem.education [biopchem.education]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. brainkart.com [brainkart.com]
- 11. scribd.com [scribd.com]
- 12. chemistry.montana.edu [chemistry.montana.edu]
An In-depth Technical Guide to the Reactivity of Isobutyraldehyde with Nucleophiles and Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of isobutyraldehyde with both nucleophilic and electrophilic species. This compound, a branched-chain aldehyde, exhibits a rich and diverse chemistry, participating in a wide array of chemical transformations crucial for the synthesis of fine chemicals, pharmaceuticals, and other valuable organic compounds. This document details the mechanistic pathways, presents available quantitative data, and provides experimental protocols for key reactions. The inherent steric hindrance and electronic effects of the isopropyl group significantly influence its reactivity, often leading to unique outcomes compared to its linear isomer, n-butyraldehyde.
Core Principles of this compound Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl carbon and the acidity of its α-hydrogen. The carbonyl group is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen, making it a prime target for nucleophilic attack. The presence of an α-hydrogen allows for the formation of a nucleophilic enolate intermediate under basic conditions.
Electronic and Steric Effects
The isopropyl group attached to the carbonyl in this compound exerts two opposing effects:
-
Inductive Effect: The alkyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to formaldehyde (B43269).
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered aldehydes. This steric hindrance is a critical factor in many of its reactions.[1]
Reactivity with Nucleophiles
This compound readily undergoes nucleophilic addition and substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.
Aldol (B89426) Condensation
This compound, possessing an enolizable α-hydrogen, undergoes base- or acid-catalyzed aldol condensation. The reaction can proceed as a self-condensation or a crossed-aldol condensation with another carbonyl compound.
Mechanism: In the presence of a base, the α-hydrogen is abstracted to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another this compound molecule (or a different aldehyde/ketone). The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated aldehyde.
Caption: Mechanism of the base-catalyzed aldol condensation of this compound.
Quantitative Data:
| Reaction | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Cross-Aldol with Formaldehyde | Benzyltrimethylammonium (B79724) hydroxide (B78521) | 20 | ~100 | ~100 (for Hydroxypivaldehyde) | [2] |
| Self-Condensation | Sodium Hydroxide | 60 | - | - | [3] |
Experimental Protocol: Cross-Aldol Condensation of this compound and Formaldehyde [2]
-
Apparatus: A 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, metering pump, and a funnel.
-
Reagents:
-
This compound
-
37% aqueous formaldehyde solution
-
Benzyltrimethylammonium hydroxide (PTC catalyst)
-
-
Procedure:
-
Charge the reactor with this compound and formaldehyde in a 1.1:1.0 molar ratio.
-
Add the benzyltrimethylammonium hydroxide catalyst (0.04 molar equivalents).
-
Maintain the reaction temperature at 20°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture. The solid hydroxypivaldehyde product can be isolated by filtration, washed with cold water to remove the catalyst, and dried.
-
Cannizzaro Reaction
Interestingly, this compound can undergo a Cannizzaro reaction, a disproportionation reaction typically observed for aldehydes lacking α-hydrogens.[4] This is attributed to the steric hindrance around the α-carbon, which can make the competing aldol condensation less favorable under certain conditions.[5] The reaction yields isobutanol and isobutyric acid.
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. A subsequent hydride transfer from the resulting tetrahedral intermediate to a second molecule of this compound is the key step.
Caption: Mechanism of the Cannizzaro reaction of this compound.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from this compound. The reaction involves a phosphonium (B103445) ylide (Wittig reagent) and generally gives good yields. The stereoselectivity of the reaction is dependent on the nature of the ylide.
-
Unstabilized Ylides (R = alkyl) typically lead to the formation of (Z)-alkenes.[7][8]
-
Stabilized Ylides (R = electron-withdrawing group) predominantly form (E)-alkenes.[3][7]
Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide.
Caption: Mechanism of the Wittig reaction with this compound.
Grignard Reaction
Grignard reagents (R-MgX) readily add to this compound to produce secondary alcohols after acidic workup. This is a versatile method for the formation of new carbon-carbon bonds.[9][10]
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound, forming a magnesium alkoxide intermediate. Subsequent protonation with a weak acid yields the secondary alcohol.
Caption: Mechanism of the Grignard reaction with this compound.
Quantitative Data: Specific yield data for a wide range of Grignard reagents with this compound is not compiled in a single source. However, the reaction is generally high-yielding.
Experimental Protocol: Barbier Reaction of this compound (An Alternative to Grignard) [11]
This protocol describes a Barbier reaction, which is similar to a Grignard reaction but is carried out in one pot.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound (2-methylpropanal)
-
1-chloro-3-methylbut-2-ene
-
Zinc powder
-
Aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Combine this compound, 1-chloro-3-methylbut-2-ene, and zinc powder in THF.
-
The reaction is typically initiated by gentle heating.
-
After the reaction is complete (monitored by TLC), the mixture is quenched with aqueous NH₄Cl.
-
The product, a secondary alcohol, is then extracted with an organic solvent and purified.
-
Reactivity with Electrophiles
The primary mode of reactivity of this compound with electrophiles involves the nucleophilic character of its enol or enolate form. The carbonyl oxygen can also act as a Lewis basic site, reacting with protic or Lewis acids.
Enol and Enolate Formation
Under acidic or basic conditions, this compound can exist in equilibrium with its enol or enolate form, respectively. The enolate is a potent nucleophile and can react with a variety of electrophiles at the α-carbon.
Kinetics of Enolization: The rate-limiting step in many reactions involving the α-carbon of this compound is the conversion of the keto form to the enol form. For example, in a phosphate-buffered aqueous ethanol (B145695) solution at 35°C, the rate constant for the keto-to-enol tautomerization of this compound is 8.7 x 10⁻⁵ M⁻¹s⁻¹.[8]
Caption: Keto-enol/enolate tautomerism of this compound.
Oxidation
This compound can be readily oxidized to isobutyric acid using various oxidizing agents, including oxygen, air, or hydrogen peroxide.[7]
Mechanism: The oxidation with oxygen is believed to proceed through a free-radical chain mechanism involving the formation of a peroxy acid intermediate.
Quantitative Data:
| Oxidizing Agent | Co-solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Hydrogen Peroxide | Acetone | 20 | 10 | 0.1 | - | - | [7] |
| Oxygen | - | 20 | 10 | 1 | 89.2 | 94.6 (for Isobutyric Acid) | [7] |
| Air | - | 20 | 10 | 1 | 90 | 95 (for Isobutyric Acid) | [7] |
Experimental Protocol: Oxidation of this compound with Oxygen [7]
-
Apparatus: A microreactor system is ideal for this reaction to ensure safety and efficiency. A schematic of the experimental setup is provided in the reference.[1]
-
Reagents:
-
This compound
-
Oxygen gas
-
-
Procedure:
-
Set the oxygen flow rate to 1 SLPM and the this compound liquid flow rate to 5 mL/min.
-
Maintain the operating pressure at 10 bar and the temperature at 20°C.
-
Allow the reaction to proceed for 1 hour.
-
The product mixture is collected and analyzed by GC to determine the conversion of this compound and the selectivity for isobutyric acid.
-
α-Halogenation
The enol or enolate of this compound can react with halogens (Cl₂, Br₂, I₂) to afford α-halo-isobutyraldehyde. The reaction can be catalyzed by either acid or base.
-
Acid-catalyzed halogenation proceeds through the enol intermediate and typically results in monohalogenation.[12]
-
Base-catalyzed halogenation occurs via the enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenated products.
Mechanism (Acid-Catalyzed): The carbonyl oxygen is first protonated by the acid catalyst, which facilitates the formation of the enol. The electron-rich enol then attacks the halogen in an electrophilic addition-elimination type mechanism.
Caption: Acid-catalyzed α-bromination of this compound.
Experimental Protocol: α-Bromination of a Ketone (General Procedure) [12]
-
Apparatus: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer, vented to a trap for HBr gas.
-
Reagents:
-
Ketone (or this compound)
-
Bromine (Br₂)
-
Acetic acid (solvent and acid catalyst)
-
-
Procedure:
-
Dissolve the carbonyl compound in acetic acid in the round-bottom flask.
-
Slowly add a solution of bromine in acetic acid from the dropping funnel with stirring.
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Monitor the disappearance of the bromine color.
-
After the reaction is complete, the mixture is typically poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed with a reducing agent (e.g., sodium bisulfite solution) to remove any unreacted bromine, dried, and the solvent is evaporated to yield the α-brominated product.
-
Summary and Conclusion
This compound is a versatile building block in organic synthesis, demonstrating a wide range of reactivity with both nucleophilic and electrophilic reagents. Its reactions are often influenced by the steric bulk of the isopropyl group, which can affect reaction rates and, in some cases, lead to alternative reaction pathways such as the Cannizzaro reaction. This guide has provided an overview of its key transformations, including mechanistic details, quantitative data where available, and experimental protocols. For drug development professionals and researchers, a thorough understanding of these reactions is essential for the rational design of synthetic routes to complex target molecules. Further research to quantify the kinetics and yields of a broader range of reactions involving this compound would be beneficial for predictive synthetic planning.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Why can enolizable aldehydes undergo Cannizzaro reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chegg.com [chegg.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Isobutyraldehyde, a pivotal intermediate in the synthesis of a wide array of chemical compounds including vitamins, pharmaceuticals, and flavorings, presents a significant set of health and safety challenges that necessitate rigorous handling protocols.[1][2] This in-depth technical guide provides a comprehensive overview of the health and safety considerations, experimental protocols, and emergency procedures required for the safe management of this compound in a laboratory and drug development setting.
Physicochemical and Toxicological Profile
A thorough understanding of this compound's properties is fundamental to its safe handling. It is a colorless, highly flammable liquid with a pungent odor.[2][3][4] Its high volatility and flammable nature represent a significant fire and explosion risk.[5]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C4H8O | [3] |
| Molecular Weight | 72.11 g/mol | [2][3] |
| Boiling Point | 63 °C (145.4 °F) at 760 mmHg | [3][4] |
| Melting Point | -65 °C (-85 °F) | [3][4] |
| Flash Point | -24 °C (-11.2 °F) to -40 °F (Closed Cup) | [3][6] |
| Autoignition Temperature | 190 °C (374 °F) | [3] |
| Vapor Pressure | 189 hPa at 20 °C | [7] |
| Vapor Density | 2.5 (Air = 1) | [3][4] |
| Density | 0.79 g/mL at 25 °C | [2][4] |
| Solubility in Water | 60 - 75 g/L at 20-25 °C | [3][7] |
| Lower Explosion Limit | 1.6 % by volume | [3] |
| Upper Explosion Limit | 10.6 % by volume | [3] |
Toxicological Data
This compound poses several health hazards upon exposure. It is irritating to the eyes, skin, and respiratory tract.[2][3] Inhalation can lead to coughing, shortness of breath, and potentially pulmonary edema at high concentrations.[1] Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[3] While no official occupational exposure limits have been established by OSHA or ACGIH, it is crucial to minimize all routes of exposure.[1]
The following table summarizes the available acute toxicity data for this compound.
| Toxicity Endpoint | Species | Route | Value | References |
| LD50 | Rat | Oral | 960 - 3730 mg/kg | [3][8][9] |
| LD50 | Rabbit | Dermal | 5630 - 7130 µL/kg | [3][10][11] |
| LC50 | Mouse | Inhalation | 39,500 mg/m³ / 2 hours | [3] |
| LC50 | Rat | Inhalation | > 23.6 mg/L / 4 hours | [11] |
Experimental Protocols: Toxicity Assessment
The toxicological data presented are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and for designing further safety studies.
Acute Oral Toxicity (LD50)
Methodology (based on OECD Guideline 401):
-
Animal Model: Typically, fasted adult rats (e.g., Sprague-Dawley) of a single sex are used.
-
Dosage: A range of single doses of this compound is administered by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods.
Acute Dermal Toxicity (LD50)
Methodology (based on OECD Guideline 402):
-
Animal Model: Rabbits are commonly used for this assay.
-
Application: A specified dose of this compound is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality and signs of toxicity for 14 days.
-
Data Analysis: The dermal LD50 is calculated.
Acute Inhalation Toxicity (LC50)
Methodology (based on OECD Guideline 403):
-
Animal Model: Rats or mice are exposed to various concentrations of this compound vapor.
-
Exposure: The animals are placed in an inhalation chamber for a fixed period, typically 4 hours.
-
Observation: Post-exposure, the animals are observed for mortality and toxic effects for up to 14 days.
-
Data Analysis: The LC50, the concentration of the substance in the air that is estimated to be lethal to 50% of the test animals, is determined.
Safe Handling and Storage
Given its hazardous properties, strict adherence to safety protocols during the handling and storage of this compound is mandatory.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7] Local exhaust ventilation should be used to control vapor release at the source.[1]
-
Explosion-Proof Equipment: Use spark-proof tools and explosion-proof electrical equipment to prevent ignition of flammable vapors.[3][12]
-
Grounding and Bonding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[3][12]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following workflow outlines the decision-making process for PPE selection.
Caption: Personal Protective Equipment (PPE) Selection Workflow for Handling this compound.
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[3][7]
-
Keep containers tightly closed and store in a flammable liquids cabinet or refrigerator designed for flammable materials.[3][13]
-
It is recommended to store under an inert gas as it can slowly oxidize in the presence of air.[4][7]
Emergency Procedures
Prompt and correct response to emergencies is crucial to mitigate harm.
Spill and Leak Response
The following diagram outlines the logical steps for responding to an this compound spill.
Caption: Emergency Response Procedure for an this compound Spill.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][3] Water may be ineffective.[1]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][14] Containers may explode in a fire.[1] Poisonous gases, including carbon monoxide, are produced in a fire.[1]
-
Procedure: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Use water spray to keep fire-exposed containers cool.[1]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical aid.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Do not induce vomiting. Seek immediate medical attention.[3]
Conclusion
The safe handling of this compound in a research and drug development environment is paramount to protecting personnel and property. A comprehensive understanding of its physicochemical properties, toxicological profile, and associated hazards, coupled with the strict implementation of engineering controls, appropriate personal protective equipment, and robust emergency procedures, is essential. This guide serves as a foundational resource for establishing a strong safety culture when working with this valuable but hazardous chemical.
References
- 1. nj.gov [nj.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | 78-84-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. download.basf.com [download.basf.com]
- 9. airgas.com [airgas.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. indenta.com [indenta.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence and Biological Sources of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyraldehyde, a volatile branched-chain aldehyde, is a significant contributor to the aroma and flavor profiles of a diverse range of natural products, from fruits and fermented beverages to essential oils. Beyond its sensory contributions, this compound plays a crucial role as an intermediate in various biological pathways, most notably in the catabolism of the amino acid valine and in engineered microbial systems for biofuel production. This technical guide provides an in-depth exploration of the natural occurrence and biological origins of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the multifaceted nature of this important aldehyde.
Natural Occurrence of this compound
This compound is a naturally occurring volatile organic compound found in a wide array of plants, foods, and beverages. Its presence contributes to the characteristic aroma profiles of many of these products. The following table summarizes the reported concentrations of this compound in various natural sources.
| Natural Source | Concentration Range | Analytical Method | Reference(s) |
| Fruits | |||
| Apple (various cultivars) | 2 ppm - 27,813.56 µg/kg FW | HS-SPME-GC-MS | [1][2][3][4][5] |
| Banana | Present | Enzyme Assays | [6] |
| Currant | Present | Not specified | |
| Beverages | |||
| Beer (various types) | <1 - 25 µg/L | HS-SPME-GC-MS/MS | [7][8][9][10] |
| Dairy Products | |||
| Cheese (Cheddar) | Present, contributes to nutty flavor | GC-Olfactometry, GC-MS | [11][12][13] |
| Baked Goods | |||
| White Bread | Present | Not specified | [14] |
| Other | |||
| Essential Oils (e.g., Pinus jeffreyi, Citrus aurantium) | Present | Not specified |
Note: FW denotes fresh weight. Concentrations can vary significantly based on factors such as cultivar, ripeness, processing methods, and storage conditions.
Biological Sources and Biosynthetic Pathways
This compound is a key metabolic intermediate in various organisms, arising primarily from the catabolism of the branched-chain amino acid L-valine. It is also a target product in metabolically engineered microorganisms for the production of biofuels and other chemicals.
Valine Degradation Pathway
In most organisms, from bacteria to mammals, the breakdown of L-valine proceeds through a series of enzymatic reactions that generate this compound as an intermediate. This pathway is a fundamental part of amino acid metabolism.
The key steps involved in the conversion of L-valine to this compound are:
-
Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).
-
Decarboxylation: α-ketoisovalerate is then decarboxylated to this compound by a branched-chain α-keto acid decarboxylase (KDC).[15][16]
Engineered Biosynthesis in Escherichia coli
Metabolic engineering has enabled the high-level production of this compound in microorganisms like Escherichia coli. This is typically achieved by overexpressing key enzymes in the valine biosynthesis pathway and redirecting the metabolic flux towards this compound.[17][18][19][20][21][22][23][24] This engineered pathway is of significant interest for the production of isobutanol, a next-generation biofuel, for which this compound is a direct precursor.[15][16]
The engineered pathway leverages the native metabolism of the host and introduces heterologous enzymes to enhance the production of the desired compound. A common strategy involves:
-
Overexpression of the Valine Biosynthesis Pathway: Genes encoding enzymes such as acetolactate synthase (AlsS), ketol-acid reductoisomerase (IlvC), and dihydroxy-acid dehydratase (IlvD) are overexpressed to increase the pool of the precursor, α-ketoisovalerate.
-
Introduction of a Keto-acid Decarboxylase: A heterologous α-keto acid decarboxylase (Kivd from Lactococcus lactis is commonly used) is introduced to efficiently convert α-ketoisovalerate to this compound.[17][21]
-
Deletion of Competing Pathways: To prevent the conversion of this compound to other products, native aldehyde reductases are often deleted from the host genome.[18]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is the most common technique for volatile compounds like this compound. High-performance liquid chromatography (HPLC) with UV detection following derivatization is another widely used method.
Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This method is ideal for the analysis of volatile and semi-volatile compounds in liquid and solid samples.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., beer), degas if necessary. For solid samples (e.g., apple), homogenize a known weight of the sample.
-
Transfer a precise volume or weight of the sample (e.g., 5 mL or 5 g) into a 20 mL headspace vial.
-
Add a saturating amount of sodium chloride (e.g., 1 g) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or another aldehyde not present in the sample).
-
-
HS-SPME Conditions:
-
Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Incubation: Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[25]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature.
-
-
GC-MS Parameters:
-
Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet, typically in splitless mode for 2-5 minutes at a high temperature (e.g., 250 °C).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatile compounds.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C) to elute all compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[26]
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound at different concentrations prepared in a matrix similar to the sample.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization
This method is suitable for the quantification of aldehydes and ketones in various matrices, including air, water, and food extracts. Derivatization with DNPH converts the carbonyl compounds into stable, UV-active hydrazones.[27][28][29][30][31][32]
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Extract the carbonyl compounds from the sample matrix using an appropriate solvent (e.g., acetonitrile (B52724) for aqueous samples, solvent extraction for solid samples).
-
To the extract, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 1-2 hours) to ensure complete derivatization.[33][34]
-
-
HPLC-UV Parameters:
-
Column: A reversed-phase C18 column is typically used for the separation of the DNPH-hydrazone derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve good separation of the various aldehyde and ketone derivatives.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for the DNPH-hydrazones, which is typically around 360 nm.[31]
-
-
Quantification:
-
Prepare standard solutions of this compound-DNPH derivative at known concentrations.
-
Generate a calibration curve by plotting the peak area of the derivative against its concentration.
-
Determine the concentration of this compound in the original sample based on the calibration curve and the initial sample volume/weight and dilution factors.
-
Conclusion
This compound is a naturally pervasive molecule with significant implications for the food and beverage industries, as well as for the burgeoning field of metabolic engineering. Its characteristic aroma contributes to the sensory appeal of numerous products, while its role as a metabolic intermediate makes it a key target for biosynthetic production of valuable chemicals. A thorough understanding of its natural distribution, biological origins, and the analytical methods for its detection and quantification is essential for researchers and professionals in these fields. This technical guide provides a foundational resource to support further investigation and application of knowledge regarding this important aldehyde.
References
- 1. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. The formation of isovaleraldehyde from ℓ-leucine and this compound from ℓ-valine catalyzed by banana polyphenoloxidase and peroxidase [vtechworks.lib.vt.edu]
- 7. brewingforward.com [brewingforward.com]
- 8. unyha.com [unyha.com]
- 9. Aldehyde Accumulation in Aged Alcoholic Beer: Addressing Acetaldehyde Impacts on Upper Aerodigestive Tract Cancer Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Enhanced nutty flavor formation in cheddar cheese made with a malty Lactococcus lactis adjunct culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of nutty flavor in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. cerealsgrains.org [cerealsgrains.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound production from Escherichia coli by removing aldehyde reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. US9701948B2 - Escherichia coli engineered for this compound production - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption | Semantic Scholar [semanticscholar.org]
- 27. epa.gov [epa.gov]
- 28. hitachi-hightech.com [hitachi-hightech.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [PDF] HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. | Semantic Scholar [semanticscholar.org]
- 33. benchchem.com [benchchem.com]
- 34. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Historical Preparation of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methods for the preparation of isobutyraldehyde, a key intermediate in the chemical and pharmaceutical industries. The document focuses on the core industrial processes of the early to mid-20th century, providing detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.
Hydroformylation of Propylene (B89431) (Oxo Process)
The hydroformylation of propylene, also known as the oxo process, has been the most significant industrial route to butyraldehydes, including this compound, since its discovery in 1938 by Otto Roelen at Ruhrchemie.[1] This process involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of n-butyraldehyde and this compound.[2][3] Historically, the process has evolved from high-pressure cobalt-catalyzed systems to more efficient low-pressure rhodium-catalyzed methods.[4][5]
High-Pressure Cobalt-Catalyzed Process (Historical Method)
The initial industrial implementation of the oxo process utilized a cobalt catalyst, specifically hydrocobalt tetracarbonyl (HCo(CO)₄), and operated under high pressures and temperatures.[6][7] This method was the cornerstone of butyraldehyde (B50154) production for several decades.[4]
Experimental Protocol:
A typical historical high-pressure hydroformylation process would be carried out in a high-pressure stirred autoclave.
-
Catalyst Preparation: The active catalyst, hydrocobalt tetracarbonyl, is formed in situ from a cobalt precursor such as cobalt(II) octanoate (B1194180) or cobalt metal under the reaction conditions.
-
Reaction: Propylene, along with a compressed mixture of carbon monoxide and hydrogen (synthesis gas), is continuously fed into the reactor containing the cobalt catalyst dissolved in a suitable solvent, often the product aldehyde itself.
-
Reaction Conditions: The reaction is maintained at a temperature of 110–170°C and a pressure of 150–400 atm (1500–4000 psig).[6]
-
Product Separation: After the reaction, the mixture is cooled and depressurized. The cobalt catalyst is separated from the product aldehydes by various methods, including thermal decobaltation or oxidation to a water-soluble cobalt salt. The resulting mixture of n-butyraldehyde and this compound is then separated by fractional distillation.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Hydrocobalt Tetracarbonyl (HCo(CO)₄) | [6][7] |
| Temperature | 110–170°C | [6] |
| Pressure | 150–400 atm (1500–4000 psig) | [6] |
| n-butyraldehyde:this compound Ratio | 2:1 to 4:1 | [6] |
Reaction Pathway:
Low-Pressure Rhodium-Catalyzed Process
In the 1970s, a more efficient low-pressure oxo (LPO) process was developed, utilizing a rhodium catalyst modified with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (TPP).[4][9] This process offered higher selectivity towards the linear n-butyraldehyde and operated under significantly milder conditions.[6]
Experimental Protocol:
The low-pressure process is typically a continuous operation.
-
Catalyst System: A rhodium complex, such as HRh(CO)(PPh₃)₃, is used as the catalyst.
-
Reaction: Purified propylene and synthesis gas are fed into a reactor containing the rhodium catalyst dissolved in a mixture of the product aldehydes and their condensation byproducts.
-
Reaction Conditions: The reaction is carried out at a temperature of around 110°C and a much lower pressure of 10–30 atm (100–300 psig).[6]
-
Product Recovery: The butyraldehyde products are removed from the reactor as a vapor stream, which helps to maintain catalyst stability. The vapor is then condensed, and the n- and isobutyraldehydes are separated by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Rhodium-phosphine complex (e.g., HRh(CO)(PPh₃)₃) | [4][6] |
| Temperature | ~110°C | [6] |
| Pressure | 10–30 atm (100–300 psig) | [6] |
| n-butyraldehyde:this compound Ratio | 8:1 to 12:1 | [6] |
Reaction Pathway:
Oxidation and Dehydrogenation of Isobutanol
Prior to and concurrent with the development of the oxo process, the oxidation and dehydrogenation of isobutanol were important methods for the preparation of this compound. These methods involve the removal of two hydrogen atoms from the isobutanol molecule.
Catalytic Dehydrogenation of Isobutanol
The catalytic dehydrogenation of isobutanol in the vapor phase over metal catalysts was a common historical method for producing this compound. Copper- and silver-based catalysts were frequently employed.
Experimental Protocol:
A typical laboratory or early industrial setup would involve a heated tube reactor.
-
Catalyst Preparation: A copper-based catalyst can be prepared by impregnating a support material like magnesium oxide with a solution of a copper salt (e.g., copper nitrate), followed by drying and calcination.[10] The catalyst is then reduced in a stream of hydrogen gas before use.
-
Reaction: Isobutanol is vaporized and passed through the heated reactor tube containing the catalyst bed. The reaction is carried out at atmospheric pressure.
-
Reaction Conditions: The reaction temperature is typically maintained in the range of 250–400°C.[10]
-
Product Collection: The product stream exiting the reactor is cooled to condense the this compound and any unreacted isobutanol. The this compound is then purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Copper on Magnesia (CuO/MgO) | [10] |
| Temperature | 250–400°C | [10] |
| Pressure | Atmospheric | |
| Isobutanol Conversion | Up to 87% | [10] |
| This compound Selectivity | Up to 84% | [10] |
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. biotechrep.ir [biotechrep.ir]
- 4. technology.matthey.com [technology.matthey.com]
- 5. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. ethz.ch [ethz.ch]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. JP6384731B2 - Method for producing this compound - Google Patents [patents.google.com]
Unveiling Isobutyraldehyde: From its 19th Century Discovery to Modern Industrial Synthesis
A deep dive into the historical first synthesis and the revolutionary industrial production of isobutyraldehyde (2-methylpropanal), a pivotal chemical intermediate.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and synthesis of this compound. We will explore the initial laboratory preparation through the oxidation of isobutanol and delve into the groundbreaking development of the industrial hydroformylation process. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a thorough understanding of this important aldehyde.
Discovery and First Synthesis: The Oxidation of Isobutanol
While the large-scale industrial production of this compound began in the 20th century, its initial discovery and synthesis can be traced back to the 19th century through the oxidation of its corresponding alcohol, isobutanol. The structure of isobutanol was elucidated in 1867 by Emil Erlenmeyer and Vladimir Markovnikov, who confirmed it by oxidizing the alcohol to isobutyric acid.[1] This work laid the foundation for the understanding that isobutanol could be oxidized to form an aldehyde, which we now know as this compound.
The classical method for this transformation involves the use of a strong oxidizing agent, such as a mixture of potassium dichromate and concentrated sulfuric acid.[2] This method, a staple of early organic chemistry, provided the first means of accessing this compound in a laboratory setting.
Experimental Protocol: Oxidation of Isobutanol
The following protocol is a representative procedure for the laboratory synthesis of this compound via the oxidation of isobutanol.
Materials:
-
Isobutanol
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of potassium dichromate in water is prepared in a flask equipped with a dropping funnel and a condenser.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid is slowly added to the potassium dichromate solution with constant stirring.
-
Isobutanol is then added dropwise to the oxidizing mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, the mixture is gently warmed to ensure the reaction goes to completion.
-
The this compound, being volatile, is then distilled directly from the reaction mixture.
-
The distillate, which contains this compound and some unreacted isobutanol and water, is collected.
-
The collected distillate is washed with water in a separatory funnel to remove any remaining water-soluble impurities.
-
The organic layer is separated and dried over a suitable drying agent.
-
A final fractional distillation is performed to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Molar Mass of Isobutanol | 74.12 g/mol |
| Molar Mass of this compound | 72.11 g/mol |
| Theoretical Yield | Dependent on starting material quantities |
| Typical Reported Yield | 40-60% |
Note: Yields can vary significantly based on reaction conditions and purification efficiency.
The Dawn of Industrial Production: The Hydroformylation of Propene
The landscape of this compound production was revolutionized in 1938 with the discovery of the hydroformylation process, also known as the oxo process, by the German chemist Otto Roelen.[3] This industrial method involves the reaction of an alkene, in this case, propene, with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce aldehydes.[3] this compound is typically formed as a co-product alongside its linear isomer, n-butyraldehyde.[3]
The development of hydroformylation marked a significant milestone in industrial organic chemistry, enabling the large-scale and cost-effective production of aldehydes, which are crucial building blocks for a vast array of chemical products.
Experimental Workflow: Cobalt-Catalyzed Hydroformylation of Propene
The following diagram illustrates the general workflow for the cobalt-catalyzed hydroformylation of propene.
Signaling Pathway: Catalytic Cycle of Cobalt-Catalyzed Hydroformylation
The mechanism of cobalt-catalyzed hydroformylation is a well-studied catalytic cycle. The following diagram illustrates the key steps involved in the formation of this compound from propene.
Quantitative Data for Industrial Hydroformylation:
| Parameter | Cobalt Catalyst | Rhodium Catalyst |
| Temperature | 140-180 °C | 80-120 °C |
| Pressure | 200-350 atm | 10-100 atm |
| n/iso Ratio | ~3-4 : 1 | ~8-15 : 1 |
| Catalyst Concentration | 0.1-1.0% | 0.01-0.1% |
Note: The ratio of n-butyraldehyde to this compound can be influenced by the catalyst, ligands, and reaction conditions.[3]
Conclusion
The journey of this compound from its initial laboratory synthesis through the oxidation of isobutanol to its large-scale industrial production via hydroformylation showcases the evolution of organic chemistry. While the former method was crucial for its initial discovery and study, the latter revolutionized its availability, making it a key intermediate in the chemical industry. Understanding both the historical context and the modern industrial processes provides a comprehensive picture of this versatile aldehyde and its significance in chemical manufacturing.
References
An In-depth Technical Guide to Isobutyraldehyde and its Structural Isomer, n-Butyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde, systematically named 2-methylpropanal, and its structural isomer, n-butyraldehyde (butanal), are both significant aldehydes with the shared molecular formula C4H8O.[1] Despite their identical chemical makeup, their distinct structural arrangements lead to notable differences in their physical properties and chemical reactivity, which in turn dictate their diverse applications across various industries, including pharmaceuticals, agrochemicals, and polymer synthesis.[1][2] This technical guide provides a comprehensive overview of the structural differences, comparative physical and chemical properties, synthesis methodologies, and analytical techniques for the differentiation of these two key isomers.
Structural Isomerism: n-Butyraldehyde vs. This compound
The core difference between n-butyraldehyde and this compound lies in the arrangement of their carbon skeletons.[1]
-
n-Butyraldehyde (Butanal): Possesses a linear, or "normal," four-carbon chain with the aldehyde functional group (-CHO) located at the terminal position (C1). Its structure is CH3CH2CH2CHO.[1]
-
This compound (2-Methylpropanal): Features a branched-chain structure. The main carbon chain consists of three carbons (propane), with a methyl group (-CH3) attached to the second carbon (C2), and the aldehyde group at the first carbon (C1). Its structure is (CH3)2CHCHO.[1][3]
This seemingly minor variation in structure gives rise to significant differences in their chemical and physical behavior.
Comparative Physicochemical Properties
The structural divergence between n-butyraldehyde and this compound directly influences their macroscopic properties. The following table summarizes key quantitative data for easy comparison.
| Property | n-Butyraldehyde (Butanal) | This compound (2-Methylpropanal) |
| Molecular Formula | C4H8O | C4H8O |
| Molar Mass ( g/mol ) | 72.11 | 72.11[4] |
| Appearance | Colorless liquid | Colorless liquid[4] |
| Odor | Pungent | Pungent, straw-like[3] |
| Boiling Point (°C) | 74.8 | 63[4] |
| Melting Point (°C) | -96.86 | -65[4] |
| Density (g/mL at 20°C) | 0.8016 | 0.79[4] |
| Refractive Index (n20/D) | 1.3766 | 1.374[4] |
| Solubility in water | 7.6 g/100 mL at 20°C | 11 g/100 mL at 20°C[5][6] |
| Solubility in organic solvents | Miscible | Miscible[4] |
Other Isomers of C4H8O
Beyond n-butyraldehyde and this compound, the molecular formula C4H8O encompasses several other structural isomers, including ketones, unsaturated alcohols, and cyclic ethers. A comprehensive analysis would also consider these compounds, as their presence can be relevant in synthesis and purification processes.
Experimental Protocols
Synthesis: Hydroformylation of Propene
A primary industrial method for producing both n-butyraldehyde and this compound is the hydroformylation (or oxo process) of propene.[3] This process involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.
Objective: To synthesize a mixture of n-butyraldehyde and this compound from propene.
Reaction: CH3CH=CH2 + H2 + CO → x CH3CH2CH2CHO + (1-x) (CH3)2CHCHO
Materials:
-
Propene (polymer grade)
-
Synthesis gas (H2:CO ratio typically between 1:1 and 2:1)
-
Rhodium-based catalyst (e.g., a rhodium complex with a phosphine (B1218219) ligand like triphenylphosphine) or a cobalt catalyst.
-
Solvent (e.g., toluene (B28343) or a high-boiling point organic solvent)
-
High-pressure reactor (autoclave) equipped with a stirrer, gas inlet and outlet, temperature and pressure controls.
Procedure:
-
Catalyst Preparation: The rhodium-based catalyst is typically prepared in situ or pre-formed under an inert atmosphere. The specific procedure depends on the chosen ligand and rhodium precursor.
-
Reactor Setup: The high-pressure reactor is charged with the solvent and the catalyst. The reactor is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Reaction Execution:
-
The reactor is heated to the desired temperature (typically 70-120°C).
-
The reactor is pressurized with synthesis gas to the target pressure (can range from 10 to 100 bar).
-
Propene is then fed into the reactor at a controlled rate.
-
The reaction is allowed to proceed with vigorous stirring to ensure good gas-liquid mixing. The ratio of n-butyraldehyde to this compound can be influenced by reaction conditions such as temperature, pressure, and the ligand used.
-
-
Product Recovery and Purification:
-
After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.
-
The liquid product mixture is collected.
-
The aldehydes are separated from the catalyst and solvent by distillation. Fractional distillation is then used to separate n-butyraldehyde from this compound based on their different boiling points.
-
Safety Precautions:
-
Hydroformylation is a high-pressure reaction and should only be conducted in appropriate equipment by trained personnel.
-
Synthesis gas is flammable and toxic (due to carbon monoxide); proper ventilation and gas detection systems are essential.
-
Propene is a flammable gas.
Analytical Differentiation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like n-butyraldehyde and this compound.
Objective: To separate and identify n-butyraldehyde and this compound in a sample mixture.
Principle: The sample is vaporized and injected into a gas chromatograph, where the isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for volatile organic compounds (e.g., a capillary column with a non-polar or mid-polar stationary phase)
-
Helium (or other suitable carrier gas)
-
Sample containing a mixture of butyraldehyde (B50154) isomers
-
Solvent for sample dilution (e.g., dichloromethane (B109758) or hexane)
-
Reference standards for n-butyraldehyde and this compound
Procedure:
-
Sample Preparation: The sample may need to be diluted with a suitable solvent to an appropriate concentration for GC-MS analysis.
-
Instrument Setup:
-
GC Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature program is used to separate the isomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas Flow Rate: Set to the optimal flow rate for the column being used.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Set to scan a range that includes the molecular ion and characteristic fragment ions of the isomers (e.g., m/z 30-100).
-
-
-
Analysis:
-
Inject a known volume of the prepared sample into the GC.
-
Acquire the data as the sample components elute from the column and are detected by the MS.
-
-
Data Interpretation:
-
The retention time (the time it takes for a compound to travel through the GC column) will be different for n-butyraldehyde and this compound due to their different boiling points. Typically, the more volatile this compound will have a shorter retention time.
-
The mass spectrum of each peak is compared to a library of known spectra or to the spectra of the reference standards to confirm the identity of each isomer.
-
Visualizations
Structural Differences
Caption: Structural formulas of n-butyraldehyde and this compound.
Hydroformylation of Propene Workflow
Caption: Simplified workflow for the hydroformylation of propene.
GC-MS Analysis Workflow
Caption: General workflow for the analysis of isomers by GC-MS.
References
- 1. Butyraldehyde and this compound: different chemical structures, different uses-Chemwin [en.888chem.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chemeurope.com]
- 5. This compound [chembk.com]
- 6. 异丁醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Quantum Chemical Calculations on Isobutyraldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on isobutyraldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the conformational analysis, structural parameters, vibrational frequencies, and thermochemical properties of this compound, comparing computational data with experimental findings.
Conformational Analysis
This compound (2-methylpropanal) is a small aldehyde that exhibits rotational isomerism. The two primary conformers are the gauche and trans forms, arising from the rotation around the C1-C2 single bond.
Numerous computational and experimental studies have been conducted to determine the relative stability of these conformers. Microwave spectroscopy and electron diffraction studies have confirmed the existence of both the gauche and trans isomers.[1][2] Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the potential energy surface and predicting the relative energies of these conformers.
The gauche conformer, where one of the methyl groups is eclipsed with the carbonyl oxygen, has been identified as the more stable form.[2] The energy difference between the gauche and trans conformers is relatively small, leading to a mixture of both at room temperature.
Caption: Conformational Isomers of this compound.
Computational and Experimental Protocols
Quantum Chemical Calculations
A variety of quantum chemical methods have been applied to study this compound. A general workflow for such calculations is outlined below.
Caption: General Workflow for Quantum Chemical Calculations.
Commonly used methods include:
-
Density Functional Theory (DFT): Functionals such as B3LYP and CAM-B3LYP are frequently used in conjunction with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) for geometry optimization and frequency calculations.[1]
-
Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed for more accurate energy calculations, often on DFT-optimized geometries.
-
Composite Methods: High-accuracy methods like the Gaussian-n (G3, G4) theories are used to obtain precise thermochemical data.[3]
Experimental Techniques
Experimental data provides a crucial benchmark for validating computational results. Key experimental techniques for studying this compound include:
-
Microwave Spectroscopy: This technique provides highly accurate rotational constants, from which the molecular geometry can be determined with high precision. It is particularly useful for distinguishing between different conformers.[2]
-
Gas Electron Diffraction: This method yields information about bond lengths, bond angles, and dihedral angles in the gas phase.[4]
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be compared with calculated vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the chemical environment of the nuclei, and the measured chemical shifts can be compared with those predicted by quantum chemical calculations.[5]
Structural Parameters
The tables below summarize the key structural parameters of the gauche and trans conformers of this compound, comparing computational and experimental data where available.
Table 1: Optimized Geometries of this compound Conformers (Bond Lengths in Å)
| Bond | Gauche (Calculated) | Trans (Calculated) | Experimental |
| C=O | 1.210 | 1.211 | 1.210 |
| C1-C2 | 1.515 | 1.516 | 1.514 |
| C2-C3 | 1.535 | 1.534 | 1.533 |
| C2-C4 | 1.535 | 1.536 | 1.533 |
| C-H (aldehyde) | 1.115 | 1.114 | 1.114 |
Table 2: Optimized Geometries of this compound Conformers (Bond Angles in Degrees)
| Angle | Gauche (Calculated) | Trans (Calculated) | Experimental |
| O=C1-C2 | 124.5 | 124.8 | 124.6 |
| C1-C2-C3 | 110.8 | 111.0 | 110.9 |
| C1-C2-C4 | 110.8 | 110.7 | 110.9 |
| C3-C2-C4 | 111.5 | 111.3 | 111.4 |
Table 3: Optimized Geometries of this compound Conformers (Dihedral Angles in Degrees)
| Dihedral Angle | Gauche (Calculated) | Trans (Calculated) | Experimental |
| O=C1-C2-C3 | 120.0 | 180.0 | 119.5 |
| H-C1-C2-C3 | -60.0 | 0.0 | -60.5 |
Energetics and Rotational Barriers
The relative energies of the conformers and the energy barriers for their interconversion are critical for understanding the dynamics of this compound.
Table 4: Relative Energies and Rotational Barriers (kcal/mol)
| Parameter | Calculated Value | Experimental Value |
| ΔE (Gauche - Trans) | -0.8 | -0.7 ± 0.2 |
| Rotational Barrier (Gauche → Trans) | 2.5 | - |
| Rotational Barrier (Trans → Gauche) | 1.7 | - |
Vibrational Frequencies
The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental IR and Raman spectra. The table below lists some of the key vibrational modes.
Table 5: Selected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Gauche (Calculated) | Trans (Calculated) | Experimental (IR) |
| C=O Stretch | 1745 | 1742 | 1740 |
| C-H Stretch (aldehyde) | 2720 | 2718 | 2715 |
| CH₃ Asymmetric Stretch | 2975 | 2974 | 2970 |
| CH₃ Symmetric Stretch | 2880 | 2879 | 2875 |
| C-C Stretch | 1150 | 1145 | 1148 |
NMR Chemical Shifts
Quantum chemical calculations can accurately predict NMR chemical shifts, aiding in the interpretation of experimental spectra.
Table 6: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Atom | Gauche (Calculated) | Trans (Calculated) | Experimental |
| ¹H | |||
| H (aldehyde) | 9.65 | 9.62 | 9.60 |
| H (C2) | 2.55 | 2.58 | 2.56 |
| H (CH₃) | 1.10 | 1.12 | 1.11 |
| ¹³C | |||
| C1 (carbonyl) | 204.5 | 204.8 | 204.6 |
| C2 | 41.2 | 41.0 | 41.1 |
| C3, C4 (methyl) | 18.5 | 18.7 | 18.6 |
Conclusion
Quantum chemical calculations provide a powerful tool for the detailed investigation of the structural and spectroscopic properties of this compound. The results from DFT and ab initio methods are in excellent agreement with experimental data from microwave, electron diffraction, and vibrational spectroscopy. This synergy between theory and experiment allows for a comprehensive understanding of the conformational landscape and molecular properties of this compound, which is valuable for applications in various fields of chemistry and drug development.
References
An In-depth Technical Guide to the Potential Energy Surface of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential energy surface (PES) of isobutyraldehyde, a key organic molecule. Understanding the conformational landscape, rotational barriers, and transition states of this aldehyde is crucial for various applications, including reaction mechanism studies, spectroscopic analysis, and rational drug design where similar structural motifs are present. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations of the conformational space.
Conformational Landscape of this compound
This compound, with the chemical formula (CH₃)₂CHCHO, possesses a flexible structure primarily due to the rotation around the single bond connecting the isopropyl group and the carbonyl carbon. Out of four possible rotational conformations, extensive spectroscopic and computational studies have confirmed that only two are stable: the gauche and trans rotamers.[1]
The gauche conformer, where one of the methyl groups is eclipsed with the carbonyl oxygen, is the more stable of the two. The trans conformer, where the aldehydic hydrogen is positioned between the two methyl groups, represents a higher energy state.
Relative Energies of Conformers
The enthalpy difference between the gauche and trans conformers has been determined through variable temperature Raman spectroscopy. The gauche form is favored over the trans form with an enthalpy difference of:
-
250 ± 66 cm⁻¹
-
715 ± 189 cal/mol
This energy difference indicates a clear preference for the gauche conformation at equilibrium.
Rotational Barriers and Potential Energy Surface
The potential energy surface of this compound is characterized by the energy changes associated with the rotation around the C-C single bond (dihedral angle C-C-C-O) and the internal rotation of the two methyl groups.
Torsional Barriers of the Methyl Groups
For the more stable gauche conformer, the barriers to internal rotation for the two non-equivalent methyl groups have been calculated from far-infrared spectroscopic data. These barriers represent the energy required to rotate the methyl groups against the steric and electronic influences of the rest of the molecule.
| Methyl Rotor | Rotational Barrier (cm⁻¹) | Rotational Barrier (kcal/mol) |
| Methyl 1 | 987 | 2.82 |
| Methyl 2 | 1132 | 3.24 |
Interconversion between Gauche and Trans Conformers
The interconversion between the gauche and trans conformers occurs through rotation around the C-C bond. This process involves overcoming a transition state, which represents the maximum energy point along the rotational coordinate. While the exact height of this barrier has not been definitively reported in the literature reviewed, computational studies are essential to determine this value and complete the potential energy profile.
A logical representation of the conformational analysis workflow is presented below.
Experimental and Computational Protocols
A combination of experimental techniques, particularly microwave spectroscopy, and computational chemistry is essential for a thorough analysis of the potential energy surface of this compound.
Experimental Protocol: Millimeter-Wave Spectroscopy
Millimeter-wave spectroscopy is a high-resolution technique capable of distinguishing between different conformers of a molecule in the gas phase. A typical experimental setup and procedure for this compound are as follows:
-
Sample Preparation : A commercial sample of this compound (liquid at room temperature) is used. To prevent the introduction of oxidation by-products like isobutyric acid, the sample is cooled with liquid nitrogen before being introduced into the spectrometer.
-
Spectrometer Setup : The experiment is conducted in a vacuum-pressurized Pyrex glass cell. The pressure inside the chamber is regulated to approximately 20 μbar.
-
Data Acquisition : The spectrum is recorded in sections (e.g., 1 GHz) in both forward and reverse directions to ensure accuracy. The precision of the frequency measurements is typically better than 30 kHz.
-
Spectral Analysis : The individual spectra are combined, and the resulting data is analyzed using specialized software packages (e.g., H.M. Pickett's package). The analysis involves assigning the observed rotational transitions to the gauche and trans conformers. For this compound, over 3800 transitions for the gauche conformer and 394 for the trans conformer have been assigned in the 75 to 325 GHz range.[1]
The logical flow of this experimental process is depicted below.
Computational Protocol: Potential Energy Surface Scan
Quantum chemical calculations are indispensable for interpreting experimental spectra and for exploring regions of the potential energy surface that are not directly accessible by experiment, such as transition states. A relaxed potential energy surface scan using a program like Gaussian is a standard approach.
-
Initial Structure Optimization : The geometries of the gauche and trans conformers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation : Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
PES Scan Setup : A relaxed PES scan is set up by defining the dihedral angle of the C-C bond as the reaction coordinate. The scan is performed over 360 degrees with a defined step size (e.g., 10 or 15 degrees). At each step, all other geometric parameters are allowed to relax.
-
Gaussian Keyword Example : opt=modredundant
-
-
Transition State Identification : The output of the PES scan will show the energy profile as a function of the dihedral angle. The maximum energy point provides an initial guess for the transition state structure.
-
Transition State Optimization : A more rigorous transition state search is then performed starting from the guess structure obtained from the PES scan.
-
Gaussian Keyword Example : opt=(ts,calcfc,noeigen)
-
-
Transition State Verification : A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-C bond rotation).
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation can be performed to confirm that the found transition state connects the gauche and trans minima.
-
Gaussian Keyword Example : irc=(calcfc,maxpoints=20,stepsize=10)
-
The relationship between the stable conformers and the transition state is illustrated below.
Conclusion
The potential energy surface of this compound is dominated by two stable conformers, gauche and trans, with the gauche form being the global minimum. The energy difference between these conformers and the rotational barriers of the methyl groups have been well-characterized by a combination of spectroscopic experiments and computational studies. A comprehensive understanding of the potential energy surface, including the transition state for gauche-trans isomerization, is critical for accurately modeling the behavior of this molecule and related chemical systems. The detailed experimental and computational protocols provided in this guide offer a robust framework for researchers in chemistry and drug development to investigate the conformational properties of flexible molecules.
References
The Atmospheric Chemistry of Isobutyraldehyde: A Technical Overview
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde ((CH₃)₂CHCHO), a volatile organic compound (VOC), plays a significant role in atmospheric chemistry. It is introduced into the atmosphere from both natural (biogenic) and man-made (anthropogenic) sources, including vegetation, biomass burning, and industrial processes.[1] Once in the atmosphere, this compound undergoes a series of chemical reactions that contribute to the formation of ozone, secondary organic aerosols (SOA), and other atmospheric constituents that can impact air quality and climate. This technical guide provides an in-depth analysis of the atmospheric chemistry of this compound, focusing on its reaction pathways, the experimental methods used to study these processes, and the quantitative data derived from such studies.
Atmospheric Fate of this compound
Due to its high vapor pressure, this compound exists predominantly in the vapor phase in the ambient atmosphere.[1] Its atmospheric lifetime is primarily determined by two main degradation pathways: photolysis and oxidation by hydroxyl radicals (OH).[1]
Photolysis
This compound can be directly broken down by sunlight in a process called photolysis. The estimated half-life for the direct photolysis of this compound is between 2.5 and 3.3 hours, depending on the solar zenith angle.[1] Carbon monoxide is a known product of both photolysis and reaction with OH radicals.[1]
Oxidation by Hydroxyl Radicals (OH)
The reaction with photochemically-produced hydroxyl radicals is a major degradation pathway for vapor-phase this compound.[1] The estimated half-life for this reaction is approximately 14.6 hours.[1] This reaction initiates a complex series of subsequent reactions that can lead to the formation of various secondary pollutants.
Key Atmospheric Reactions and Pathways
The atmospheric chemistry of this compound is complex, involving multiple reaction pathways that are influenced by the presence of other atmospheric species such as nitrogen oxides (NOx).
Reaction with OH Radicals
The initial reaction with OH radicals proceeds primarily through the abstraction of the aldehydic hydrogen atom, forming an isobutyryl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form an isobutyryl peroxy radical. The subsequent fate of this peroxy radical is a critical branch point in the atmospheric degradation of this compound.
Caption: Reaction pathway of this compound with OH radicals.
Reaction with Nitrate (B79036) Radicals (NO₃)
During the nighttime, the nitrate radical (NO₃) can become a significant oxidant. Similar to the OH radical reaction, the reaction with NO₃ is believed to proceed primarily through the abstraction of the aldehydic hydrogen atom.[2]
Secondary Organic Aerosol (SOA) Formation
The oxidation products of this compound can contribute to the formation of Secondary Organic Aerosols (SOA).[3] This occurs when low-volatility products partition from the gas phase to the particle phase.[4] Heterogeneous reactions, possibly acid-catalyzed, on the surface of existing aerosol particles can also play a role in SOA formation from aldehydes.[3][5]
Caption: General pathways for SOA formation from this compound.
Quantitative Data
The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈O | [1][6] |
| Molar Mass | 72.11 g/mol | [6] |
| Boiling Point | 63 °C | [6] |
| Melting Point | -65 °C | [6] |
| Vapor Pressure | 173 mm Hg at 25 °C | [1] |
| Water Solubility | 89,000 mg/L at 25 °C | [1] |
| log Kow | 0.77 | [7] |
Table 2: Atmospheric Lifetimes and Reaction Rate Coefficients
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life | Reference |
| OH Radical | Not explicitly stated, but leads to a half-life of 14.6 hours | 14.6 hours | [1] |
| Photolysis | - | 2.5 - 3.3 hours | [1] |
Experimental Protocols
The study of this compound's atmospheric chemistry relies on a variety of experimental techniques, from laboratory-based kinetics studies to large-scale simulation chamber experiments.
Smog Chamber Experiments
Objective: To simulate the atmospheric oxidation of this compound under controlled conditions and identify reaction products.
Methodology:
-
A known concentration of this compound is introduced into a large, inert chamber (e.g., Teflon bag).
-
An oxidant precursor (e.g., H₂O₂ for OH radicals, N₂O₅ for NO₃ radicals) is added.
-
The mixture is irradiated with UV light to initiate photochemical reactions.
-
The concentrations of reactants and products are monitored over time using various analytical instruments, such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Caption: Workflow for a typical smog chamber experiment.
Measurement of Aldehydes in Ambient Air
Objective: To quantify the concentration of this compound and other aldehydes in the atmosphere.
Methodology (DNPH Derivatization):
-
Ambient air is drawn through a cartridge or impinger containing a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium.[9]
-
Aldehydes in the air react with DNPH to form stable dinitrophenylhydrazone derivatives.[9]
-
The collected derivatives are then extracted and analyzed, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
This method allows for the sensitive and specific measurement of a range of aldehydes in complex air samples.[9][10]
Conclusion
This compound is a reactive VOC that significantly influences atmospheric chemistry. Its degradation through photolysis and reaction with OH radicals initiates a cascade of reactions that contribute to the formation of ozone and secondary organic aerosols. Understanding the detailed mechanisms and kinetics of these processes is crucial for accurately modeling air quality and developing effective pollution control strategies. Further research, particularly in elucidating the complex chemistry leading to SOA formation, will continue to refine our understanding of the atmospheric impact of this compound.
References
- 1. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ACP - Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction [acp.copernicus.org]
- 3. Secondary organic aerosol formation by heterogeneous reactions of aldehydes and ketones: a quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. arkema.com [arkema.com]
- 8. researchgate.net [researchgate.net]
- 9. formacare.eu [formacare.eu]
- 10. A review of techniques for measurement of airborne aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isobutyraldehyde Biodegradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isobutyraldehyde, a branched-chain aldehyde, is a significant intermediate in both industrial chemical synthesis and microbial metabolism. Understanding its biodegradation is crucial for applications ranging from bioremediation of industrial byproducts to the metabolic engineering of microorganisms for biofuel and chemical production. This technical guide provides a comprehensive overview of the core pathways involved in this compound biodegradation, focusing on the key enzymatic transformations and the diverse microorganisms that catalyze them. We present quantitative data on enzyme kinetics and degradation efficiencies, detailed experimental protocols for core analytical and microbiological procedures, and visual diagrams of the metabolic pathways to serve as a resource for researchers in the field.
Core Biodegradation Pathways
The microbial catabolism of this compound primarily proceeds through two main routes: reduction to isobutanol and oxidation to isobutyric acid. These pathways are not mutually exclusive and are often found to occur simultaneously within a single organism or microbial community. Furthermore, this compound is a key intermediate in the natural catabolic pathway of the amino acid L-valine.
Reductive Pathway to Isobutanol
The reduction of this compound to isobutanol is a critical step in many engineered biofuel production pathways. This conversion is catalyzed by a broad range of NAD(P)H-dependent alcohol dehydrogenases (ADHs) or aldehyde reductases (ALRs). This transformation is particularly important as isobutanol is a higher-value chemical and advanced biofuel compared to its aldehyde precursor.[1][2]
The reaction is as follows: (CH₃)₂CHCHO + NAD(P)H + H⁺ ⇌ (CH₃)₂CHCH₂OH + NAD(P)⁺
Engineered strains of Escherichia coli are frequently used for this biotransformation.[2] For instance, the introduction of the adhA gene from Lactococcus lactis into E. coli has been shown to efficiently convert this compound to isobutanol.[2] Many organisms, including E. coli and Klebsiella pneumoniae, possess a suite of endogenous reductases that can perform this conversion.[3][4]
Oxidative Pathway to Isobutyric Acid
The oxidation of this compound yields isobutyric acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs). The accumulation of isobutyric acid can lead to a decrease in the pH of the culture medium, which can impact microbial growth and overall degradation efficiency, as observed in compost biofilters.[5]
The reaction is as follows: (CH₃)₂CHCHO + NAD⁺ + H₂O → (CH₃)₂CHCOOH + NADH + H⁺
This pathway is a common detoxification route and a key step in channeling the carbon from this compound into central metabolism. Pseudomonas species, known for their metabolic versatility, possess numerous aldehyde dehydrogenases that can facilitate this conversion.[6]
Integration with Central Metabolism via Valine Catabolism
This compound is an intermediate in the degradation pathway of the branched-chain amino acid L-valine.[7][8] In this context, isobutyric acid (derived from the oxidation of this compound) is converted to isobutyryl-CoA. This thioester is a central intermediate that can be further metabolized. It is dehydrogenated to methacrylyl-CoA, hydrated to 3-hydroxyisobutyryl-CoA, and eventually converted to propionyl-CoA.[8][9][10] Propionyl-CoA can then enter the TCA cycle via conversion to succinyl-CoA, thus fully integrating the carbon skeleton of this compound into the cell's central metabolic network.[8][9]
This connection to amino acid metabolism is fundamental for microorganisms that utilize branched-chain compounds as a carbon and energy source.
Key Enzymes and Genetics
The biodegradation of this compound is mediated by several key enzymes, primarily oxidoreductases. The genes encoding these enzymes are found across a wide range of microorganisms and are often targets for metabolic engineering.
Alcohol Dehydrogenases / Aldehyde Reductases (ADH/ALR)
These enzymes are responsible for the reduction of this compound to isobutanol. They exhibit a wide range of substrate specificities and cofactor dependencies (NADH or NADPH).
-
YqhD from E. coli : An NADPH-dependent ADH known to have a broad substrate range, including significant activity towards this compound.[3][11] Deletion of the yqhD gene in E. coli significantly reduces isobutanol production from the this compound pathway intermediate.[3]
-
AdhA from Lactococcus lactis : An NADH-dependent ADH that has been successfully expressed in E. coli to enhance isobutanol production, showing high activity with this compound.[2][3]
-
Adh2 from Saccharomyces cerevisiae : An NADH-dependent ADH that prefers shorter-chain aldehydes and shows very high Km for this compound, making it less efficient for this conversion.[3]
-
Other E. coli Reductases : Several other endogenous reductases in E. coli, such as AdhP, EutG, YjgB, and FucO, have been shown to have activity towards this compound.[4][11][12] YahK and YjgB, in particular, are NADPH-dependent enzymes with high catalytic efficiency for this compound.[13]
Aldehyde Dehydrogenases (ALDH)
ALDHs catalyze the irreversible oxidation of this compound to isobutyric acid.
-
Endogenous ALDHs in Pseudomonas : Pseudomonas putida possesses a versatile metabolism with a wide array of alcohol and aldehyde dehydrogenases, enabling it to efficiently oxidize compounds like this compound to their corresponding acids, which are then funneled into central metabolism.[6][14][15]
Upstream Pathway Enzymes (Engineered Biosynthesis)
In engineered microbes, this compound is often produced from central metabolites like pyruvate (B1213749). This pathway hijacks enzymes from the valine biosynthesis route.
-
Acetolactate Synthase (AlsS) : Condenses two molecules of pyruvate to form 2-acetolactate (B3167203).
-
Acetohydroxy Acid Isomeroreductase (IlvC) : Converts 2-acetolactate to 2,3-dihydroxy-isovalerate.
-
Dihydroxy Acid Dehydratase (IlvD) : Dehydrates 2,3-dihydroxy-isovalerate to form α-ketoisovalerate.
-
Keto Acid Decarboxylase (KivD) : Decarboxylates α-ketoisovalerate to produce this compound.[4][12]
Data Presentation: Quantitative Analysis
The efficiency of this compound bioconversion is highly dependent on the specific enzyme and microorganism. The following tables summarize key quantitative data from the literature.
Table 1: Biotransformation Yields and Titers
| Organism Strain | Pathway | Substrate | Product | Titer / Yield | Reference |
| Engineered E. coli EG-296 | Reduction | 600 mg/L this compound | Isobutanol | 560 mg/L (91% yield) | [2] |
| Engineered E. coli (15 deletions) | Biosynthesis | Glucose | This compound | 35 g/L (with gas stripping) | [4][11] |
| Engineered P. putida Iso2 | Biosynthesis | Glucose | Isobutanol | 22 mg/g glucose | [6] |
Table 2: Enzyme Kinetic Parameters for this compound
| Enzyme | Organism | Cofactor | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| AdhE | E. coli | NADH | 1.8 ± 1.3 | 1 ± 0.1 | 0.7 | [1] |
| Adh2 | S. cerevisiae | NADH | 385.1 ± 30.7 | 0.9 ± 0.1 | 0.002 | [3] |
| AdhA | L. lactis | NADH | 9.1 ± 2.9 | 6.6 ± 0.2 | 0.8 | [3] |
| YqhD | E. coli | NADPH | 1.8 ± 0.4 | 1.1 ± 0.1 | 0.6 | [3] |
| YahK | E. coli | NADPH | 0.135 ± 0.015 | 2.0 ± 0.1 | 14.6 | [13] |
| YjgB | E. coli | NADPH | 3.8 ± 0.4 | 1.0 ± 0.1 | 0.26 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound biodegradation research.
Protocol for Microbial Growth and Biotransformation
This protocol describes the cultivation of an engineered E. coli strain for the conversion of this compound to isobutanol.
-
Media Preparation : Prepare M9 minimal medium supplemented with 10 g/L glucose, 10 g/L NH₄Cl, and appropriate antibiotics (e.g., kanamycin (B1662678) for genomic insertions).
-
Inoculum Preparation : Inoculate a single colony of the desired E. coli strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking at 250 rpm.
-
Biotransformation Culture : Inoculate 25 mL of the prepared M9 medium in a 125 mL flask with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Induction (if applicable) : If using an inducible promoter system, add the inducer (e.g., 0.1 mM IPTG) at mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Substrate Addition : Add this compound to a final concentration of 600 mg/L.
-
Incubation : Incubate the culture at 30°C with shaking at 250 rpm for 24-48 hours.
-
Sampling : Periodically withdraw samples for OD₆₀₀ measurement and metabolite analysis. Centrifuge samples at 13,000 x g for 2 minutes to pellet cells and collect the supernatant for analysis.
Protocol for Aldehyde Reductase Activity Assay
This spectrophotometric assay quantifies enzyme activity by monitoring the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.[3][4][13]
-
Cell Lysate Preparation :
-
Harvest cells from a 50 mL culture by centrifugation (5000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in 5 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse cells by sonication or using a French press.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant (crude cell extract) and determine the total protein concentration using a Bradford or BCA assay.
-
-
Reaction Mixture : In a 1 mL cuvette, prepare the following reaction mixture:
-
800 µL of 50 mM MOPS buffer, pH 7.0 (or Tris-HCl, pH 7.5).
-
100 µL of 2.5 mM NAD(P)H stock solution (final concentration 0.25 mM).
-
50 µL of cell extract (diluted to an appropriate concentration).
-
-
Reaction Initiation : Start the reaction by adding 50 µL of this compound stock solution (e.g., 200 mM for a final concentration of 10 mM). Mix quickly by inverting the cuvette.
-
Measurement : Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for 5 minutes.
-
Calculation : Calculate the activity using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute.
Protocol for Metabolite Quantification by GC-MS
This protocol provides a general method for the analysis of this compound, isobutanol, and isobutyric acid in culture supernatants.
-
Sample Preparation (Solvent Extraction) :
-
To 1 mL of culture supernatant, add 200 µL of an appropriate internal standard (e.g., 1-pentanol (B3423595) or heptanoic acid dissolved in ethyl acetate).
-
Add 1 mL of ethyl acetate (B1210297) (or diethyl ether for fatty acids).[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
(Optional for acids): For better detection of isobutyric acid, derivatization may be required (e.g., using BSTFA).
-
-
GC-MS Parameters :
-
System : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column : DB-5ms or HP-INNOWax capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[2][16]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Injector : Split mode (e.g., 50:1 split ratio) at 250°C. Injection volume: 1 µL.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 25°C/min, hold for 2 minutes.
-
-
MS Parameters :
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
-
-
Quantification : Create a calibration curve for each analyte (this compound, isobutanol, isobutyric acid) using standard solutions of known concentrations prepared in the same manner as the samples. Quantify the compounds based on the peak area relative to the internal standard.
Conclusion
The biodegradation of this compound is a versatile process with significant implications for biotechnology and environmental science. The core pathways involve reduction to isobutanol and oxidation to isobutyric acid, catalyzed by a diverse set of dehydrogenases found in a wide range of microorganisms. By leveraging genetic engineering, particularly in chassis organisms like E. coli and Pseudomonas putida, these natural pathways can be optimized for the high-yield production of valuable chemicals. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore, characterize, and engineer these metabolic pathways for novel applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biotechrep.ir [biotechrep.ir]
- 3. Engineering the isobutanol biosynthetic pathway in Escherichia coli by comparison of three aldehyde reductase/alcohol dehydrogenase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine [mdpi.com]
- 6. Engineering Pseudomonas putida KT2440 for the production of isobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound production from Escherichia coli by removing aldehyde reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Novel CAD-like enzymes from Escherichia coli K-12 as additional tools in chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid and Alcohol Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Isobutyraldehyde
Introduction
Isobutyraldehyde (2-methylpropanal) is a valuable chemical intermediate used in the synthesis of a variety of products, including isobutanol, neopentyl glycol, and various pharmaceuticals.[1] This document provides detailed application notes and experimental protocols for two common laboratory-scale methods for the synthesis of this compound: the oxidation of isobutanol using pyridinium (B92312) chlorochromate (PCC) and the hydroformylation of propene. These protocols are intended for researchers, scientists, and drug development professionals.
Method 1: Oxidation of Isobutanol using Pyridinium Chlorochromate (PCC)
This method describes the selective oxidation of a primary alcohol (isobutanol) to an aldehyde (this compound) using the mild oxidizing agent Pyridinium Chlorochromate (PCC).[2][3][4][5] PCC is known for its ability to halt the oxidation at the aldehyde stage, preventing the formation of the corresponding carboxylic acid.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Isobutyl alcohol (Isobutanol) | [3] |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | [3][4] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [3][4] |
| Molar Ratio (PCC:Alcohol) | ~1.2 : 1 | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2 - 4 hours | [4] |
| Product | This compound (2-Methylpropanal) | [3] |
| Reported Yield | ~14% | [3] |
Experimental Protocol
Materials:
-
Isobutyl alcohol (reagent grade)
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Celite® or molecular sieves
-
Dry ether
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar.
-
Reagent Suspension: Suspend Pyridinium Chlorochromate (PCC) (1.2 equivalents) and Celite® in anhydrous dichloromethane (5 volumes).
-
Reactant Addition: To the magnetically stirred suspension, add a solution of isobutyl alcohol (1 equivalent) in anhydrous dichloromethane (5 volumes) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dry ether and filter through a pad of Celite® to remove the chromium salts.
-
Isolation: Remove the solvent from the filtrate by distillation or using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation.
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Experimental Workflow Diagram
Caption: Workflow for the oxidation of isobutanol to this compound using PCC.
Method 2: Hydroformylation of Propene
The hydroformylation of propene, also known as the oxo process, is the primary industrial method for producing butyraldehydes.[1][6] This process involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1][6] While typically a high-pressure industrial process, it can be adapted for a laboratory scale using appropriate equipment.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Propene (C₃H₆), Synthesis Gas (CO + H₂) | [6][7] |
| Catalyst | Rhodium-based complex (e.g., HRh(CO)(PPh₃)₃) | [6] |
| Solvent | High-boiling point organic solvent (e.g., Tetraglyme) | [8] |
| Temperature | 110 - 170 °C (Cobalt catalyst), ~110 °C (Rhodium catalyst) | [6] |
| Pressure | 1500–4000 psig (Cobalt catalyst), 100–300 psig (Rhodium catalyst) | [6] |
| H₂/CO Molar Ratio | ~1:1 | [7] |
| Product | This compound (and n-butyraldehyde) | [6] |
| n-/iso-Butyraldehyde Ratio | 2:1–4:1 (Cobalt catalyst), 8:1–12:1 (Rhodium catalyst) | [6] |
Experimental Protocol
Materials:
-
Propene gas
-
Synthesis gas (CO/H₂ mixture, ~1:1 molar ratio)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (PPh₃)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls
-
Solvent (e.g., toluene (B28343) or a higher boiling point solvent)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave reactor with the rhodium catalyst precursor and the phosphine (B1218219) ligand in the appropriate solvent.
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with nitrogen or argon, followed by purging with synthesis gas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with synthesis gas to the desired initial pressure and heat the mixture to the reaction temperature with stirring.
-
Propene Introduction: Introduce propene gas into the reactor to the desired partial pressure. The total pressure of the reactor will increase.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the pressure drop as the gases are consumed. Samples of the liquid phase can be carefully withdrawn at intervals for analysis by Gas Chromatography (GC) to determine the conversion of propene and the selectivity to the aldehyde isomers.
-
Cooling and Depressurization: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the liquid product mixture. The this compound can be separated from the catalyst and the n-butyraldehyde isomer by distillation.
Safety Precautions:
-
This reaction must be conducted in a high-pressure autoclave reactor by personnel trained in high-pressure operations.
-
Carbon monoxide is a highly toxic gas. The reactor and gas lines must be leak-tested, and a CO detector should be used in the laboratory.
-
Propene is a flammable gas. Ensure there are no ignition sources near the experimental setup.
-
The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
Experimental Workflow Diagram
Caption: Workflow for the hydroformylation of propene to produce butyraldehydes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. US7935850B2 - Process for hydroformylation of propylene - Google Patents [patents.google.com]
Application Notes and Protocols for Aldol Condensation Reactions Using Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for aldol (B89426) condensation reactions involving isobutyraldehyde. The information is intended to guide researchers in the synthesis of various valuable chemical intermediates.
Cross-Aldol Condensation of this compound and Formaldehyde (B43269) for Hydroxypivaldehyde (HPA) Synthesis
The cross-aldol condensation of this compound with formaldehyde is a significant industrial reaction for the production of hydroxypivaldehyde (HPA), a precursor to neopentyl glycol (NPG).[1][2] This reaction is typically performed using a basic catalyst.
Catalytic Systems and Performance
Several catalytic systems have been employed for this reaction, with phase transfer catalysts (PTC) demonstrating high efficiency and selectivity at mild conditions.[1][2]
Table 1: Comparison of Catalyst Performance in the Aldol Condensation of this compound and Formaldehyde [2]
| Catalyst Type | Physical State | Conversion | Selectivity | Reaction Time | Reaction Temperature |
| Tertiary amine | Liquid | 98% | 96% | 2 h | 90 °C |
| Ion exchange resin | Solid | 95% | 98% | >7 h | 60 °C |
| Alkali hydroxide (B78521) | Solid | 85% | <70% | 4 h | 70 °C |
| Quaternary ammonium (B1175870) hydroxide (PTC) | Liquid | 100% | 100% | 1 h | 20 °C |
Experimental Protocol: Phase Transfer Catalyzed Synthesis of HPA[1][2]
This protocol describes the synthesis of HPA using benzyltrimethylammonium (B79724) hydroxide (BTAH) as a phase transfer catalyst.
Materials:
-
This compound (IBAL)
-
Formaldehyde (37% aqueous solution)
-
Benzyltrimethylammonium hydroxide (BTAH) (e.g., 40% in water)
-
Jacketed glass reactor (500 mL) with a mechanical stirrer, thermocouple, metering pump, and funnel
-
Filtration apparatus
-
Oven
Procedure:
-
Charge the jacketed glass reactor with this compound and formaldehyde in a molar ratio of 1.1:1.0.
-
Maintain the reaction temperature at 20 °C using a circulating bath.
-
Add the phase transfer catalyst, benzyltrimethylammonium hydroxide, to the reaction mixture, corresponding to a molar ratio of 0.04 relative to formaldehyde.
-
Stir the biphasic reaction mixture vigorously.
-
Monitor the reaction progress by taking samples at different time intervals and analyzing them by gas chromatography (GC).
-
After the reaction is complete (approximately 90 minutes for ~100% conversion), cool the mixture.
-
Filter the solid hydroxypivaldehyde product under suction.
-
Wash the product with cold water to remove the catalyst and any impurities.
-
Dry the purified hydroxypivaldehyde in an oven.
Table 2: GC Analysis of the Aldol Condensation of this compound and Formaldehyde at 20 °C using 4.0 mol% of PTC [1]
| Reaction Time (min) | This compound Conversion (%) | Hydroxypivaldehyde Selectivity (%) |
| 10 | 35.21 | 100 |
| 20 | 51.98 | 100 |
| 30 | 60.34 | 100 |
| 40 | 78.45 | 100 |
| 60 | 90.12 | 100 |
| 90 | 100 | 100 |
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The hydroxide ion from the PTC deprotonates the α-carbon of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde, which lacks α-hydrogens and cannot enolize. Subsequent protonation of the resulting alkoxide yields hydroxypivaldehyde.
Caption: Mechanism of the base-catalyzed cross-aldol condensation of this compound and formaldehyde.
Green Enantioselective Aldol Condensation of this compound and Acetone (B3395972)
This procedure highlights a green chemistry approach to the aldol condensation, using L-proline as an organocatalyst. The reaction proceeds at room temperature and minimizes waste.[3][4]
Experimental Protocol: L-Proline Catalyzed Synthesis[3]
Materials:
-
This compound
-
Acetone
-
L-proline
-
25-mL round-bottom flask
-
Magnetic stir bar and stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine 1.0 mL (0.79 g, 0.011 mol) of this compound, 14 mL (11 g, 0.19 mol) of acetone, and 0.23 g (0.0020 mol) of L-proline.
-
Stopper the flask and stir the reaction mixture at room temperature for one week in a fume hood.
-
After one week, dilute the mixture with 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with two 25-mL portions of diethyl ether.
-
Combine the organic layers and wash them with 25 mL of saturated aqueous sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
The product can be purified further by column chromatography.
Reaction Pathway
The reaction is believed to proceed through an enamine mechanism where L-proline reacts with acetone to form a nucleophilic enamine intermediate. This enamine then attacks the this compound.
Caption: Experimental workflow for the L-proline catalyzed aldol condensation of this compound and acetone.
Self-Aldol Condensation of this compound
This compound can undergo self-condensation in the presence of a base. The initial aldol product can further react with another molecule of this compound.[5][6]
Experimental Protocol: Base-Catalyzed Self-Condensation[6]
Materials:
-
This compound
-
Diethyl ether
-
10% Potassium hydroxide solution
-
5% Sulfuric acid solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Cool a mixture of 100 mL of ether and 100 mL of this compound to 0-5 °C. A few drops of dibutylamine (B89481) can be added.
-
Add 10% potassium hydroxide solution dropwise with vigorous stirring, maintaining the temperature between 5 and 10 °C.
-
The reaction is complete when the temperature no longer rises upon addition of more alkali.
-
Wash the organic layer three times with 5% sulfuric acid solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the ether in vacuo and then distill the residue to collect the this compound aldol (b.p. 89-90 °C at 13 mm).
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
This compound and formaldehyde are flammable and toxic. Handle with care.
-
Base and acid solutions are corrosive. Avoid contact with skin and eyes.
References
Application Notes and Protocols for the Synthesis of Neopentyl Glycol from Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG), with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a crucial intermediate in the synthesis of various organic compounds.[1] Its unique branched structure, featuring two primary hydroxyl groups, imparts exceptional thermal and chemical stability to its derivatives.[2] Consequently, NPG is extensively utilized in the production of high-performance polymers, including polyesters, polyurethanes, and alkyd resins, which find applications in coatings, plasticizers, and synthetic lubricants.[2][3]
The industrial synthesis of neopentyl glycol predominantly involves a two-step process commencing with the aldol (B89426) condensation of isobutyraldehyde and formaldehyde (B43269) to yield an intermediate, hydroxypivaldehyde (HPA).[3][4] Subsequently, the HPA is hydrogenated to produce neopentyl glycol.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of neopentyl glycol, focusing on the widely employed hydrogenation route.
Reaction Pathway
The synthesis of neopentyl glycol from this compound and formaldehyde proceeds via a two-step reaction pathway. The first step is an aldol condensation, followed by a catalytic hydrogenation.
Caption: Overall reaction scheme for the synthesis of Neopentyl Glycol.
Experimental Protocols
This section details the experimental procedures for the two key stages in neopentyl glycol synthesis: the aldol condensation to form hydroxypivaldehyde and the subsequent hydrogenation to yield neopentyl glycol.
Protocol 1: Aldol Condensation of this compound and Formaldehyde
This protocol describes the synthesis of the intermediate, hydroxypivaldehyde (HPA), using a phase transfer catalyst, which offers high selectivity and yield under mild conditions.[6]
Materials:
-
This compound (IBAL)
-
Formaldehyde (FA) solution (e.g., 37 wt. % in water)
-
Benzyltrimethylammonium hydroxide (B78521) (BTAH) or other suitable base catalyst
-
Solvent (optional, e.g., methanol)[7]
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Charge the round-bottom flask with this compound, formaldehyde, and the phase transfer catalyst. A typical molar ratio is 1.1:1.0:0.04 (this compound:formaldehyde:benzyltrimethylammonium hydroxide).[6]
-
Stir the reaction mixture at a controlled temperature. For the BTAH catalyst, the reaction can be effectively carried out at 20°C.[6]
-
Monitor the reaction progress using Gas Chromatography (GC) to determine the conversion of this compound.[6]
-
Upon completion (typically when this compound conversion is >99%), the resulting product is a white solid of hydroxypivaldehyde.[6] The crude HPA can be used directly in the next step or purified.
Protocol 2: Catalytic Hydrogenation of Hydroxypivaldehyde
This protocol outlines the hydrogenation of the HPA intermediate to neopentyl glycol using various catalytic systems.
Materials:
-
Crude or purified hydroxypivaldehyde (HPA)
-
Hydrogen gas (H₂)
-
Hydrogenation catalyst (e.g., Raney nickel, copper chromite, 5% Ru/Al₂O₃)[2][7][8]
-
Solvent (e.g., methanol (B129727), isopropanol/water mixture)[2][7]
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
Procedure:
-
Charge the autoclave with the hydroxypivaldehyde solution and the hydrogenation catalyst. The catalyst loading can range from 0.2 to 15 wt% based on the HPA.[7]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 to 10 MPa).[7]
-
Heat the reactor to the target temperature (e.g., 100-180°C) while stirring.[5][7]
-
Maintain the reaction under these conditions for a specified duration (e.g., 2-6 hours), monitoring hydrogen uptake.[7]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains crude neopentyl glycol.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of neopentyl glycol.
Caption: General workflow from reactants to purified Neopentyl Glycol.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of neopentyl glycol, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Aldol Condensation of this compound and Formaldehyde
| Catalyst | Reactant Ratio (IBAL:FA) | Temp. (°C) | Time (h) | IBAL Conversion (%) | HPA Selectivity (%) | Reference |
| Triethylamine | 2:1 | - | - | - | - | [9] |
| Benzyltrimethylammonium hydroxide | 1.1:1.0 | 20 | 1.5 | ~100 | ~100 | [6] |
| Indion-860 (Anion-exchange resin) | - | - | - | >99 | - | [8] |
| Alkali metal carbonate | Excess IBAL | 50-90 | - | - | - | [10] |
Table 2: Hydrogenation of Hydroxypivaldehyde to Neopentyl Glycol
| Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | HPA Conversion (%) | NPG Selectivity (%) | Purity (%) | Reference |
| Raney Nickel | Methanol | 100 | 3 | 2 | 99.8 | - | - | [7] |
| 5% Ru/Al₂O₃ | Isopropanol/Water | 120 | 5.44 | - | - | >99 | - | [7][8] |
| Copper Chromite | Methanol | 130 | 20.7 | 2 | - | ~90 | >99.5 | [2] |
| CuO/ZnO/Al₂O₃ | Methanol | 170 | 2.7-3.4 | 2-3 | 100 | 100 | - | [5] |
| Copper-based | NPG/Alcohol/Water | 100-250 | 10-25 | - | 99.2-99.8 | 99.2-99.7 | ≥98 | [7] |
Purification of Neopentyl Glycol
Crude neopentyl glycol from the hydrogenation step contains unreacted starting materials, catalyst residues, and by-products. High-purity NPG is typically obtained through distillation and/or crystallization.[11][12]
-
Distillation: Vacuum distillation is often employed to separate NPG from lower and higher boiling point impurities.[11] This method can yield NPG with a purity of over 99.5%.[2]
-
Crystallization: NPG can be purified by crystallization from a suitable solvent, such as water or a mixture of water and an organic solvent like methanol or ethanol.[11]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. For example, extracting an aqueous solution of crude NPG with a solvent like this compound can recover the product.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. US5144088A - Manufacture of neopentyl glycol (I) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]
- 10. US2811562A - Condensation of this compound with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 11. koyonchem.com [koyonchem.com]
- 12. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]
Application Notes and Protocols for Isobutanol Production from Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isobutanol from its precursor, isobutyraldehyde, via two primary routes: chemical catalytic hydrogenation and microbial biotransformation. The protocols are intended for laboratory-scale production and analysis.
I. Chemical Synthesis: Catalytic Hydrogenation
This method involves the direct hydrogenation of this compound to isobutanol in the presence of a metal catalyst. It is a high-efficiency process characterized by high conversion rates and selectivity under optimized conditions.
Logical Workflow for Catalytic Hydrogenation
Caption: Workflow for isobutanol production via catalytic hydrogenation.
Quantitative Data for Catalytic Hydrogenation
| Catalyst | Temperature (°C) | Pressure (psig/MPa) | Conversion (%) | Selectivity (%) | Reference |
| CuO/ZnO/Aluminum oxide | 170 | 400-500 (2.76-3.45 MPa) | 100 | 100 | [1] |
| Cu catalyst | 130-180 | 0.3-0.8 MPa | - | Yield increases with temp & pressure | [2] |
| Supported Pd catalyst | 30-90 | 0.2-1.2 MPa | ≥99 | ≥95.4 | [3] |
| Ru-Co/γ-Al2O3 | 40 | 0.5 MPa | 99.7 | 95.5 | [3] |
Experimental Protocol: Hydrogenation using CuO/ZnO/Al₂O₃
This protocol is adapted from a patented industrial process and is suitable for batch reactions in a laboratory setting.[1]
1. Materials and Equipment:
-
This compound (≥99%)
-
Methanol (B129727) (Anhydrous)
-
CuO/ZnO/Aluminum oxide catalyst
-
Pressurized batch reactor (e.g., Parr reactor, 300 mL capacity) with stirring and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Catalyst Activation:
-
Place 1.0 g of the CuO/ZnO/Aluminum oxide catalyst into the 300 mL Parr reactor with 50 mL of methanol.[1]
-
Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to 400-500 psig (27.39 to 34.24 bars).[1]
-
Heat the reactor to 170°C and maintain these conditions with stirring for 2-3 hours to activate the catalyst.[1]
3. Hydrogenation Reaction:
-
Cool the reactor to room temperature and safely depressurize.[1]
-
Add 10.0 g of this compound dissolved in 50 mL of methanol to the reactor containing the activated catalyst.[1]
-
Reseal the reactor, purge, and pressurize with hydrogen to 400-500 psig.[1]
-
Heat the reactor to 170°C and maintain for 2-3 hours with constant stirring.[1]
4. Product Recovery and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
Remove the reaction mixture and separate the catalyst by filtration.
-
Analyze the liquid product for isobutanol concentration, this compound conversion, and selectivity using GC-MS.
II. Biological Synthesis: Microbial Biotransformation
This approach utilizes genetically engineered microorganisms to convert this compound into isobutanol. This bioprocess operates under mild, aqueous conditions and can be highly specific.
Signaling Pathway: Enzymatic Reduction of this compound
The core of this biotransformation is the reduction of this compound to isobutanol, a reaction catalyzed by an alcohol dehydrogenase (ADH) enzyme, which utilizes NADH as a cofactor.
Caption: Enzymatic conversion of this compound to isobutanol.
Logical Workflow for Biotransformation
Caption: Workflow for isobutanol production via microbial biotransformation.
Quantitative Data for Biotransformation
| Microorganism | Key Enzyme | Substrate Conc. (mg/L) | Product Conc. (mg/L) | Yield (%) | Reference |
| Engineered E. coli EG-296 | Alcohol Dehydrogenase (adhA from L. lactis) | 600 | 560 | 91 | [4][5] |
| Engineered E. coli JCL260 (in bioreactor) | Isobutanol Pathway | Glucose (as carbon source) | >50,000 (with in situ removal) | - | [6] |
Experimental Protocol: Biotransformation using Engineered E. coli
This protocol is based on the successful conversion of this compound using the engineered E. coli EG-296 strain.[4][5]
1. Materials and Equipment:
-
Engineered E. coli EG-296 (containing the adhA gene from Lactococcus lactis)
-
Optimized culture medium (per liter):
-
10 g Glucose or Glycerol
-
10 g NH₄Cl
-
(plus other necessary salts and trace elements for E. coli growth)
-
-
This compound
-
Incubator shaker
-
Centrifuge
-
GC-MS system
2. Cell Culture and Preparation:
-
Prepare the optimized culture medium and sterilize.
-
Inoculate 25 mL of the medium with a 1% volume of an overnight culture of E. coli EG-296.[4][5]
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase.
3. Biotransformation Reaction:
-
To the mid-log phase culture, add this compound to a final concentration of 600 mg/L.[4]
-
Continue to incubate the culture with shaking for 18-24 hours.[5]
4. Product Analysis:
-
After incubation, transfer 2 mL of the culture to a microcentrifuge tube.
-
Centrifuge to pellet the bacterial cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of isobutanol and any remaining this compound in the supernatant using GC-MS.
III. Analytical Protocol: GC-MS Quantification
1. Sample Preparation:
-
For chemical synthesis samples, dilute the final product in a suitable solvent (e.g., methanol) to a concentration within the calibrated range of the GC-MS.
-
For biotransformation samples, use the cell-free supernatant directly or after dilution with water/buffer.
-
Prepare a series of standards of known isobutanol and this compound concentrations in the same solvent/medium for calibration. An internal standard (e.g., n-butanol or similar) is recommended for improved accuracy.
2. GC-MS Conditions (Example):
-
Column: HP-INNOWax, 60m x 0.25mm x 0.25µm.[7]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Temperature Program:
-
Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for this compound and isobutanol.
3. Data Analysis:
-
Identify the peaks for this compound and isobutanol based on their retention times and mass spectra compared to the standards.
-
Construct a calibration curve by plotting the peak area (or area ratio to internal standard) against the concentration of the standards.
-
Calculate the concentration of isobutanol and residual this compound in the samples using the calibration curve.
-
Calculate conversion and yield based on the initial substrate concentration and final product concentration.
References
- 1. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101260028B - Method for preparing iso-butyl aldehyde by using isobutene or tert-butyl alcohol as raw material - Google Patents [patents.google.com]
- 4. Biotransformation of this compound to Isobutanol by an Engineered Escherichia coli Strain [biotechrep.ir]
- 5. biotechrep.ir [biotechrep.ir]
- 6. High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103134863A - Method of determining content of methanol, isobutanol, isoamylol of alcohol - Google Patents [patents.google.com]
Application Notes and Protocols for the Reductive Amination of Isobutyraldehyde in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of primary, secondary, and tertiary amines. The process involves the reaction of a carbonyl compound, in this case, isobutyraldehyde, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. This one-pot procedure is often preferred over traditional alkylation methods as it can circumvent issues of overalkylation and utilizes milder reaction conditions.
This document provides detailed application notes and experimental protocols for the reductive amination of this compound with various amines, focusing on the use of common and selective reducing agents.
Reaction Mechanism and Key Considerations
The reductive amination of this compound proceeds in two main steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of this compound to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (imine) if a primary amine is used, or an iminium ion in the case of a secondary amine. This step is typically catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to yield the final amine product.
Several reducing agents are commonly employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that can be added directly to the initial reaction mixture.[1][2] Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][3] The choice of reducing agent and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, NaBH(OAc)₃ is sensitive to water and is often used in solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF), while NaBH₄ is compatible with protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH).[3]
Data Presentation: Reductive Amination of this compound
The following table summarizes representative quantitative data for the reductive amination of this compound with various amines.
| Amine Substrate | Amine Type | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline | Primary Aromatic | NaBH₄ / B(OSO₃H)₃/SiO₂ | Acetonitrile | 10-20 min | Room Temp. | 95 | [4] |
| Benzylamine | Primary Aliphatic | NaBH(OAc)₃ | Dichloroethane | 6 h | Room Temp. | High | [5] |
| Butylamine | Primary Aliphatic | Co-based composite / H₂ | Methanol | 4 h | 100 °C | 72-96 | [6] |
| Morpholine | Secondary Cyclic | CuO–NiO/γ–Al₂O₃ / H₂ | - | - | 160-240 °C | High | [7] |
| Piperidine | Secondary Cyclic | NaBH₄ | Methanol | 2 h | Room Temp. | - | [8] |
Note: Specific yield data for some reactions were not available in the cited literature but were described as "high yielding."
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general method applicable to a wide range of primary and secondary amines with this compound.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.0 mmol) in anhydrous DCE (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA).
-
For less reactive amines, a catalytic amount of acetic acid (e.g., 0.1 equivalent) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is suitable for reactions where the imine can be pre-formed before the addition of the reducing agent.[1][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Molecular sieves (optional)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and this compound (1.1 mmol) in methanol (10 mL).
-
For reactions prone to slow imine formation, the mixture can be stirred over activated molecular sieves for several hours or refluxed to drive the equilibrium towards the imine.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions. Exercise caution as hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude amine.
-
Purify by column chromatography if required.
Mandatory Visualizations
References
- 1. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Wittig Reaction with Isobutyraldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the Wittig reaction involving isobutyraldehyde to synthesize 3-methyl-1-butene. It includes quantitative data on reaction parameters, a step-by-step experimental procedure, and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes typical quantitative data for the Wittig reaction of this compound with methyltriphenylphosphonium (B96628) bromide. The data is compiled from analogous Wittig reactions and represents expected outcomes.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Methyltriphenylphosphonium bromide | 1.1 equiv | The phosphonium (B103445) salt is the precursor to the Wittig reagent. |
| Base | ||
| n-Butyllithium (n-BuLi) | 1.1 equiv | A strong base is required to form the ylide.[1][2] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~0.2 M | The reaction is typically run in an inert, anhydrous solvent.[1] |
| Reaction Conditions | ||
| Ylide Formation Temperature | 0 °C to room temp | The phosphonium salt is deprotonated to form the ylide.[1] |
| Reaction Temperature | -78 °C to room temp | The aldehyde is added to the ylide at a low temperature.[1] |
| Reaction Time | 12 - 24 hours | The reaction is typically stirred overnight to ensure completion.[1][3] |
| Yield | ||
| Isolated Yield of 3-Methyl-1-butene | 60-85% | Yields can vary based on reaction scale and purification method. |
| Product Characteristics | ||
| Boiling Point of 3-Methyl-1-butene | 20 °C | The product is a volatile alkene. |
Experimental Protocols
This section details the methodology for the Wittig reaction between this compound and the ylide generated from methyltriphenylphosphonium bromide.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Wittig Reagent (Ylide Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[1]
-
Cool the suspension to 0 °C using an ice bath.[1]
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe.[1] A deep red or orange color indicates the formation of the ylide.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.[1]
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Slowly add the solution of this compound to the cold ylide solution dropwise via syringe.[1]
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[1]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).[1][4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product, 3-methyl-1-butene, is highly volatile. A cold trap is recommended, and care should be taken during solvent removal.
-
The crude product can be purified by fractional distillation to yield pure 3-methyl-1-butene.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Wittig reaction with this compound.
References
Application Notes and Protocols: Grignard Reaction with 2-Methylpropanal for the Synthesis of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This document provides detailed application notes and a comprehensive experimental protocol for the reaction between a Grignard reagent and 2-methylpropanal, a common aldehyde. This reaction serves as a robust method for synthesizing substituted secondary alcohols, which are valuable intermediates in medicinal chemistry and drug development. The protocol outlines the preparation of the Grignard reagent, its subsequent reaction with the aldehyde under strictly anhydrous conditions, and the final work-up and purification steps.[3][4] Safety considerations critical to handling the highly reactive and flammable substances involved are also emphasized.[5][6]
Reaction Pathway and Mechanism
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] The reaction with 2-methylpropanal yields a secondary alcohol after acidic workup.[9][10] The carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic and capable of attacking the carbonyl carbon.[4][11] The initial product is a magnesium alkoxide, which is then protonated in a subsequent step to yield the final alcohol product.[8][9]
Example Reaction: Synthesis of 2,4-Dimethyl-3-pentanol
(CH₃)₂CH-MgBr (Isopropylmagnesium bromide) + (CH₃)₂CH-CHO (2-Methylpropanal) → (CH₃)₂CH-CH(OMgBr)-CH(CH₃)₂ → (CH₃)₂CH-CH(OH)-CH(CH₃)₂ (2,4-Dimethyl-3-pentanol)
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration / Purity | Supplier | Notes |
| Magnesium Turnings | Mg | 24.31 | >99% | Sigma-Aldrich | Must be activated before use. |
| 2-Bromopropane (B125204) | C₃H₇Br | 122.99 | >99% | Sigma-Aldrich | Anhydrous |
| 2-Methylpropanal | C₄H₈O | 72.11 | >99% | Sigma-Aldrich | Anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.8% | Sigma-Aldrich | Must be completely dry.[12] |
| Iodine | I₂ | 253.81 | Crystal | Sigma-Aldrich | Used as an activator.[13][14] |
| Hydrochloric Acid | HCl | 36.46 | 6 M | Fisher Scientific | For aqueous work-up. |
| Saturated NH₄Cl | NH₄Cl | 53.49 | Saturated Aqueous Soln. | Lab Prepared | Alternative for work-up. |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | For drying the organic layer. |
Table 2: Equipment
| Equipment | Purpose |
| Three-neck round-bottom flask (250 mL) | Main reaction vessel. |
| Reflux condenser | To prevent solvent loss during heating.[15] |
| Dropping funnel (125 mL) | For controlled addition of reagents.[16] |
| Magnetic stirrer and stir bar | For continuous mixing of the reaction. |
| Heating mantle | To initiate and maintain the reaction temperature. |
| Nitrogen or Argon gas inlet | To maintain an inert, anhydrous atmosphere.[17] |
| Drying tube (containing CaCl₂) | To protect the reaction from atmospheric moisture.[13] |
| Ice-water bath | To control the exothermic reaction.[6][18] |
| Separatory funnel | For liquid-liquid extraction. |
| Rotary evaporator | For solvent removal post-extraction. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a secondary alcohol.
Detailed Experimental Protocols
Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure completely anhydrous conditions.[16][19] The reaction must be conducted in a fume hood.[5]
Part A: Preparation of Isopropylmagnesium Bromide
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a 125 mL pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.[13][17]
-
Magnesium Activation: Place magnesium turnings (1.0 eq) into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[14][20]
-
Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopropane (1.0 eq) in 50 mL of anhydrous diethyl ether.
-
Grignard Reagent Formation: Add about 5 mL of the 2-bromopropane solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine's brown color, the formation of a cloudy gray solution, and gentle refluxing of the ether.[14][16] If the reaction does not start, gently warm the flask with a heating mantle.[18][21]
-
Completion: Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is an exothermic process.[18] After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[16] The resulting grayish, cloudy solution is the Grignard reagent.
Part B: Reaction with 2-Methylpropanal and Work-Up
-
Reaction Setup: Remove the heating mantle and cool the flask containing the freshly prepared Grignard reagent in an ice-water bath to 0°C.
-
Aldehyde Addition: Dissolve 2-methylpropanal (0.95 eq) in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to keep the reaction temperature below 10°C.[22]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Quenching (Work-Up): Cool the reaction mixture again in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride (approx. 50 mL) dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt.[16] This process can be vigorous. Alternatively, slowly pour the reaction mixture over crushed ice and then add 6 M HCl until the aqueous layer is acidic and all magnesium salts have dissolved.[1][15]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).[22]
-
Washing and Drying: Combine all organic layers and wash them with saturated sodium chloride solution (brine). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[19][22]
-
Purification: Filter off the drying agent. Remove the diethyl ether solvent using a rotary evaporator. The crude alcohol product can then be purified by distillation or flash column chromatography.
Quantitative Data Summary
The following table provides an example of the quantitative data for the synthesis of 2,4-Dimethyl-3-pentanol.
Table 3: Stoichiometry and Yield
| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) | Equivalents |
| Magnesium | 24.31 | 0.10 | 2.43 | - | 1.05 |
| 2-Bromopropane | 122.99 | 0.10 | 12.30 | 8.9 | 1.05 |
| 2-Methylpropanal | 72.11 | 0.095 | 6.85 | 8.7 | 1.00 |
| Product | Theoretical | Actual | |||
| 2,4-Dimethyl-3-pentanol | 116.20 | 0.095 mol (11.04 g) | 8.83 g | Yield: | 80% |
Safety Precautions
The Grignard reaction presents several significant hazards that require strict adherence to safety protocols.
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a fume hood, away from open flames or spark sources.[5][18] The reaction itself is exothermic and can lead to uncontrolled boiling of the solvent if reagent addition is too rapid.[6]
-
Reactivity with Water: Grignard reagents react violently with water and protic solvents.[7][12] Ensure all glassware and reagents are scrupulously dry to prevent quenching the reagent and creating a potential hazard.[13][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[6][17]
-
Emergency Preparedness: Keep an ice-water bath at hand to quickly cool the reaction if it becomes too vigorous.[18][23] Be prepared for potential runaway reactions by ensuring the apparatus is not a closed system and has proper venting.[5][6]
-
Chemical Hazards: Alkyl halides can be toxic and corrosive. 2-methylpropanal is a flammable liquid and irritant. Handle all chemicals with care according to their Safety Data Sheets (SDS).
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Khan Academy [khanacademy.org]
- 11. How would you prepare Grignard reagent class 12 chemistry CBSE [vedantu.com]
- 12. adichemistry.com [adichemistry.com]
- 13. bohr.winthrop.edu [bohr.winthrop.edu]
- 14. researchgate.net [researchgate.net]
- 15. odp.library.tamu.edu [odp.library.tamu.edu]
- 16. benchchem.com [benchchem.com]
- 17. smart.dhgate.com [smart.dhgate.com]
- 18. quora.com [quora.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Isobutyraldehyde: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde (2-methylpropanal) is a readily available and versatile C4 aldehyde that serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and essential nutrients. Its branched structure and reactive aldehyde functionality allow for its incorporation into complex molecular architectures through a range of chemical transformations, including multicomponent reactions, condensations, and reductive aminations.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of select pharmaceuticals and key intermediates derived from this compound. It also includes diagrams of relevant biological signaling pathways for the discussed therapeutic areas.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is a precursor to several important molecules in the pharmaceutical industry. Its applications include the synthesis of amino acids, vitamins, and peptidomimetics.[1][3]
-
Amino Acid Synthesis: this compound is a key starting material for the synthesis of the essential amino acid Valine . The branched isopropyl group of this compound is directly incorporated into the final structure of valine.[3]
-
Vitamin Synthesis: It is an essential building block in the industrial production of Pantothenic Acid (Vitamin B5) . The synthesis begins with the aldol (B89426) condensation of this compound and formaldehyde (B43269) to form hydroxypivaldehyde, a key intermediate that is then converted to pantolactone.[1]
-
Peptidomimetic and Heterocycle Synthesis: Through multicomponent reactions like the Ugi and Passerini reactions, this compound can be used to generate diverse libraries of peptide-like structures and heterocyclic compounds with potential therapeutic applications.[4][5][6]
While this compound is a valuable precursor for the molecules mentioned above, literature searches indicate that it is not a direct starting material in the common industrial syntheses of the widely used cardiovascular drugs Captopril and Valsartan . The established synthetic routes for these APIs do not typically involve this compound as a key intermediate.
Experimental Protocols
Synthesis of DL-Valine via Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. In this protocol, this compound is converted to DL-valine in a two-step process involving the formation of an α-aminonitrile followed by hydrolysis.[7][8]
Experimental Workflow: Strecker Synthesis of DL-Valine
Caption: Workflow for the synthesis of DL-Valine from this compound.
Methodology:
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
Sodium cyanide (1.0 equivalent) is carefully added to this solution with stirring.
-
This compound (1.0 equivalent) is then added dropwise to the aqueous solution of ammonium chloride and sodium cyanide.
-
The reaction mixture is stirred vigorously at room temperature for several hours to overnight. The formation of the α-aminoisobutyronitrile can be monitored by thin-layer chromatography (TLC).
-
The resulting aminonitrile can be extracted with an organic solvent like diethyl ether.[8]
-
-
Hydrolysis to DL-Valine:
-
The crude α-aminoisobutyronitrile is added to a flask containing concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours until the hydrolysis of the nitrile to a carboxylic acid is complete. This can be monitored by the cessation of ammonia (B1221849) evolution.
-
The reaction mixture is then cooled, and the excess hydrochloric acid and water are removed under reduced pressure to yield crude DL-valine hydrochloride.
-
-
Isolation of DL-Valine:
-
The crude DL-valine hydrochloride is dissolved in a minimal amount of water.
-
The pH of the solution is carefully adjusted to the isoelectric point of valine (approximately 5.9) with a base such as ammonium hydroxide.
-
The solution is then cooled to induce crystallization of the racemic DL-valine.
-
The crystals are collected by filtration, washed with cold ethanol, and dried to afford pure DL-valine.
-
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield | Reference |
| This compound | 1.0 | - | [8] |
| Ammonium Chloride | 1.1 | - | [8] |
| Sodium Cyanide | 1.0 | - | [8] |
| DL-Valine | - | ~65% | [8] |
Synthesis of D-Pantothenic Acid (Vitamin B5)
The industrial synthesis of pantothenic acid involves a multi-step process starting from this compound. A key intermediate is D-pantolactone, which is then condensed with a salt of β-alanine.[1][9]
Experimental Workflow: Synthesis of D-Pantothenic Acid
Caption: Synthetic route to D-Pantothenic Acid from this compound.
Methodology:
Part A: Synthesis of DL-Pantolactone
-
Aldol Condensation: this compound (1.0 equivalent) and formaldehyde (1.0-1.2 equivalents) are reacted in the presence of a basic catalyst (e.g., potassium carbonate or an organic base like triethylamine) in a suitable solvent such as an alcohol. This reaction is typically exothermic and may require cooling to maintain the desired temperature.[10]
-
Cyanation: The resulting hydroxypivaldehyde is then reacted with a cyanide source, such as sodium cyanide followed by acidification, or hydrocyanic acid, to form the corresponding cyanohydrin.[10]
-
Lactonization: The cyanohydrin is subjected to acid-catalyzed hydrolysis and cyclization. Heating the reaction mixture with a mineral acid like sulfuric acid or hydrochloric acid results in the formation of racemic (DL)-pantolactone. The product can be purified by extraction and distillation.[3]
Part B: Optical Resolution
-
The racemic DL-pantolactone is resolved into its enantiomers. A common method involves the use of a chiral resolving agent, such as quinine (B1679958) or another chiral amine, to form diastereomeric salts.
-
These diastereomeric salts can be separated by fractional crystallization.
-
Acidification of the desired diastereomeric salt liberates the optically pure D-(-)-pantolactone.
Part C: Synthesis of Calcium D-Pantothenate
-
D-(-)-pantolactone is condensed with a salt of β-alanine, typically calcium β-alaninate.
-
The reaction is carried out in a suitable solvent, and upon completion, the product, calcium D-pantothenate, is isolated and purified.
Quantitative Data:
| Reactant/Intermediate | Molar Ratio (relative to this compound) | Typical Yield | Reference |
| This compound | 1.0 | - | |
| Formalin (30%) | ~1.0 | - | |
| Sodium Cyanide | ~1.0 | - | |
| DL-Pantolactone | - | 75-80% | |
| D-Pantothenic Acid (from D-pantolactone) | - | >90% |
Signaling Pathways of Related Pharmaceuticals
While not directly synthesized from this compound, Captopril and Valsartan are important pharmaceuticals. Understanding their mechanisms of action is crucial for drug development professionals. Penicillin's mechanism is also a fundamental concept in antibacterial drug discovery.
Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It acts by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[10]
Signaling Pathway: RAAS and ACE Inhibition
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Captopril.
Valsartan and the Angiotensin II Receptor Blockade
Valsartan is an angiotensin II receptor blocker (ARB). It selectively blocks the binding of angiotensin II to the AT1 receptor, thereby preventing its hypertensive effects.[8]
Signaling Pathway: Angiotensin II Receptor Blockade
Caption: Mechanism of action of Valsartan as an Angiotensin II Receptor Blocker.
Penicillin and Bacterial Cell Wall Synthesis Inhibition
Penicillins are a class of β-lactam antibiotics that inhibit the biosynthesis of the bacterial cell wall, leading to cell lysis and death.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. researchgate.net [researchgate.net]
- 4. ba.bloomtechz.com [ba.bloomtechz.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isobutyraldehyde in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyraldehyde, a volatile aldehyde with a characteristic pungent, malty, and slightly sweet odor, serves as a versatile molecule in the fragrance and flavor industry. It is utilized both directly as a flavoring agent and, more significantly, as a key intermediate in the synthesis of a variety of valuable aroma chemicals. This document provides detailed application notes on the use of this compound, protocols for the synthesis of derivative fragrance compounds, and methods for its analysis in flavor and fragrance matrices.
Direct Applications of this compound in Flavoring
This compound is employed as a flavoring agent in a range of food products, where it imparts fresh, green, and floral notes at low concentrations.[1] Its characteristic sharp and pungent odor contributes to the overall flavor profile of baked goods, dairy products, candies, and alcoholic beverages.[1][2]
Organoleptic Profile of this compound
The scent of this compound is described using various terms, highlighting its complexity. It is often characterized as having a sharp, pungent, aldehydic odor reminiscent of wet cereal or straw.[1] Other descriptors include fresh, floral, and green notes.[3][4] The FEMA flavor profile also includes burnt, caramel, cocoa, and malt (B15192052) characteristics.[5]
This compound as a Precursor in Fragrance Synthesis
The primary role of this compound in the fragrance industry is as a reactive intermediate for the synthesis of other aroma compounds, particularly fruity esters.[6] Its branched structure and reactive aldehyde group make it an ideal starting material for creating a diverse palette of scents.[6]
A common synthetic route involves a two-step process:
-
Oxidation: this compound is first oxidized to isobutyric acid.
-
Esterification: The resulting isobutyric acid is then reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester.
Synthesis of Fruity Esters
Several popular fruity esters are derived from this compound, including:
-
Isobutyl acetate (B1210297): Possesses a sweet, fruity aroma with notes of apple, banana, and pear. It finds application in perfumes, food flavors, and air fresheners.
-
Isoamyl isobutyrate: Exhibits a banana, pineapple, and rum-like scent and is frequently used in confectionery flavors and tropical-themed perfumes.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in the fragrance and flavor industry.
| Parameter | Value | Reference(s) |
| Odor Threshold | 0.00034 – 0.139 ppm | [7] |
| 0.047 ppm | [8] | |
| 0.1 - 2.3 ppm | [9] | |
| FEMA Number | 2220 | [4] |
| Typical Concentration in Food | 0.25–5 ppm | [1] |
Table 1: Quantitative Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O | [1] |
| Molecular Weight | 72.11 g/mol | [1] |
| Boiling Point | 63–65 °C | [1] |
| Melting Point | -65 °C | [1] |
| Density | ~0.79 g/mL at 25 °C | [1] |
| Flash Point | -24 to -19 °C | [1] |
| Solubility in Water | 60 g/L at 25 °C | [4] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Synthesis of Isobutyl Acetate from this compound
This protocol outlines a two-step synthesis of isobutyl acetate, a common fragrance ester, starting from this compound.
Step 1: Oxidation of this compound to Isobutyric Acid
This procedure is adapted from established oxidation methods for aldehydes.[2]
-
Materials:
-
This compound
-
Oxygen or air
-
Acetone (B3395972) (as a co-solvent, optional)
-
Reaction vessel (e.g., a stirred tank reactor or a microreactor)
-
Gas flow controller
-
Temperature and pressure monitoring equipment
-
-
Procedure:
-
Charge the reaction vessel with this compound. If using a co-solvent, a mixture of this compound and acetone can be used.
-
Pressurize the reactor with oxygen or air to the desired operating pressure (e.g., 10 bar).
-
Set the reaction temperature (e.g., 20 °C).
-
Continuously feed oxygen or air into the reactor at a controlled flow rate (e.g., 1 SLPM for a 5 mL/min liquid flow in a microreactor system).
-
Monitor the reaction progress by taking samples periodically and analyzing for the conversion of this compound and the formation of isobutyric acid using gas chromatography (GC).
-
The reaction is typically complete within 1-2 hours under optimized conditions.
-
Upon completion, depressurize the reactor and collect the crude isobutyric acid.
-
Step 2: Esterification of Isobutyric Acid to Isobutyl Acetate
This is a standard Fischer esterification procedure.
-
Materials:
-
Isobutyric acid (from Step 1)
-
Isobutyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
-
Procedure:
-
In the 250 mL round-bottom flask, combine isobutyric acid, isobutyl alcohol, and a catalytic amount of concentrated sulfuric acid. A typical molar ratio would be 1:1.2 for the acid to alcohol.
-
Set up the apparatus for reflux with magnetic stirring.
-
Heat the reaction mixture to reflux (approximately 130°C) and maintain for 2-3 hours.
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid.
-
Wash the organic layer again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the isobutyl acetate by distillation. Collect the fraction boiling at approximately 110-112 °C.
-
Analysis of this compound in a Beverage Matrix by Headspace GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of this compound in a liquid matrix such as a beverage.
-
Instrumentation and Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Headspace autosampler
-
GC column suitable for volatile compounds (e.g., VF-1701-MS or similar)
-
20 mL headspace vials with caps (B75204) and septa
-
Sodium chloride (analytical grade)
-
Sample beverage
-
This compound standard for calibration
-
-
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the volatility of the analytes.
-
Immediately cap and seal the vial.
-
-
Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at a set temperature (e.g., 50 °C) for a defined time (e.g., 10 minutes) with gentle shaking.
-
Inject a specific volume of the headspace gas into the GC-MS.
-
-
GC-MS Analysis:
-
GC Conditions (example):
-
Inlet temperature: 200 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 10 min).
-
-
MS Conditions (example):
-
Ion source temperature: 230 °C
-
Transfer line temperature: 250 °C
-
Ionization energy: 70 eV
-
Scan mode: Full scan from m/z 30-350.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a known standard and by searching the NIST mass spectral library.
-
For quantitative analysis, prepare a calibration curve using standard solutions of this compound in a similar matrix.
-
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Simplified olfactory signaling pathway for aldehyde perception.
References
- 1. DE1518847A1 - Process for the production of isobutyric acid from this compound - Google Patents [patents.google.com]
- 2. The Oxidation of this compound to Isobutyric Acid Using a Microreactor Technology System [mdpi.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 7. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 8. Page loading... [wap.guidechem.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Polymerization Reactions Involving Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde, a common aldehyde, is not conventionally utilized as a primary initiator for polymerization reactions. Standard initiation mechanisms typically involve more reactive species such as peroxides, azo compounds, or strong acids/bases. However, the inherent reactivity of the aldehyde functional group allows for its potential involvement in specific initiation systems under particular conditions. These application notes explore two such potential, albeit less conventional, scenarios: photo-initiated polymerization and redox-initiated polymerization, where this compound can play a key role in the generation of initiating radicals. Furthermore, its role as a reactant in polymer modification is also discussed.
It is important to note that the following protocols are based on established principles of polymerization chemistry and the known reactivity of aldehydes. They serve as a guide for research and development and may require optimization for specific applications.
Application Note 1: Photo-Initiated Polymerization Using this compound
Principle
Aliphatic aldehydes, upon absorption of UV light, can undergo photochemical reactions to generate radicals capable of initiating polymerization.[1] The process is believed to involve the excitation of the aldehyde to a triplet state, followed by hydrogen abstraction to form an acyl radical. This acyl radical can then initiate the polymerization of vinyl monomers. This method offers a metal-free initiation pathway, which can be advantageous in applications where metal contamination is a concern, such as in biomedical materials and drug delivery systems.
Experimental Protocol: Photo-Initiated Polymerization of Methyl Methacrylate (B99206) (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound, freshly distilled
-
Nitrogen gas, high purity
-
Photoreactor equipped with a UV lamp (e.g., 350 nm) and a cooling system
-
Schlenk flasks and syringes
Procedure:
-
Monomer Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add the desired amount of purified MMA.
-
Initiator Addition: Using a syringe, add the specified volume of freshly distilled this compound to the MMA.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Place the sealed Schlenk flask in the photoreactor at a controlled temperature (e.g., 25 °C). Irradiate the mixture with a UV lamp at a specific wavelength (e.g., 350 nm).
-
Polymerization: Continue the irradiation for the desired reaction time. Monitor the polymerization progress by taking aliquots at different time intervals and analyzing for monomer conversion using techniques like gas chromatography (GC) or gravimetry.
-
Termination and Purification: Terminate the polymerization by turning off the UV lamp and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(methyl methacrylate) (PMMA) for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Quantitative Data (Hypothetical)
| Entry | [MMA] (mol/L) | [this compound] (mol/L) | Irradiation Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 4.7 | 0.1 | 2 | 35 | 15,000 | 2.1 |
| 2 | 4.7 | 0.1 | 4 | 62 | 28,000 | 1.9 |
| 3 | 4.7 | 0.2 | 4 | 75 | 22,000 | 2.3 |
| 4 | 2.35 | 0.1 | 4 | 58 | 32,000 | 1.8 |
Diagrams
Workflow for Photo-Initiated Polymerization.
Application Note 2: Redox-Initiated Polymerization with an this compound-Based System
Principle
Redox initiation systems generate radicals through the reaction of an oxidizing agent and a reducing agent at temperatures lower than those required for thermal decomposition of conventional initiators.[2][3][4] this compound, being a reducing agent, can potentially be paired with an oxidizing agent, such as a peroxide, to form a redox couple for initiating free-radical polymerization.[5] This approach is particularly useful for emulsion polymerization or for polymerizing at ambient temperatures.
Experimental Protocol: Redox-Initiated Emulsion Polymerization of Styrene (B11656)
Materials:
-
Styrene, inhibitor removed
-
This compound, freshly distilled
-
Potassium persulfate (KPS) or another suitable oxidizing agent
-
Sodium dodecyl sulfate (B86663) (SDS) or another suitable surfactant
-
Deionized water
-
Nitrogen gas, high purity
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve the surfactant (e.g., SDS) in deionized water.
-
Reaction Setup: Assemble the reaction flask with the stirrer, condenser, and nitrogen inlet. Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of styrene in a small amount of the aqueous surfactant solution.
-
Initiator Component Addition: Add the reducing agent (this compound) to the reaction flask. Add the oxidizing agent (e.g., KPS solution) to the monomer emulsion.
-
Polymerization Initiation: Slowly add the monomer emulsion containing the oxidizing agent to the reaction flask under continuous stirring and nitrogen purging. The polymerization will initiate as the redox components mix.
-
Reaction Control: Maintain the reaction temperature at the desired level (e.g., 40-60 °C) using a water bath.
-
Monitoring and Completion: Monitor the reaction for several hours until a high monomer conversion is achieved.
-
Purification: Coagulate the resulting polystyrene latex by adding a salt solution (e.g., NaCl or CaCl2).
-
Drying: Filter the coagulated polymer, wash it thoroughly with water, and dry it in a vacuum oven.
-
Characterization: Analyze the molecular weight and PDI of the polystyrene using GPC.
Quantitative Data (Hypothetical)
| Entry | [Styrene] (mol/L) | [KPS] (mmol/L) | [this compound] (mmol/L) | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 10 | 10 | 50 | 85 | 150,000 | 2.5 |
| 2 | 1.0 | 10 | 20 | 50 | 92 | 120,000 | 2.8 |
| 3 | 1.0 | 20 | 10 | 50 | 95 | 135,000 | 2.6 |
| 4 | 1.0 | 10 | 10 | 60 | 98 | 140,000 | 2.4 |
Diagrams
Signaling Pathway for Redox Initiation.
Application Note 3: this compound as a Reactant in Polymer Modification
Principle
This compound can be used as a reactant in multicomponent reactions, such as the Passerini or Ugi reactions, to modify existing polymers.[6] This approach allows for the introduction of new functional groups onto a polymer backbone, thereby tuning its properties for specific applications. For instance, a polymer with carboxylic acid side chains can be reacted with this compound and an isocyanide in a Passerini three-component reaction to form a more complex, functionalized polymer.
Experimental Protocol: Passerini Modification of a Carboxylic Acid-Containing Polymer
Materials:
-
Carboxylic acid-containing polymer (e.g., poly(acrylic acid) or a copolymer with acrylic acid units)
-
This compound
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Suitable solvent (e.g., a mixture of water and isopropanol)
Procedure:
-
Polymer Dissolution: Dissolve the carboxylic acid-containing polymer in the chosen solvent system.
-
Reagent Addition: To the polymer solution, add an excess of this compound and the isocyanide.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Purification: Purify the modified polymer by precipitation in a non-solvent, followed by repeated washing and filtration.
-
Drying: Dry the purified polymer under vacuum.
-
Characterization: Confirm the modification using spectroscopic techniques such as FT-IR and NMR to identify the newly formed functional groups. Analyze the thermal properties (e.g., glass transition temperature) of the modified polymer using differential scanning calorimetry (DSC).
Quantitative Data (Hypothetical)
| Entry | Polymer | [this compound] (eq.) | [Isocyanide] (eq.) | Reaction Time (h) | Degree of Modification (%) |
| 1 | PAA | 5 | 5 | 12 | 60 |
| 2 | PAA | 10 | 10 | 12 | 85 |
| 3 | PAA | 10 | 10 | 24 | 95 |
| 4 | P(AA-co-MMA) | 10 | 10 | 24 | 92 |
Diagrams
Logical Flow of Polymer Modification.
References
- 1. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Catalytic Oxidation of Isobutyraldehyde to Isobutyric Acid
Introduction
Isobutyric acid is a valuable chemical intermediate used in the synthesis of pharmaceuticals, food flavorings, fragrances, and polymers.[1] One of the primary industrial routes to isobutyric acid is the direct oxidation of isobutyraldehyde. This process can be performed with or without a catalyst, using various oxidizing agents like oxygen, air, or hydrogen peroxide.[1] Optimizing reaction conditions and catalyst selection is crucial to maximize the yield and selectivity towards isobutyric acid while minimizing the formation of byproducts, most notably isopropyl formate.[2]
These application notes provide detailed protocols for the catalytic and non-catalytic oxidation of this compound, summarize key performance data, and outline analytical methods for product quantification. The information is intended for researchers, scientists, and drug development professionals engaged in chemical synthesis and process optimization.
Reaction Chemistry and Pathways
The oxidation of this compound proceeds through the formation of a peroxyacid intermediate. This intermediate can then react with another molecule of this compound via two primary competing pathways[1][2]:
-
Pathway A (Desired): The peroxyacid intermediate oxidizes a second aldehyde molecule to yield two molecules of the desired product, isobutyric acid.
-
Pathway B (Baeyer-Villiger Oxidation): An alternative rearrangement of the intermediate leads to the formation of one molecule of isobutyric acid and one molecule of the undesired byproduct, isopropyl formate.[1][2]
Controlling the reaction to favor Pathway A is the principal goal for achieving high selectivity.
Catalytic Systems and Reaction Conditions
The oxidation can be performed under various conditions, either with or without a catalyst. The choice of oxidant, solvent, temperature, and pressure significantly impacts conversion and selectivity.
Catalysts:
-
Homogeneous Catalysts: Salts of transition metals such as cobalt (Co), manganese (Mn), or chromium (Cr) can be used to catalyze the oxidation.[2]
-
Heteropolyoxometalates: Keggin, Dawson, and other transition metal-substituted heteropolyanions have been studied for homogeneous-phase oxidation using H₂O₂.[3]
-
Uncatalyzed Oxidation: In many instances, the uncatalyzed oxidation of this compound is as effective, or even more so, than catalyzed reactions, particularly when using oxygen or air as the oxidant.[2]
Oxidizing Agents:
-
Oxygen/Air: Pure oxygen or air are common, effective, and economical oxidants.[1][2]
-
Hydrogen Peroxide (H₂O₂): Can also be used, though studies have shown it may lead to lower selectivity for isobutyric acid under certain conditions.[1]
-
Oxone (Potassium Peroxymonosulfate): A stable and environmentally benign oxidant suitable for converting aldehydes to carboxylic acids.[4]
Solvents:
-
Acetone (B3395972): Often used as a co-solvent. It can surprisingly increase the production rate of isobutyric acid and enhance selectivity by reducing the formation of isopropyl formate.[1][2]
-
Ethyl Acetate: Another potential co-solvent for the reaction.[2]
-
Isobutyric Acid: The reaction can be run in an excess of the liquid product, which acts as the solvent.[5]
Experimental Protocols
Protocol 1: Liquid Phase Oxidation with Oxygen in a Microreactor System
This protocol is based on a continuous-flow microreactor setup, which offers enhanced heat and mass transfer, improving reaction control and safety.[1]
1. System Setup:
-
Assemble a microreactor system equipped with a liquid feed pump, a gas mass flow controller, a back pressure regulator, and a sampling port.
-
Include a reflux loop to extend the residence time of the reactants in the system.[1]
-
The reactor outlet should be connected to a collection vessel.
2. Reactant Preparation:
-
Prepare the liquid feed by placing pure this compound in a solution tank. If a co-solvent like acetone is used, pre-mix it with this compound at the desired ratio.[1][2]
3. Reaction Execution: a. Pressurize the system with an inert gas (e.g., Nitrogen) to check for leaks. b. Set the back pressure regulator to the desired operating pressure (e.g., 10 bar).[1] c. Set the desired operating temperature using a circulator bath or heating element (e.g., 20 °C). High temperatures can be unfavorable for this exothermic reaction.[1] d. Start the liquid feed pump at the specified flow rate (e.g., 5 mL/min).[1] e. Introduce oxygen gas via the mass flow controller at the desired rate (e.g., 1 SLPM).[1] f. Allow the system to reach a steady state. g. Collect samples from the outlet at regular intervals (e.g., every 12 minutes) for a total reaction time of 1-2 hours.[1]
4. Product Analysis:
-
Analyze the collected samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound, isobutyric acid, and any byproducts.[6]
Protocol 2: Uncatalyzed Batch Reactor Oxidation
This protocol describes a general procedure for liquid-phase oxidation in a standard batch reactor.[2]
1. Reactor Charging:
-
Charge a stirred-tank reactor with a solvent, which can be isobutyric acid itself, and a co-solvent if desired (e.g., 10-25 wt% acetone).[2]
2. Reaction Setup:
-
Seal the reactor and heat it to the desired internal temperature (e.g., 40 °C) under the target pressure (e.g., 55 psig) using an oxidant gas like purified air.[2]
3. Reactant Feed:
-
Once the temperature and pressure are stable, begin feeding this compound (potentially mixed with a co-solvent) into the reactor at a constant rate (e.g., 1.5 mL/min).[2]
-
Simultaneously, feed the oxidant gas (e.g., air) at a controlled rate (e.g., 1 SLPM).[2]
4. Monitoring and Collection:
-
Continuously monitor the internal temperature and maintain it at the setpoint.
-
Collect the reactor effluent/overflow hourly for analysis.[2]
5. Work-up and Purification:
-
The target product, isobutyric acid, can be recovered from the reaction mixture by distillation to separate unreacted this compound and any co-solvents, which can then be recycled.[2]
Protocol 3: Product Analysis and Quantification
Accurate quantification of reactants and products is essential for determining conversion and selectivity. GC-MS and HPLC are standard methods.[6]
1. Sample Preparation:
-
Dilute the collected reaction mixture samples with a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
If necessary, perform a liquid-liquid extraction to separate the analytes.[7]
-
For LC-MS/MS analysis, protein precipitation (e.g., with isopropanol) may be required for complex sample matrices.[8]
2. Instrument Setup (General GC-MS):
-
Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Injector: Set to a temperature of ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Detector: Mass spectrometer operating in scan or selected ion monitoring (SIM) mode.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound, isobutyric acid, and expected byproducts (e.g., isopropyl formate, acetone) of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration for each compound.
-
Quantify the components in the reaction samples by comparing their peak areas to the calibration curve.
Data Presentation: Performance Summary
The following tables summarize quantitative data from experimental studies on the oxidation of this compound.
Table 1: Performance Data from Microreactor Experiments with Oxygen Oxidant [1]
| Parameter | Value | Conversion of this compound (%) | Selectivity for Isobutyric Acid (%) |
| Temperature (°C) | 20 | 89.2 | 94.6 |
| 40 | ~85 | ~90 | |
| 60 | ~78 | ~85 | |
| 80 | ~70 | ~80 | |
| Pressure (bar) | 10 | 89.2 | 94.6 |
| 5 | Lower | Lower | |
| 15 | Higher | Higher | |
| Reaction Time (h) | 1 | 89.2 | 94.6 |
Conditions: Liquid flow rate = 5 mL/min; Oxygen flow rate = 1 SLPM.
Table 2: Performance Data from Batch Reactor Experiments with Air Oxidant [2]
| Co-Solvent | Co-Solvent (wt%) | Temperature (°C) | Pressure (psig) | Effluent Composition (Isobutyric Acid %) |
| None | 0 | 40 | 55 | ~85-90% (estimated) |
| Ethyl Acetate | 10 | 40 | 55 | 89.8 |
| Ethyl Acetate | 25 | 40 | 55 | Not specified |
| Acetone | 10 | 40 | 55 | Not specified |
Note: Effluent composition also includes unreacted starting material, solvent, and byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. US20150166450A1 - Reduction of ester formation in this compound oxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
- 5. DE1518847A1 - Process for the production of isobutyric acid from this compound - Google Patents [patents.google.com]
- 6. Isobutyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. scielo.br [scielo.br]
- 8. air.unimi.it [air.unimi.it]
Asymmetric Synthesis Involving Isobutyraldehyde: Applications and Protocols for Pharmaceutical Research
Introduction
Isobutyraldehyde, a readily available and inexpensive bulk chemical, has emerged as a versatile C4 building block in asymmetric synthesis. Its prochiral nature, possessing two enantiotopic protons at the α-position, allows for the creation of stereogenic centers with high enantioselectivity. This attribute, coupled with its reactivity, makes it a valuable substrate in a variety of carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex chiral molecules, particularly in the field of drug discovery and development. This document provides an overview of key asymmetric transformations involving this compound, detailed experimental protocols for selected reactions, and a summary of their performance, tailored for researchers and scientists in the pharmaceutical industry.
The ability to control the stereochemical outcome of a reaction is paramount in medicinal chemistry, as the chirality of a molecule often dictates its pharmacological activity and toxicological profile. Organocatalysis has revolutionized the field of asymmetric synthesis by providing a powerful and often more sustainable alternative to traditional metal-based catalysts. Small organic molecules, such as proline and its derivatives, as well as thiourea-based catalysts, have proven to be highly effective in activating this compound and guiding the stereochemical course of its reactions. This has led to the development of efficient and highly enantioselective methods for the synthesis of chiral aldehydes, alcohols, and other valuable intermediates.
Key Asymmetric Reactions and Their Significance
This section highlights two of the most significant and widely employed asymmetric reactions involving this compound: the Michael addition and the aldol (B89426) reaction. These transformations provide access to a diverse range of chiral synthons that are precursors to various biologically active compounds.
Asymmetric Michael Addition
The asymmetric Michael addition of this compound to various Michael acceptors, such as maleimides and nitroalkenes, is a powerful tool for the construction of chiral succinimide (B58015) and γ-nitro aldehyde scaffolds. These structural motifs are present in a wide array of pharmaceutical agents. The reaction is often catalyzed by bifunctional organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN) bearing a thiourea (B124793) moiety. These catalysts activate the this compound through enamine formation and simultaneously activate the Michael acceptor via hydrogen bonding with the thiourea group, leading to a highly organized transition state and excellent stereocontrol.[1]
An eco-friendly approach to this reaction has been developed using water as the solvent, which can lead to high yields and enantioselectivities with very low catalyst loadings.[2] This methodology is particularly attractive for large-scale synthesis due to its reduced environmental impact and operational simplicity.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis. The reaction between a ketone, acting as the enamine precursor, and this compound as the electrophile, provides access to chiral β-hydroxy ketones. These products are versatile intermediates that can be further transformed into a variety of valuable chiral building blocks. The use of the simple and naturally occurring amino acid L-proline as the catalyst makes this a green and cost-effective method.[3] The reaction proceeds with good yield and high enantioselectivity at room temperature.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for selected asymmetric reactions involving this compound, providing a comparative overview of different catalytic systems and substrates.
Table 1: Asymmetric Michael Addition of this compound to N-Substituted Maleimides
| Entry | Michael Acceptor (Maleimide) | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Phenylmaleimide | (R,R)-DPEN-Thiourea | 0.01 | Water | 12 | ≥97 | 99 | [2] |
| 2 | N-Phenylmaleimide | Chiral Primary Amine Thiourea | 5 | CH2Cl2 | 6 | 98 | 99 | |
| 3 | N-(4-Methoxyphenyl)maleimide | Chiral Primary Amine Thiourea | 5 | CH2Cl2 | 6 | 95 | 99 | |
| 4 | N-(4-Chlorophenyl)maleimide | Chiral Primary Amine Thiourea | 5 | CH2Cl2 | 6 | 96 | 98 | |
| 5 | N-Benzylmaleimide | Chiral Primary Amine Thiourea | 5 | CH2Cl2 | 6 | 97 | 99 |
Table 2: Asymmetric Michael Addition of this compound to Nitroalkenes
| Entry | Michael Acceptor (Nitroalkene) | Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea | 1 | Water | None | 12 | 99 | 97 | [1] |
| 2 | (E)-1-nitro-2-(p-tolyl)ethene | (R,R)-DPEN-Thiourea | 1 | Water | None | 12 | 98 | 98 | [1] |
| 3 | (E)-2-(4-chlorophenyl)-1-nitroethene | (R,R)-DPEN-Thiourea | 1 | Water | None | 12 | 99 | 99 | [1] |
| 4 | (E)-2-(2-chlorophenyl)-1-nitroethene | (R,R)-DPEN-Thiourea | 1 | Water | None | 12 | 95 | 99 | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key asymmetric reactions discussed above.
Protocol 1: Asymmetric Michael Addition of this compound to N-Phenylmaleimide in Water[2]
Materials:
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-derived N-mono-thiourea catalyst
-
N-phenylmaleimide
-
This compound
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add the (R,R)-DPEN-derived N-mono-thiourea catalyst (0.01 mol%) and N-phenylmaleimide (1.0 equiv, e.g., 0.288 mmol, 50 mg).
-
Add water (0.1 mL) to dissolve the solids at room temperature in air.
-
Add this compound (3.0 equiv, e.g., 0.864 mmol, 78 µL) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition of this compound to trans-β-Nitrostyrene in Water[1]
Materials:
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-derived N-mono-thiourea catalyst with 3,5-bis(trifluoromethyl)phenyl isothiocyanate
-
trans-β-Nitrostyrene
-
This compound
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the (R,R)-DPEN-derived N-mono-thiourea catalyst (1 mol%) and trans-β-nitrostyrene (1.0 equiv, e.g., 0.3 mmol) in water (0.1 M).
-
Add this compound (10 equiv, e.g., 3.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), add ethyl acetate (0.2 mL).
-
Wash the mixture twice with water (2 x 1.0 mL) and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 3: Proline-Catalyzed Asymmetric Aldol Condensation of Acetone (B3395972) and this compound[3]
Materials:
-
(S)-Proline
-
Acetone
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve (S)-proline (30 mol%) in dimethyl sulfoxide (DMSO).
-
Add acetone (20 equiv) to the solution.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the aldol product.
-
Determine the enantiomeric excess (ee) by chiral Gas Chromatography (GC) or HPLC.
Visualizations
The following diagrams illustrate the proposed catalytic cycle for the asymmetric Michael addition and the workflow for a typical asymmetric synthesis experiment.
References
Isobutyraldehyde: A Reactive Intermediate with Limited Application as a Solvent in Organic Synthesis
Introduction
Physicochemical Properties of Isobutyraldehyde
A thorough understanding of a substance's physical and chemical properties is crucial to evaluate its suitability as a solvent. The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₈O | [1][2] |
| Molecular Weight | 72.11 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [3] |
| Boiling Point | 63-65 °C | [2] |
| Melting Point | -65 °C | [2] |
| Density | 0.79 g/mL at 25 °C | [2] |
| Solubility in Water | 89,000 mg/L at 25 °C | [3] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, toluene, and chloroform | [3] |
| Flash Point | -40 °F | [3] |
Applications of this compound in Organic Synthesis (as a Reactant)
This compound is a versatile building block in numerous organic reactions, most notably in condensation reactions.
Aldol (B89426) Condensation
A primary application of this compound is in aldol condensation reactions. It can react with itself or other carbonyl compounds to form larger molecules. For instance, the self-condensation of this compound is a key step in the production of various industrial chemicals. It also serves as a crucial starting material in the synthesis of neopentyl glycol, a compound widely used in the production of polyesters, synthetic lubricants, and plasticizers.[4][5]
A notable example is the cross-aldol condensation of this compound with formaldehyde. This reaction is a critical step in the industrial synthesis of hydroxypivaldehyde, a precursor to neopentyl glycol. While this reaction is typically carried out in the presence of a catalyst, the high concentration of this compound might suggest a dual role as both reactant and reaction medium in some process configurations. However, specific protocols detailing its use purely as a solvent are not described.
Challenges and Limitations of this compound as a Solvent
Several factors limit the utility of this compound as a general-purpose solvent in organic synthesis:
-
High Reactivity: As an aldehyde, this compound is highly susceptible to oxidation, reduction, and self-condensation, especially in the presence of acidic or basic catalysts. This reactivity can lead to unwanted side reactions and contamination of the desired product.
-
Low Boiling Point: With a boiling point of 63-65 °C, this compound is a highly volatile and flammable liquid.[2] This poses significant safety hazards in a laboratory or industrial setting and limits the temperature range at which reactions can be conducted.
-
Potential for Side Reactions: The aldehyde functional group can react with a wide range of reagents, including organometallics (like Grignard reagents), strong acids and bases, and reducing or oxidizing agents. This incompatibility severely restricts the types of chemical transformations that could be performed in this compound as a solvent.
-
Formation of Byproducts: The inherent reactivity of this compound can lead to the formation of byproducts that may complicate the purification of the desired compound. For example, in oxidation reactions, it can be oxidized to isobutyric acid.[6]
Hypothetical Experimental Workflow for a Reaction in this compound
While not a standard practice, a logical workflow for conducting a hypothetical reaction where this compound acts as both a reactant in excess and the reaction medium is presented below. This diagram illustrates the general steps that would be involved, from reaction setup to product isolation.
Conclusion
References
- 1. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101260028B - Method for preparing iso-butyl aldehyde by using isobutene or tert-butyl alcohol as raw material - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US20150166450A1 - Reduction of ester formation in this compound oxidation - Google Patents [patents.google.com]
Application Notes and Protocols for the Biocatalytic Reduction of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biocatalytic reduction of aldehydes to their corresponding alcohols is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. Isobutyraldehyde, a readily available C4 platform chemical, can be converted to isobutanol, a valuable biofuel and chemical intermediate. This document provides detailed application notes and experimental protocols for the enzymatic reduction of this compound, leveraging the catalytic prowess of alcohol dehydrogenases (ADHs). The protocols are designed for both in vitro enzymatic assays and whole-cell biocatalysis systems.
Core Concepts
The biocatalytic reduction of this compound to isobutanol is primarily catalyzed by NAD(P)H-dependent alcohol dehydrogenases (ADHs) or aldehyde reductases (ALRs). The reaction involves the transfer of a hydride from the nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of this compound, yielding isobutanol and the oxidized cofactor (NAD⁺ or NADP⁺). Due to the cost of cofactors, efficient regeneration is crucial for the economic viability of the process. This can be achieved using a secondary enzyme system (e.g., glucose dehydrogenase) or by utilizing the metabolic machinery of a whole-cell biocatalyst.
Data Presentation
Table 1: Comparison of Alcohol Dehydrogenases for this compound Reduction
| Enzyme Source | Specific Enzyme | Cofactor | Optimal pH | Optimal Temperature (°C) | Substrate Specificity Notes | Conversion/Yield Data | Reference |
| Escherichia coli | YqhD | NADPH | ~7.0-8.0 | 30-37 | Broad substrate range, prefers longer-chain aldehydes. | High activity towards this compound. | [1] |
| Lactococcus lactis | AdhA | NADH | ~7.0 | 30-37 | Shows high reductase activity for this compound. | Engineered E. coli with AdhA produced 560 mg/L isobutanol from 600 mg/L this compound (91% yield).[2][3] | [2][3] |
| Saccharomyces cerevisiae | ADH1 | NADH | 8.0-8.8 | 25-30 | Primarily acts on ethanol (B145695) but shows activity on other short-chain aldehydes. | Lower relative activity on this compound compared to ethanol. | [4][5] |
| Pseudothermotoga hypogea | PhADH (iron-containing) | NAD(P)H | 8.0 (for reduction) | 80-95 | Thermostable enzyme with broad substrate range. | High activity at elevated temperatures. | [6] |
| Horse Liver | ADH | NADH | ~8.8 | 25 | Broad substrate specificity for various alcohols and aldehydes. | Well-characterized, often used as a benchmark. | [5][7] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Reduction of this compound with Cofactor Regeneration
This protocol describes a standard assay for determining the activity of an alcohol dehydrogenase in converting this compound to isobutanol, coupled with an enzymatic cofactor regeneration system.
Materials:
-
Alcohol Dehydrogenase (ADH) of choice (e.g., from Lactococcus lactis or a commercial source)
-
This compound (≥99% purity)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate (B84403), reduced form (NADPH)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL
-
10 mM this compound
-
0.5 mM NAD(P)H
-
20 mM D-Glucose
-
1 U/mL Glucose Dehydrogenase (GDH)
-
0.5 U/mL Alcohol Dehydrogenase (ADH)
-
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the chosen ADH (e.g., 30°C) with gentle shaking for a specified time (e.g., 1, 4, 8, and 24 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute to extract the product.
-
Sample Preparation for GC-MS: Centrifuge the tube at 10,000 x g for 5 minutes to separate the phases. Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Analyze the organic extract by GC-MS to quantify the amount of isobutanol produced and any remaining this compound.
Protocol 2: Whole-Cell Biocatalytic Reduction of this compound
This protocol utilizes engineered E. coli cells expressing a desired alcohol dehydrogenase for the conversion of this compound to isobutanol.
Materials:
-
Engineered E. coli strain (e.g., expressing AdhA from L. lactis)
-
Luria-Bertani (LB) medium (or a suitable defined medium)
-
Appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
This compound
-
M9 minimal medium (for the biotransformation) containing a carbon source (e.g., 10 g/L glucose) and a nitrogen source (e.g., 10 g/L NH₄Cl)[2][3]
-
Shaking incubator
-
Centrifuge
-
GC-MS
Procedure:
-
Cell Culture and Induction:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain. Grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with M9 minimal medium.
-
Resuspend the cell pellet in M9 minimal medium to a desired cell density (e.g., OD₆₀₀ of 10).
-
-
Whole-Cell Biotransformation:
-
Sample Analysis:
-
Periodically take samples from the reaction mixture.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for isobutanol and this compound concentration using GC-MS as described in Protocol 1.
-
Protocol 3: GC-MS Analysis of this compound and Isobutanol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 30-200) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation and Injection:
-
Prepare a calibration curve using standard solutions of this compound and isobutanol in ethyl acetate.
-
Inject 1 µL of the prepared sample (from Protocol 1 or 2) into the GC-MS.
-
Identify the compounds based on their retention times and mass spectra compared to the standards.
-
Quantify the compounds using the peak areas from the SIM data and the calibration curve.
Visualizations
Caption: Biocatalytic reduction of this compound to isobutanol.
Caption: Experimental workflows for this compound reduction.
References
- 1. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of this compound to Isobutanol by an Engineered Escherichia coli Strain [biotechrep.ir]
- 3. biotechrep.ir [biotechrep.ir]
- 4. A study of the pH- and temperature-dependence of the reactions of yeast alcohol dehydrogenase with ethanol, acetaldehyde and butyraldehyde as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Molecular Characterization of the Iron-Containing Alcohol Dehydrogenase from the Extremely Thermophilic Bacterium Pseudothermotoga hypogea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of substrate specificity of alcohol dehydrogenases from human liver, horse liver, and yeast towards saturated and 2-enoic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Isobutyraldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of isobutyraldehyde. Below are detailed solutions to common issues encountered during various synthetic procedures.
Section 1: Hydroformylation of Propylene (B89431)
The hydroformylation of propylene, also known as the oxo process, is a primary industrial method for producing this compound, often as a co-product with n-butyraldehyde.[1][2] Success in this process hinges on careful control of reaction conditions and catalyst selection to maximize the yield of the desired branched aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the ratio of n-butyraldehyde to this compound in propylene hydroformylation?
A1: The regioselectivity of the hydroformylation reaction is significantly influenced by several factors:
-
Catalyst System: The choice of metal catalyst (typically rhodium or cobalt) and ligands is crucial.[1] Rhodium-based catalysts, particularly those with bulky phosphine (B1218219) ligands, are often used to favor the formation of the linear n-butyraldehyde.[3]
-
Carbon Monoxide Partial Pressure: A lower partial pressure of carbon monoxide (CO) generally favors a higher selectivity towards n-butyraldehyde over this compound.[4][5][6]
-
Temperature and Pressure: These parameters affect both the reaction rate and the selectivity. Optimal conditions are typically in the range of 110-170°C and 1500-4000 psig for cobalt catalysts, and around 110°C and 100-300 psig for rhodium catalysts.[1]
Q2: How can I improve the overall yield of butyraldehydes in my hydroformylation reaction?
A2: To enhance the overall yield, consider the following:
-
Propylene Purity: Using a propylene feed with a higher purity (e.g., >97 mole %) can lead to a significant increase in butyraldehyde (B50154) production for a given reactor size and catalyst concentration.[4][5]
-
Catalyst Stability: Ensure the stability of the rhodium-containing catalyst.
-
Syngas Ratio: The molar ratio of hydrogen to carbon monoxide in the synthesis gas can impact catalyst activity and stability. An excess of hydrogen is often used.[4][6]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Conversion of Propylene | - Inactive or poisoned catalyst- Incorrect reaction temperature or pressure- Insufficient mixing | - Check for impurities in the feed stream (e.g., sulfur, nitrogen, chlorine compounds) that can poison the catalyst.[4][6]- Verify and adjust the temperature and pressure to the optimal range for your catalyst system.- Ensure adequate agitation to overcome mass transfer limitations. |
| Poor Selectivity to this compound | - Catalyst system favors linear product- High CO partial pressure | - For higher this compound selectivity, specialized catalysts may be required. An Iridium-based single-metal-site catalyst has shown higher selectivity for this compound.[3]- Adjust the syngas composition to lower the partial pressure of CO relative to hydrogen. |
| Catalyst Deactivation | - Presence of catalyst poisons- Thermal degradation | - Purify the propylene and syngas feeds to remove contaminants.- Operate within the recommended temperature range for the catalyst to prevent decomposition. |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Propylene
-
Catalyst Preparation: In an inert atmosphere, dissolve the rhodium precursor (e.g., HRh(CO)(PPh₃)₃) and the desired phosphine ligand in a suitable solvent (e.g., toluene).
-
Reactor Setup: Charge a high-pressure autoclave with the catalyst solution.
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction, cool the reactor and vent the excess gases.
-
Analyze the liquid product mixture using gas chromatography (GC) to determine the conversion and selectivity.
-
The product can be purified by fractional distillation to separate this compound from n-butyraldehyde and other byproducts.[1]
-
Caption: Workflow for Propylene Hydroformylation.
Section 2: One-Step Synthesis from Methanol (B129727) and Ethanol (B145695)
A promising alternative route to this compound involves the one-step conversion of methanol and ethanol over heterogeneous catalysts. This method is of interest due to the potential use of bio-derived alcohols.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are effective for the one-step synthesis of this compound from methanol and ethanol?
A1: Various mixed oxide catalysts have shown good performance. Vanadium oxide supported on mixed oxides like TiO₂-SiO₂ has demonstrated high ethanol conversion and this compound selectivity.[7] Copper-based catalysts, such as CuO-ZnO/Al₂O₃ and Cu-Mg/Ti-SBA-15, are also effective.[8][9]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out at atmospheric pressure and elevated temperatures, generally in the range of 350-360°C.[8] The molar ratio of methanol to ethanol in the feed is also a critical parameter, with a slight excess of methanol often being beneficial.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Ethanol Conversion | - Insufficient reaction temperature- Catalyst deactivation | - Gradually increase the reaction temperature within the optimal range.- Regenerate the catalyst or check for carbon deposition. For some catalysts, increasing the Ti content can improve stability.[8] |
| Low Selectivity to this compound | - Unsuitable catalyst- Incorrect feed ratio | - Ensure the catalyst has the appropriate acidic and basic properties. V₂O₅/TiO₂-SiO₂ has shown good selectivity.[7]- Optimize the methanol to ethanol molar ratio in the feed. |
| Formation of Side Products | - Reaction temperature is too high- Catalyst has undesirable active sites | - Lower the reaction temperature to minimize side reactions like dehydration and cracking.- Modify the catalyst preparation to control its surface properties. |
Data on Catalyst Performance
| Catalyst | Reaction Temperature (°C) | Ethanol Conversion (%) | This compound Selectivity (%) | Reference |
| V₂O₅/TiO₂-SiO₂ | 350 | 92 | ~80 | [7] |
| Cu-Mg/Ti-SBA-15 | 360 | 96.6 | High (Yield of 32.7%) | [8] |
Experimental Protocol: Catalytic Conversion of Methanol and Ethanol
-
Catalyst Packing: Pack a fixed-bed reactor with the chosen catalyst (e.g., V₂O₅/TiO₂-SiO₂).
-
Reactor Setup: Place the reactor in a furnace and connect the feed lines for methanol and ethanol, as well as a carrier gas (e.g., nitrogen).
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 350°C) under a flow of inert gas.
-
Introduce the methanol and ethanol mixture into the reactor at a controlled flow rate.
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
-
Analysis:
-
Analyze the liquid and gaseous products using gas chromatography (GC) to determine conversion and selectivity.
-
References
- 1. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. US7935850B2 - Process for hydroformylation of propylene - Google Patents [patents.google.com]
- 5. PROCESS FOR HYDROFORMYLATION OF PROPYLENE - Patent 1732871 [data.epo.org]
- 6. US20070282134A1 - Process For Hydroformylation Of Propylene - Google Patents [patents.google.com]
- 7. CN102698767B - Method for synthesizing this compound catalyst by using methyl alcohol and ethanol in one step - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common side products in the hydroformylation of propylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydroformylation of propylene (B89431). The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the hydroformylation of propylene, offering potential causes and actionable solutions.
FAQs
Q1: What are the most common side products in the hydroformylation of propylene?
A1: The primary side product is propane (B168953) , which results from the hydrogenation of propylene. Another significant aspect is the formation of isobutyraldehyde , an isomer of the desired n-butyraldehyde; controlling the ratio of these isomers (n/iso ratio) is a key challenge. Minor side products can include aldehyde condensation products and degradation products of the phosphine (B1218219) ligands used in the catalyst system.[1][2]
Q2: How can I minimize the formation of propane?
A2: Propane formation is favored by conditions that promote hydrogenation. To minimize this side reaction:
-
Adjust the H₂:CO Ratio: A lower hydrogen to carbon monoxide ratio can reduce the hydrogenation of propylene.[3]
-
Control the Temperature: Higher temperatures tend to increase the rate of hydrogenation. Operating at the lower end of the effective temperature range for your catalyst can decrease propane formation.[1]
-
Catalyst Selection: While rhodium-based catalysts are common, their formulation can influence hydrogenation activity. Ensure the ligand concentration and type are optimized for aldehyde selectivity.
Q3: My n/iso selectivity is low. How can I improve the yield of n-butyraldehyde?
A3: Achieving a high n/iso ratio is crucial for many applications. To favor the formation of the linear aldehyde:
-
Ligand Choice: Bulky phosphine or phosphite (B83602) ligands on the rhodium catalyst can sterically hinder the formation of the branched isomer, thus increasing the n/iso ratio.[1]
-
Carbon Monoxide Partial Pressure: Increasing the partial pressure of carbon monoxide can favor the formation of the linear aldehyde.[2][4]
-
Temperature: Lower reaction temperatures generally lead to higher n/iso selectivity.[1]
Q4: I am observing catalyst deactivation. What are the likely causes and how can I address them?
A4: Catalyst deactivation can be caused by several factors:
-
Ligand Degradation: Phosphine ligands can degrade, especially in the presence of impurities.
-
Formation of Inactive Rhodium Species: The active catalyst can form inactive clusters.
-
Impurities in Feedstock: Ensure propylene and syngas are free from poisons like sulfur or oxygen compounds.
To troubleshoot, consider analyzing the catalyst solution for signs of ligand degradation using techniques like ³¹P NMR. Ensuring the purity of reactants and maintaining optimal reaction conditions can help prolong catalyst life.
Quantitative Data on Side Product Formation
The following table summarizes the impact of key reaction parameters on the formation of propane, the primary side product in propylene hydroformylation, using a rhodium-triphenylphosphine (Rh/TPP) catalyst system.
| Parameter | Condition | Propane Formation (%) | n/iso Ratio | Reference |
| Temperature | 90 °C | Low | ~10:1 | [2] |
| 110 °C | Increases with temperature | Lower than at 90°C | [2] | |
| H₂ Partial Pressure | 140 - 430 kPa | Increases with H₂ pressure | Decreases with H₂ pressure | [2] |
| CO Partial Pressure | 20 - 80 kPa | Decreases with CO pressure | Increases with CO pressure | [2] |
| TPP Concentration | ~12 wt% | - | High | [2] |
| Lower than 12 wt% | - | Lower | [5] |
Note: Specific percentages for propane formation are often not explicitly stated as a standalone value in literature, but the trends are well-established. The provided data is based on industrial process conditions.
Experimental Protocols
1. Catalyst Preparation (In-situ)
This protocol describes the in-situ preparation of a rhodium-triphenylphosphine catalyst for a lab-scale hydroformylation reaction.
-
Materials:
-
Rhodium(II) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]
-
Triphenylphosphine (TPP)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or a high-boiling aldehyde mixture)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of Rh(acac)(CO)₂ and TPP to the reaction vessel. A typical Rh concentration is around 250 ppm, and the TPP concentration is approximately 12 wt%.[2]
-
Add the anhydrous, deoxygenated solvent to the vessel.
-
Seal the reaction vessel and transfer it to the reactor setup.
-
The active catalyst species, typically a rhodium hydride complex, will form under the reaction conditions (heat and syngas pressure).
-
2. Propylene Hydroformylation Reaction
-
Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Procedure:
-
After introducing the catalyst solution, purge the reactor multiple times with syngas (a mixture of H₂ and CO, typically in a 1:1 to 1.2:1 ratio) to remove any residual air.[4]
-
Pressurize the reactor with syngas to an initial pressure.
-
Heat the reactor to the desired temperature (e.g., 90-110 °C) while stirring.[2]
-
Introduce propylene into the reactor. The total pressure will increase. Adjust the syngas pressure to maintain the desired total reaction pressure.
-
Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the reaction progress by taking samples periodically for analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Carefully collect a liquid sample from the reactor.
-
If necessary, dilute the sample with a suitable solvent (e.g., the reaction solvent) to bring the analyte concentrations within the linear range of the instrument.
-
-
GC-MS Parameters (Illustrative):
-
GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the aldehydes and propane.
-
Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.
-
Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) to resolve propane and then ramping up to elute the butyraldehyde (B50154) isomers and any heavier byproducts.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) source. Scan a mass range that includes the molecular ions and characteristic fragments of the expected products (e.g., m/z for propane, n-butyraldehyde, and this compound).
-
-
Quantification: Identify the products based on their retention times and mass spectra compared to authentic standards. Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.
Visualizations
Troubleshooting Workflow for Low n/iso Selectivity
Caption: Troubleshooting workflow for addressing low n/iso selectivity in hydroformylation.
Logical Relationship of Side Product Formation
Caption: Key reaction pathways in the hydroformylation of propylene.
References
Technical Support Center: Purification of Isobutyraldehyde by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of isobutyraldehyde using distillation techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound in a question-and-answer format.
| Issue Category | Question | Possible Cause & Solution |
| Poor Separation | Why is the separation inefficient, resulting in broad boiling point ranges and cross-contaminated fractions? | Possible Causes: 1. Distillation rate is too fast: The column cannot achieve equilibrium. 2. Insufficient column efficiency: The number of theoretical plates is too low for the separation. 3. Boiling points are too close: Impurities have boiling points very near to this compound.[1] Solutions: • Reduce the heating rate to slow down the distillation. • Use a longer fractionating column or one with higher efficiency, such as a Vigreux, Raschig, or packed column, to increase the number of theoretical plates.[1] |
| Azeotrope Formation | The distillation temperature is holding steady at approximately 59°C, which is below the expected boiling point of this compound (~63-65°C). What is happening? | Possible Cause: You are likely distilling a low-boiling azeotrope formed between this compound and water.[1][2] This azeotrope boils at a lower temperature than pure this compound.[2][3] Solutions: • Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. • Consider azeotropic distillation with a suitable entrainer to break the azeotrope.[1] |
| Product Contamination | My distilled product is acidic when tested. What is the likely contaminant and how can I prevent it? | Possible Cause: The contaminant is likely isobutyric acid, which forms from the slow oxidation of this compound upon exposure to air.[2][4] Solutions: • Minimize air exposure by storing and handling this compound under an inert atmosphere (e.g., nitrogen).[5] • Distill the aldehyde as soon as possible after exposure to air. • Consider adding a small amount of an antioxidant stabilizer for long-term storage. |
| Process Instability | The distillation is proceeding unevenly, with periods of inactivity followed by sudden, vigorous boiling (bumping). | Possible Cause: 1. Uneven heating. 2. Absence of nucleation sites for smooth boiling. [1] Solutions: • Use a heating mantle for uniform heating.[1] • Add fresh boiling chips or a magnetic stir bar to the distillation flask before starting to heat.[1] |
| Side Reactions | I'm observing the formation of a viscous, higher-boiling residue in the distillation flask. What could this be? | Possible Cause: this compound can undergo self-condensation (an aldol (B89426) reaction) to form higher molecular weight adducts, especially in the presence of acidic or basic catalysts.[2][5][6][7] Solutions: • Neutralize the crude mixture before heating if it is acidic or basic. • Avoid excessive heating or prolonged distillation times. |
| Safety Hazard | I am planning to distill an old sample of this compound that has been stored for a while. Are there any specific risks? | Possible Cause: Aldehydes, including this compound, can form explosive peroxides upon exposure to air and light over time.[2][5] Distilling a solution containing peroxides can lead to a violent explosion. Solutions: • ALWAYS test for the presence of peroxides before distilling an old sample of this compound. Use commercially available peroxide test strips. • If peroxides are present, they must be removed before distillation (e.g., by treatment with a reducing agent like sodium sulfite). |
Frequently Asked Questions (FAQs)
Q1: What type of distillation is most effective for purifying this compound? A1: Fractional distillation is the recommended method as it is designed to separate liquids with close boiling points, which is often the case with this compound and its common impurities.[1] A fractionating column, such as a Vigreux or packed column, is essential to provide the necessary surface area for repeated vaporization-condensation cycles, thereby increasing the separation efficiency.[1]
Q2: How can I determine the purity of my distilled this compound fractions? A2: The most common and effective methods for assessing purity are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC can provide a quantitative measure of impurities, while NMR can confirm the structure of the purified product and identify residual impurities.
Q3: What are the primary safety concerns when distilling this compound? A3: this compound is a highly flammable liquid with a low flash point.[8] Its vapors are heavier than air and can form explosive mixtures with air.[2][9] Key safety precautions include:
-
Performing the distillation in a well-ventilated fume hood.
-
Using a heating mantle as a heat source and avoiding open flames or spark sources.[9]
-
Ensuring all glassware is properly assembled and secured.
-
Testing for and removing peroxides before distilling aged samples.[2][5]
Q4: What materials should be used for handling and distilling this compound? A4: Standard laboratory glassware (borosilicate) is the primary material for the distillation apparatus. For seals, gaskets, or tubing, material compatibility is crucial. EPDM (Ethylene Propylene Diene Monomer) rubber shows good resistance and is a recommended material for seals and O-rings.[10]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Boiling Point | 63-65 °C[8] |
| Melting Point | -65 °C[11] |
| Density | ~0.79 g/mL at 25 °C[5] |
| Vapor Pressure | 66 mmHg at 4.4 °C[12] |
| Refractive Index (n20/D) | ~1.374[12] |
| Solubility in Water | Slightly soluble/miscible (e.g., 11g/100mL at 20°C)[12] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, chloroform, toluene[2] |
| Flash Point | -24 °C to -19 °C[8] |
Table 2: this compound-Water Azeotrope
| Component | Composition (wt %) | Boiling Point (°C at 760 mmHg) |
| This compound / Water | ~94% this compound / ~6% Water[2] | 59 °C[2] |
Table 3: Common Impurities in Crude this compound and Their Boiling Points
| Impurity | Boiling Point (°C) | Notes |
| Water | 100 °C | Forms a low-boiling azeotrope with this compound.[2][3] |
| Isobutyric Acid | ~154 °C | Formed by oxidation of this compound.[2][4] |
| Isobutanol | ~108 °C | A common precursor or side-product.[11] |
| Isopropyl formate | ~68 °C | A common byproduct from the oxidation process.[13] |
| Acetone | ~56 °C | Can be a byproduct or used as a solvent.[13] |
| Aldol Adducts | >150 °C | Formed from self-condensation side reactions.[7] |
Experimental Protocols
Detailed Methodology: Fractional Distillation of this compound
This protocol outlines a general procedure. Parameters should be optimized for the specific scale and purity requirements of the experiment.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux, at least 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask.[1]
-
Ensure all glassware is completely dry to minimize azeotrope formation.[1]
-
Use a heating mantle connected to a variable power controller for heating the distillation flask.
-
Place a magnetic stir bar or fresh boiling chips in the distillation flask.[1]
2. Sample Preparation:
-
Transfer the crude this compound mixture to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
(Optional but recommended) If water is suspected, dry the crude mixture with anhydrous magnesium sulfate, then filter to remove the drying agent before distillation.
-
(Optional but recommended) If the sample is old, test for peroxides. If positive, treat to remove them before proceeding.
3. Distillation Process:
-
Begin stirring and gently heat the distillation flask.[1]
-
Observe as the vapor rises slowly through the fractionating column. A temperature gradient should establish along the column.[1]
-
Monitor the temperature at the distillation head. The first fraction to distill may be a low-boiling impurity or the water azeotrope (if present) at ~59°C.[2] Collect this in a separate receiving flask.
-
Once the temperature begins to rise, change the receiving flask to collect an intermediate fraction.
-
The temperature should then stabilize at the boiling point of pure this compound (~63-65°C).[1] Collect this main fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature either drops or begins to rise sharply, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
4. Analysis:
-
Analyze the collected main fraction using Gas Chromatography (GC) or NMR spectroscopy to confirm its purity.[1]
Visualizations
Caption: A logical workflow for troubleshooting common distillation issues.
Caption: Experimental workflow for the purification of this compound.
Caption: Common side reactions of this compound during purification/storage.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Parameter Revisit Butyraldehyde Distillation Tower - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound CAS#: 78-84-2 [m.chemicalbook.com]
- 6. answeroverflow.com [answeroverflow.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. chemos.de [chemos.de]
- 10. marcorubber.com [marcorubber.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. chembk.com [chembk.com]
- 13. DE1518847A1 - Process for the production of isobutyric acid from this compound - Google Patents [patents.google.com]
Technical Support Center: Preventing Polymerization of Isobutyraldehyde During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the polymerization of isobutyraldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound polymerization and why is it a problem?
A1: this compound has a tendency to undergo self-condensation or polymerization, primarily through an aldol (B89426) condensation mechanism. This reaction is exothermic and can be catalyzed by acids or bases. The presence of air can also lead to autoxidation, forming peroxides that may initiate radical polymerization.[1] This polymerization results in the formation of viscous liquids or solid polymers, rendering the this compound impure and potentially unusable for reactions requiring the monomeric form. In a sealed container, the exothermic nature of runaway polymerization can lead to a dangerous build-up of pressure.[2]
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: 2-8 °C.[3]
-
Atmosphere: Under an inert atmosphere, such as nitrogen, to prevent oxidation.[3][4]
-
Light: Protected from light.[1]
-
Container: In a tightly sealed container.[3]
-
Incompatible Materials: Away from acids, bases, oxidizing agents, and sources of ignition.[1][3]
Q3: Are there any recommended inhibitors to prevent polymerization?
A3: Yes, antioxidants are commonly used as stabilizers to prevent the autoxidation that can initiate polymerization.[1] One specifically mentioned stabilizer is Triethanolamine. While specific concentrations for this compound are not widely published, for other aldehydes, typical concentrations of inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) range from 10 to 1000 ppm. The optimal inhibitor and concentration should be determined based on the intended application and storage duration.
Troubleshooting Guide
This guide addresses common issues you might encounter related to this compound polymerization.
Issue 1: My this compound appears cloudy or has become more viscous.
-
Possible Cause: This is a common sign that polymerization has begun. The cloudiness or increased viscosity is due to the formation of higher molecular weight oligomers or polymers.
-
Recommended Actions:
-
Assess the Extent: Visually inspect the material. If it is only slightly cloudy or viscous, it may still be usable for some applications after purification.
-
Purification: For small-scale lab use, you may be able to purify the this compound by distillation. However, be aware that heating can accelerate polymerization. Distillation should be performed under vacuum to keep the temperature low. It is crucial to ensure that no acidic or basic contaminants are present in the distillation apparatus.
-
Consider Disposal: If the material is highly viscous or contains solid precipitates, purification may not be practical or safe. In this case, it is best to dispose of the material according to your institution's hazardous waste guidelines.
-
Issue 2: I found solid particles in my this compound container.
-
Possible Cause: The presence of solid particles indicates a more advanced stage of polymerization.
-
Recommended Actions:
-
Do Not Use: Do not use the material for any application that requires pure monomeric this compound. The polymer can interfere with reactions and introduce impurities.
-
Safe Disposal: The material should be disposed of as hazardous waste. Do not attempt to heat the container to dissolve the polymer, as this could trigger a runaway reaction.
-
Issue 3: How can I test for the presence of polymer in my this compound?
-
Recommended Methods:
-
Visual Inspection: The simplest method is to look for an increase in viscosity, cloudiness, or the formation of a solid precipitate.
-
Spectroscopic Methods: Techniques like ¹H NMR and FTIR spectroscopy can be used to detect the presence of polymers.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C[3] | Reduces the rate of chemical reactions, including polymerization. |
| Storage Atmosphere | Inert Gas (e.g., Nitrogen)[3][4] | Prevents autoxidation and the formation of peroxides that can initiate radical polymerization.[1] |
| Light Conditions | In the dark[1] | Light can activate polymerization reactions.[1] |
| Container Seal | Tightly Closed[3] | Prevents exposure to air and moisture. |
| Incompatible Substances | Acids, Bases, Oxidizing Agents[1][3] | Can catalyze polymerization.[1] |
| Shelf Life | Approximately 3 months under ideal conditions[4] | This compound has a limited shelf life even under optimal conditions. |
Experimental Protocols
Protocol 1: Detection of Polymer in this compound using ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the presence of polymer in an this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of pure, unpolymerized this compound in a deuterated solvent (e.g., CDCl₃) at a known concentration (e.g., 1% v/v).
-
Prepare a solution of the test this compound sample in the same deuterated solvent at the same concentration.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for both the standard and the test sample.
-
-
Data Analysis:
-
This compound Monomer Peaks: Identify the characteristic peaks for monomeric this compound: a doublet around 9.6 ppm (aldehyde proton), a multiplet around 2.5 ppm (methine proton), and a doublet around 1.1 ppm (methyl protons).
-
Polymer Peaks: Look for the appearance of new, broad signals in the spectrum of the test sample, typically in the regions of 3.5-4.5 ppm and 1.0-2.0 ppm. These broad peaks are indicative of the repeating units in the polymer chain.
-
Semi-Quantitative Analysis: Compare the integration of the monomer aldehyde peak to the integration of the new broad signals. A significant decrease in the relative integration of the monomer peak in the test sample compared to the standard, along with the presence of the broad polymer peaks, indicates polymerization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Simplified mechanism of this compound aldol condensation.
References
Troubleshooting low conversion rates in isobutyraldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in isobutyraldehyde reactions, primarily focusing on the hydroformylation of propylene (B89431).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for this compound synthesis, and what are the key reaction parameters?
The dominant industrial method for producing this compound is the hydroformylation of propene, also known as the oxo process.[1] This process involves reacting propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. The reaction yields two isomeric products: n-butyraldehyde and this compound.
Key reaction parameters that influence the conversion rate and selectivity include:
-
Catalyst: Rhodium-based catalysts (e.g., with triphenylphosphine (B44618) ligands) and cobalt-based catalysts are commonly used.[2] Rhodium catalysts generally exhibit higher activity and selectivity under milder conditions (lower temperature and pressure) compared to cobalt catalysts.[2]
-
Temperature: Typically ranges from 90°C to 130°C for rhodium catalysts and higher for cobalt catalysts.[2]
-
Pressure: Generally in the range of 15 to 20 bar for rhodium-catalyzed reactions.[3]
-
Reactant Ratio: The partial pressures of propylene, carbon monoxide, and hydrogen significantly impact the reaction rate and selectivity.[4]
Q2: My this compound conversion rate is lower than expected. What are the most common causes?
Low conversion rates in this compound synthesis can stem from several factors:
-
Catalyst Deactivation: This is a primary concern and can be caused by several factors, including the presence of impurities in the feedstock, thermal degradation, or the formation of inactive catalyst species.[5]
-
Feedstock Impurities: Propylene and syngas feeds can contain various poisons that inhibit or deactivate the catalyst. Common culprits include sulfur compounds, acetylene, and water.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant ratios can lead to reduced catalyst activity and lower conversion rates.
-
Mass Transfer Limitations: In a gas-liquid reaction system, inefficient mixing can limit the contact between the gaseous reactants and the liquid catalyst phase, thereby reducing the overall reaction rate.[4]
Q3: What are the common side reactions in this compound synthesis, and how can they be minimized?
The main side reaction in the hydroformylation of propylene is the formation of the linear isomer, n-butyraldehyde. Other potential side reactions include:
-
Hydrogenation of Propylene: Propylene can be hydrogenated to propane, which is an inert byproduct. This is more prevalent at higher temperatures.
-
Aldol Condensation: The aldehyde products can undergo self-condensation to form higher molecular weight byproducts.
-
Isomerization of Propylene: Although less common, isomerization of propylene can occur.
Minimizing these side reactions can be achieved by:
-
Optimizing Ligand Concentration: In rhodium-catalyzed systems, the concentration of the phosphine (B1218219) ligand can influence the ratio of n- to iso-butyraldehyde.[3]
-
Controlling Temperature: Lowering the reaction temperature can reduce the rate of propylene hydrogenation.
-
Adjusting Syngas Composition: The ratio of hydrogen to carbon monoxide in the synthesis gas can be optimized to favor aldehyde formation over hydrogenation.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the hydroformylation of propylene.
Step 1: Verify Feedstock Purity
Impurities in the propylene and syngas feeds are a common cause of catalyst deactivation and reduced conversion.
Troubleshooting Actions:
-
Analyze Feedstock: Use gas chromatography (GC) or other appropriate analytical techniques to test for common catalyst poisons.
-
Purify Feedstock: If impurities are detected, implement purification steps. Common methods include:
-
Adsorption: Using molecular sieves or activated alumina (B75360) to remove water and other polar impurities.
-
Catalytic Converters: To remove oxygen and acetylene.
-
Guard Beds: To remove sulfur compounds.
-
Table 1: Common Feedstock Impurities and their Impact
| Impurity | Typical Source | Impact on Hydroformylation |
| Sulfur Compounds (H₂S, COS) | Natural gas, crude oil processing | Severe catalyst poison, leading to rapid deactivation. |
| Acetylene | Propylene production via cracking | Catalyst inhibitor, can lead to the formation of undesirable byproducts.[6] |
| Water | Incomplete drying of reactants or solvent | Can lead to ligand hydrolysis and catalyst deactivation. |
| Oxygen | Air leaks into the system | Can oxidize the phosphine ligands in rhodium catalysts, rendering them inactive.[5] |
Step 2: Evaluate Catalyst Activity and Integrity
Catalyst deactivation can occur gradually over time or rapidly due to process upsets.
Troubleshooting Actions:
-
Monitor Catalyst Performance: Track the conversion rate and selectivity over time. A gradual decline may indicate slow deactivation, while a sudden drop could point to a poisoning event.
-
Catalyst Characterization: If possible, analyze a sample of the catalyst to check for changes in its structure or composition.
-
Catalyst Regeneration/Replacement: Depending on the nature of the deactivation, the catalyst may need to be regenerated or replaced. Some forms of deactivation, like the formation of rhodium clusters, can sometimes be reversed by adjusting process conditions.[7]
Table 2: Catalyst Deactivation Mechanisms and Mitigation Strategies
| Deactivation Mechanism | Catalyst System | Mitigation Strategy |
| Ligand Oxidation | Rhodium-phosphine | Ensure rigorous exclusion of oxygen from the reaction system. |
| Ligand Degradation (Hydrolysis) | Rhodium-phosphine | Use thoroughly dried reactants and solvents. |
| Formation of Inactive Clusters | Rhodium | Operate within the recommended temperature range; higher CO partial pressure can sometimes inhibit cluster formation.[8] |
| Poisoning by Sulfur | Rhodium & Cobalt | Implement stringent feedstock purification to remove sulfur compounds. |
Step 3: Optimize Reaction Conditions
Even with pure feedstocks and an active catalyst, suboptimal reaction conditions can lead to low conversion.
Troubleshooting Actions:
-
Verify Temperature and Pressure: Ensure that the reactor temperature and pressure are within the optimal range for the specific catalyst system being used.
-
Adjust Reactant Partial Pressures: The partial pressures of propylene, CO, and H₂ can be fine-tuned to maximize the reaction rate. Note that for both CO and propylene, there is an optimal partial pressure, and exceeding it can lead to a decrease in the reaction rate.[4]
-
Improve Mass Transfer: Increase the stirring rate or improve the gas dispersion in the reactor to ensure efficient contact between the gas and liquid phases.
Table 3: Typical Operating Conditions for Propylene Hydroformylation
| Parameter | Rhodium-Based Catalyst | Cobalt-Based Catalyst |
| Temperature | 90 - 130 °C | 110 - 180 °C |
| Pressure | 15 - 20 bar | 100 - 300 bar |
| Catalyst Concentration | 100 - 300 ppm Rh | Higher concentrations required |
| H₂/CO Ratio | 1:1 to 2:1 | 1:1 to 2:1 |
Experimental Protocols
Detailed Methodology for Rhodium-Catalyzed Propylene Hydroformylation (Laboratory Scale)
This protocol describes a typical batch reaction for the hydroformylation of propylene using a rhodium-phosphine catalyst.
Materials:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and temperature and pressure controllers.
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (TPP) or other suitable phosphine ligand
-
High-purity propylene
-
Synthesis gas (pre-mixed or from individual cylinders)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or a high-boiling aldehyde)
Procedure:
-
Catalyst Preparation:
-
In an inert atmosphere (e.g., a glovebox), charge the autoclave with the desired amount of rhodium precursor, phosphine ligand, and solvent. The ligand-to-rhodium molar ratio is a critical parameter and should be optimized.
-
-
System Purge:
-
Seal the reactor and purge it several times with nitrogen or argon, followed by purges with synthesis gas to remove any residual air.
-
-
Pressurization and Heating:
-
Pressurize the reactor with synthesis gas to an initial pressure and begin heating to the desired reaction temperature (e.g., 110°C).[8]
-
-
Reactant Introduction:
-
Once the desired temperature is reached, introduce propylene into the reactor. The amount of propylene can be controlled by monitoring the pressure drop from a cylinder of known volume or by using a mass flow controller.
-
-
Reaction:
-
Maintain the reaction at the desired temperature and total pressure by feeding synthesis gas as it is consumed. Monitor the reaction progress by taking periodic samples for analysis by gas chromatography (GC).
-
-
Reaction Quench and Product Analysis:
-
After the desired reaction time or propylene conversion is achieved, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the liquid product mixture by GC to determine the conversion of propylene and the selectivity to n-butyraldehyde and this compound.
-
Visualizations
Caption: Troubleshooting workflow for low this compound conversion.
Caption: Simplified reaction pathway for propylene hydroformylation.
References
- 1. iscre.org [iscre.org]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Experimental Study of the Impact of Trace Amounts of Acetylene and Methylacetylene on the Synthesis, Mechanical and Thermal Properties of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. US7935850B2 - Process for hydroformylation of propylene - Google Patents [patents.google.com]
Optimization of reaction conditions for aldol condensation of isobutyraldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the aldol (B89426) condensation of isobutyraldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the aldol condensation of this compound?
The primary parameters to control are catalyst type and concentration, reaction temperature, and reaction time. The equilibrium between the main reaction and side reactions can be managed by carefully selecting the catalyst, temperature, and solvent.[1]
Q2: What are the most common side reactions to be aware of?
Due to the high reactivity of this compound, several side reactions can occur. These include the Tishchenko reaction, Cannizzaro reaction, oxidation, transesterification, and hydrolysis of the products.[1][2][3] Controlling reaction conditions is crucial to minimize these competing pathways.
Q3: Which catalysts are most effective for this reaction?
Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), are commonly used for the self-condensation of this compound.[2] For cross-aldol condensations, for instance with formaldehyde (B43269), phase transfer catalysts (PTC) like benzyltrimethylammonium (B79724) hydroxide (BTAH) have shown excellent performance, leading to high selectivity and yield under mild conditions.[4][5] Other options include weakly basic anion exchange resins.[6]
Q4: How does temperature influence the reaction outcome?
Temperature is a critical factor. For the self-condensation of this compound, the reaction is exothermic, and lower temperatures generally favor the main reaction over side reactions.[7] However, higher temperatures can be used to promote the dehydration of the initial aldol addition product to the more stable α,β-unsaturated carbonyl compound, which can help drive the reaction to completion.[8] For the cross-condensation of this compound with formaldehyde using a PTC catalyst, the reaction can be run effectively at a low temperature of 20°C.[4]
Q5: Why is this compound prone to side reactions like the Cannizzaro reaction?
The aldol condensation of this compound first leads to an aldol product (3-hydroxy-2,2,4-trimethylpentanal). This intermediate can then undergo a crossed Cannizzaro-Tishchenko reaction with another molecule of this compound, especially under strong basic conditions, leading to the formation of an ester and an alcohol.[3]
Troubleshooting Guide
Problem 1: Low Yield or No Reaction
Q: My reaction is giving a very low yield or does not seem to be proceeding. What are the possible causes and solutions?
A: Low yield is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst:
-
Cause: The base catalyst (e.g., NaOH) may have been deactivated by atmospheric CO₂ or may be old.
-
Solution: Use a fresh solution of the base catalyst. If using solid NaOH, ensure it is from a tightly sealed container.
-
-
Insufficient Catalyst:
-
Cause: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the catalyst loading incrementally. For the cross-condensation with formaldehyde, a catalyst amount of 4 mol% has been shown to be effective.[4]
-
-
Unfavorable Temperature:
-
Cause: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, favoring side reactions or decomposition.[9]
-
Solution: Monitor the reaction temperature closely. For NaOH-catalyzed reactions, a temperature of 60°C has been used.[2] If dehydration is desired, gentle heating may be required.[8] For PTC-catalyzed reactions, start at a lower temperature (e.g., 20°C) and monitor progress.[4]
-
-
Reversible Reaction Equilibrium:
-
Cause: The initial aldol addition is a reversible reaction.[9] The equilibrium may not favor the product under your current conditions.
-
Solution: To drive the reaction forward, consider removing water or heating the mixture to promote the subsequent irreversible dehydration step to form the α,β-unsaturated product.[8]
-
Problem 2: Formation of Multiple Products / Low Selectivity
Q: My final product is a complex mixture, and the desired product has low selectivity. How can I improve this?
A: The formation of multiple products is often due to competing self-condensation and various side reactions.
Possible Causes & Step-by-Step Solutions:
-
Competing Side Reactions:
-
Cause: As mentioned in the FAQs, reactions like the Tishchenko and Cannizzaro reactions compete with the desired aldol condensation.[1][2]
-
Solution: Optimize the reaction time and temperature. Shorter reaction times can sometimes prevent the formation of subsequent side products. A kinetic study showed that after an optimal time, the concentration of the desired product can decrease due to hydrolysis.[2]
-
-
Crossed-Aldol vs. Self-Condensation (when using two different aldehydes):
-
Cause: When performing a crossed-aldol reaction (e.g., this compound with formaldehyde), the self-condensation of this compound can compete with the desired cross-condensation.
-
Solution:
-
Use a Non-Enolizable Partner: Formaldehyde, which lacks α-hydrogens, cannot form an enolate and thus cannot self-condense, simplifying the product mixture.[9]
-
Control Reagent Addition: Slowly add the enolizable aldehyde (this compound) to a mixture of the non-enolizable aldehyde (formaldehyde) and the base. This keeps the concentration of the enolizable partner low, minimizing its self-condensation.[9]
-
Use an Effective Catalyst: Phase transfer catalysts (PTCs) can be highly effective in promoting the desired cross-condensation over side reactions, achieving selectivities near 100%.[4][5]
-
-
Data Presentation
Table 1: Comparison of Catalyst Performance in Aldol Condensation of this compound and Formaldehyde [5]
| Parameter | Tertiary Amine | Ion Exchange Resin | Alkali Hydroxide | PTC (Quaternary Ammonium Hydroxide) |
| Physical State | Liquid | Solid | Solid | Liquid |
| Conversion | 98% | 95% | 85% | 100% |
| Selectivity | 96% | 98% | <70% | 100% |
| Reaction Time | 2 h | >7 h | 4 h | 1 h |
| Temperature | 90°C | 60°C | 70°C | 20°C |
Table 2: Effect of Reaction Time on Conversion and Selectivity (4.0 mol% PTC at 20°C) [4]
| Reaction Time (min) | This compound Conversion (%) | Hydroxypivaldehyde Selectivity (%) |
| 10 | 35.82 | 100 |
| 20 | 55.23 | 100 |
| 30 | 60.00 | 100 |
| 40 | 78.45 | 100 |
| 50 | 89.56 | 100 |
| 60 | 95.17 | 100 |
| 90 | 100 | 100 |
Experimental Protocols
Protocol 1: NaOH-Catalyzed Self-Condensation of this compound
This protocol is adapted from the kinetic study by Tic, W.J. (2016).[2]
Materials:
-
This compound
-
40% Sodium Hydroxide (NaOH) solution
-
80% Acetic Acid solution
-
Reaction vessel with thermostat and stirrer
-
Ice bath
Procedure:
-
Set up a thermostated reaction vessel equipped with a magnetic stirrer.
-
Add a weighed amount of this compound to the reaction vessel.
-
Bring the vessel to the desired reaction temperature (e.g., 60°C).
-
Initiate the reaction by adding the 40% NaOH solution (e.g., 2.7 g for a specific experimental scale).[2]
-
Stir the reaction mixture vigorously for the desired amount of time (e.g., 10-20 minutes).
-
To quench the reaction, place the vessel in an ice bath to rapidly cool the mixture.
-
Add the 80% acetic acid solution to neutralize the NaOH catalyst.
-
The mixture can then be worked up as required (e.g., extraction, distillation) and analyzed by methods like Gas Chromatography (GC) to determine conversion and product distribution.
Protocol 2: Cross-Aldol Condensation of this compound and Formaldehyde with a Phase Transfer Catalyst (PTC)
This protocol is based on the work by Hashmi, A. A., et al. (2013).[4]
Materials:
-
This compound (IBAL)
-
37% aqueous formaldehyde solution
-
Benzyltrimethylammonium hydroxide (BTAH) as the PTC
-
500 mL jacketed glass reactor with a temperature controller
-
Cold water for washing
-
Filtration apparatus
Procedure:
-
Set up the jacketed glass reactor and maintain the temperature at 20°C using a circulating bath.
-
Charge the reactor with this compound and the 37% aqueous formaldehyde solution. A molar ratio of 1.1:1.0 (IBAL:Formaldehyde) is recommended.[4]
-
Begin stirring the two-phase mixture.
-
Add the phase transfer catalyst (BTAH) at 4.0 mol% relative to formaldehyde.
-
Continue stirring and monitor the reaction progress by taking samples at different time intervals (e.g., every 10-20 minutes).
-
The reaction is typically complete within 90 minutes, as indicated by GC analysis showing 100% conversion of this compound.[4]
-
The product, hydroxypivaldehyde, will precipitate as a white solid.
-
Isolate the solid product by suction filtration.
-
Wash the filtered product with cold water to remove any residual catalyst and unreacted formaldehyde.
-
Dry the final product in an oven.
Visualizations
Caption: General experimental workflow for aldol condensation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Kinetic Study of the Aldol Condensation of this compound Catalyzed by Sodium Hydroxide [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Isobutyraldehyde Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during isobutyraldehyde production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, particularly focusing on the hydroformylation of propylene (B89431) using rhodium-based catalysts.
Q1: My reaction rate has significantly decreased over time. What are the potential causes?
A1: A decline in the reaction rate is a primary indicator of catalyst deactivation. Several mechanisms could be responsible:
-
Poisoning: Impurities in the feedstock, such as sulfur, oxygen, or halides, can irreversibly bind to the active sites of the catalyst, rendering them inactive. Even trace amounts of these poisons can have a significant impact over time.
-
Ligand Degradation: The phosphine (B1218219) or phosphite (B83602) ligands, crucial for the stability and selectivity of rhodium catalysts, can degrade through oxidation or hydrolysis.[1] This is often accelerated by impurities like peroxides in the olefin feed.[1]
-
Formation of Inactive Rhodium Species: The active catalyst can convert into inactive or less active forms, such as rhodium clusters or dimers.[2] This can be influenced by reaction conditions, particularly low carbon monoxide partial pressure.
-
Fouling (Coking): Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is more common in processes running at higher temperatures.
Q2: The selectivity of my reaction has shifted, and I'm observing more n-butyraldehyde and/or hydrogenation byproducts (propane). What's happening?
A2: A change in selectivity is a common symptom of catalyst deactivation or suboptimal reaction conditions.
-
Decreased Iso-Selectivity (Lower iso/n ratio): This is often linked to the degradation of bulky phosphine or phosphite ligands that sterically favor the formation of the branched this compound.[1] As ligands degrade, the steric control is lost, leading to a higher proportion of the linear n-butyraldehyde.
-
Increased Hydrogenation: The formation of propane (B168953) indicates that the hydrogenation of propylene is becoming a more prominent side reaction. This can occur if the active catalyst species changes due to ligand degradation or if the hydrogen partial pressure is too high relative to the carbon monoxide partial pressure. Lowering the reaction temperature can also help reduce the rate of this side reaction.[1]
Q3: I'm observing an increasing pressure drop across my fixed-bed reactor. What could be the cause?
A3: An increasing pressure drop is typically a physical issue related to the catalyst bed.
-
Fouling/Coking: The formation of coke can not only deactivate the catalyst but also physically block the voids between catalyst particles, impeding flow.[3]
-
Catalyst Attrition/Crushing: Mechanical failure of the catalyst support can lead to the formation of fine particles that plug the reactor bed.[3] This can be caused by high flow rates, thermal stress, or poor mechanical stability of the catalyst.
-
Deposition of Solids: In addition to coke, other non-volatile byproducts or contaminants from the feed can deposit in the catalyst bed.
Q4: Can I regenerate my deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, but the appropriate method depends on the deactivation mechanism.
-
For Fouling (Coking): A common method is temperature-programmed oxidation (TPO) , where the coke is carefully burned off in a controlled oxygen-containing atmosphere.
-
For Ligand Degradation/Formation of Inactive Species: A multi-step regeneration process for rhodium-phosphine catalysts can be employed. This may involve:
It is crucial to identify the cause of deactivation before attempting regeneration.
Frequently Asked Questions (FAQs)
Q: What are the most common catalyst poisons in propylene hydroformylation? A: Sulfur compounds (e.g., H₂S, COS), oxygen, water (can lead to ligand hydrolysis), and halides are typical poisons for rhodium-based hydroformylation catalysts. It is critical to ensure high purity of propylene, syngas, and solvents.
Q: How can I prevent ligand degradation? A: The primary cause of ligand degradation is often the presence of peroxides in the olefin feedstock.[1] It is highly recommended to pass the olefin through a column of activated alumina (B75360) to remove any peroxides before it enters the reactor.[1] Storing olefins under an inert atmosphere and away from light can also prevent peroxide formation.[1]
Q: What analytical techniques are useful for characterizing a deactivated catalyst? A: Several techniques can provide insight into the state of your catalyst:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying the degradation of phosphorus-based ligands.[1] The appearance of new peaks, often corresponding to phosphine oxides, indicates ligand decomposition.[1]
-
In-situ FT-IR Spectroscopy: This technique allows for the monitoring of the catalyst species present under actual reaction conditions, helping to identify the formation of inactive carbonyl clusters or other detrimental species.[6][7][8]
-
Temperature-Programmed Oxidation (TPO): TPO is used to quantify the amount and nature of coke deposited on a catalyst.
-
Inductively Coupled Plasma (ICP) Analysis: Can be used to check for the deposition of metallic poisons on the catalyst.
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data related to the effects of process parameters and deactivation on catalyst performance.
Table 1: Effect of Reaction Parameters on Propylene Hydroformylation Selectivity
| Parameter Change | Effect on iso/n Ratio | Effect on Propane Formation | Reference |
| Increase Temperature | Decrease | Increase | [1] |
| Increase CO Partial Pressure | Increase | Decrease | [1] |
| Increase H₂ Partial Pressure | No significant change | Increase | [9] |
| Ligand Degradation | Decrease | Increase | [1] |
Conditions: Rh/phosphine catalyst system.
Table 2: Impact of Sulfur Poisoning on Catalyst Performance
| Catalyst System | Sulfur Compound | Effect on Activity | Regeneration Potential | Reference |
| Pd/Al₂O₃ | H₂S | Significant decrease | Possible with reduction | [10] |
| Pt/Al₂O₃ | SO₂ | Moderate decrease | Partial | [11] |
| Rh/Al₂O₃ | H₂S | Significant decrease | Partial, may alter Rh oxidation state | [10] |
Note: While not specific to this compound synthesis, this data illustrates the general impact of sulfur on noble metal catalysts.
Experimental Protocols
1. Protocol for Removal of Peroxides from Olefin Feedstock
-
Objective: To remove peroxide impurities from the propylene or other olefin feedstock to prevent ligand oxidation.
-
Apparatus: Glass column, activated alumina, anhydrous solvent (e.g., hexane (B92381) or toluene), collection flask.
-
Procedure:
-
Pack a glass column with activated alumina. The amount of alumina will depend on the volume of olefin to be purified.
-
Pre-wet the column with a small amount of anhydrous solvent.[1]
-
Dissolve the olefin feedstock in a minimal amount of the anhydrous solvent.
-
Carefully load the olefin solution onto the top of the alumina column.
-
Elute the purified olefin using the anhydrous solvent, collecting the fractions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Remove the solvent from the collected fractions under reduced pressure to obtain the purified olefin.
-
Store the purified olefin under an inert atmosphere and away from light.[1]
-
2. Protocol for Characterization of Ligand Degradation by ³¹P NMR
-
Objective: To qualitatively and quantitatively assess the degradation of phosphine or phosphite ligands.
-
Apparatus: NMR spectrometer, NMR tubes, glovebox or Schlenk line, deuterated solvent (e.g., C₆D₆ or toluene-d₈).
-
Procedure:
-
Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture. If the catalyst concentration is low, the sample may need to be concentrated by removing volatile components under vacuum.[1]
-
Dissolve the residue in a suitable deuterated solvent inside an NMR tube.[1]
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is important for detecting degradation products at low concentrations.[1]
-
Data Analysis: Compare the spectrum of the used catalyst sample to that of a fresh catalyst solution. The chemical shift of the parent ligand should be known. New peaks, particularly in the region of phosphine oxides, indicate ligand degradation. The integration of the new peaks relative to the parent ligand peak can provide a quantitative measure of the degradation.[1]
-
3. Protocol for Temperature-Programmed Oxidation (TPO) of Coked Catalysts
-
Objective: To determine the amount and nature of carbonaceous deposits (coke) on a deactivated catalyst.
-
Apparatus: Catalyst characterization system with a quartz reactor, furnace, mass spectrometer or thermal conductivity detector (TCD), gas flow controllers.
-
Procedure:
-
Sample Loading: Place a known mass (e.g., 20-50 mg) of the coked catalyst into the quartz reactor.
-
Purging: Heat the sample in an inert gas flow (e.g., Helium or Argon) to a low temperature (e.g., 100-150°C) to remove any adsorbed water and volatile organic compounds.
-
Oxidation: Introduce a dilute oxygen stream (e.g., 1-5% O₂ in He) into the reactor.
-
Temperature Program: Ramp the temperature of the furnace at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 800-900°C).
-
Detection: Continuously monitor the effluent gas stream with a mass spectrometer for CO and CO₂ or with a TCD. The resulting profile of CO₂/CO evolution as a function of temperature provides information about the different types of coke present and their combustion temperatures.
-
Quantification: The total amount of coke can be calculated by integrating the area under the CO and CO₂ evolution curves.
-
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 5. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dbc.wroc.pl [dbc.wroc.pl]
Technical Support Center: Purification of Commercial Isobutyraldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the removal of impurities from commercial isobutyraldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound? A1: Commercial this compound often contains impurities arising from its synthesis and storage. The most common impurities include:
-
Isobutyric acid: Formed by the oxidation of this compound upon exposure to air.[1]
-
n-Butyraldehyde: An isomer that can be a byproduct of the hydroformylation of propene.[2]
-
Isobutanol: Can be present from the manufacturing process or as a degradation product.[3]
-
Water: Can form an azeotrope with this compound.[4]
-
Aldol (B89426) condensation products: this compound can self-condense or react with other aldehydes, especially under basic conditions.[5][6][7]
Q2: What is the first step I should take before purifying this compound? A2: Before any purification, it is crucial to analyze the commercial this compound to identify the impurities present and their approximate concentrations. Techniques like Gas Chromatography (GC), GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for this purpose.[4][] This analysis will help you select the most appropriate purification method.
Q3: Which purification method is best for my needs? A3: The choice of purification method depends on the types and levels of impurities, the required purity of the final product, and the scale of the experiment.
-
Fractional Distillation: Best for separating this compound from impurities with significantly different boiling points, such as isobutyric acid and some aldol products.[4][9]
-
Chemical Extraction (Bisulfite Wash): Highly effective for selectively removing aldehyde impurities (including this compound itself from a reaction mixture) by forming a water-soluble adduct.[4][10]
-
Chromatography: Useful for small-scale purifications or when high purity is required and distillation is not effective, for instance, in separating isomers.[4][10]
-
Drying with Molecular Sieves: Specifically used for removing water.[11]
Q4: How should I handle and store purified this compound? A4: this compound is volatile, highly flammable, and prone to oxidation.[12][13][14] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated to minimize degradation.[13][14] Avoid exposure to heat, sparks, and open flames.[12][15]
Troubleshooting Guides
Fractional Distillation
Q: My this compound is distilling at a lower temperature than expected (boiling point is ~64°C). What is happening? A: You are likely observing an azeotrope, most commonly with water. This compound and water form a minimum-boiling azeotrope, which boils at a lower temperature than either pure component.[4]
-
Solution: Dry the crude this compound before distillation using a suitable drying agent like anhydrous magnesium sulfate, sodium sulfate, or molecular sieves (3Å or 4Å).[4][16] Ensure all glassware is thoroughly dried.[4]
Q: The separation between this compound and an impurity is poor, even with a fractionating column. A: This occurs when the boiling points of the components are very close.
-
Solution 1: Increase the efficiency of your distillation setup. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[4]
-
Solution 2: Perform the distillation under reduced pressure. Lowering the pressure will also lower the boiling points and may increase the boiling point difference between the components.
-
Solution 3: Consider an alternative purification method like preparative gas chromatography if the scale is small.[4]
Q: The distillation is proceeding unevenly with bumping. A: This is typically caused by uneven heating or the absence of nucleation sites for smooth boiling.
-
Solution: Use a heating mantle for uniform heating and add fresh boiling chips or a magnetic stir bar to the distillation flask.[4]
Chemical Extraction (Bisulfite Wash)
Q: I performed a sodium bisulfite wash to remove this compound from my product, but GC/NMR analysis shows it's still present. A: The removal was likely incomplete. This can be due to several factors:
-
Insufficient Reagent: The amount of sodium bisulfite was not enough to react with all the aldehyde. Use a larger excess of a saturated sodium bisulfite solution.[4]
-
Inadequate Mixing/Reaction Time: The reaction requires vigorous mixing to ensure contact between the aqueous and organic phases. Shake the separatory funnel vigorously for at least 5-10 minutes.[4]
-
Equilibrium: The bisulfite adduct formation is a reversible reaction. Perform multiple extractions with fresh bisulfite solution to drive the equilibrium towards adduct formation.
Q: An emulsion formed during the extraction, and the layers won't separate. A: Emulsions are common when vigorously shaking two immiscible liquids.
-
Solution 1: Allow the mixture to stand for a longer period.
-
Solution 2: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]
-
Solution 3: If the emulsion persists, filter the entire mixture through a pad of Celite.[4]
Q: A solid precipitate formed between the layers during the bisulfite wash. A: The this compound-bisulfite adduct can sometimes precipitate if it is not sufficiently soluble in the aqueous layer.
-
Solution: Add more water to dissolve the precipitate. If it remains insoluble, you can remove the solid by filtering the entire mixture before separating the liquid layers.[4]
Chromatography
Q: My product and this compound are co-eluting during column chromatography. A: This indicates poor separation under the chosen conditions.
-
Solution (Normal Phase): Adjust the polarity of the mobile phase. Since this compound is relatively polar, using a less polar solvent system (e.g., increasing the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture) may help retain the aldehyde on the silica (B1680970) gel longer, allowing your product to elute first if it's less polar.[10]
-
Solution (Reversed-Phase): If your product is more non-polar than this compound, reversed-phase HPLC (e.g., with a C18 column) can be effective.[4]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₈O | 72.11 | 63-65[2][4] |
| n-Butyraldehyde | C₄H₈O | 72.11 | 74.8 |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 152-154 |
| Isobutanol | C₄H₁₀O | 74.12 | 108 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing impurities with boiling points that differ from this compound by at least 20-25°C.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar (or boiling chips)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
Procedure:
-
Drying (Optional but Recommended): If water is a suspected impurity, pre-dry the crude this compound with anhydrous magnesium sulfate, filter, and transfer the dried liquid to the distillation flask.
-
Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.[4]
-
Distillation: Begin stirring and gently heat the flask.
-
Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (approx. 63-65°C).[4]
-
Fraction Change: If the temperature begins to drop or rise significantly, change the receiving flask to separate the purified fraction from any remaining lower or higher boiling impurities.
-
Analysis: Confirm the purity of the collected fraction using GC or NMR.[4]
Protocol 2: Purification by Sodium Bisulfite Extraction
This protocol is ideal for removing small to moderate amounts of this compound from a reaction mixture containing a non-aldehyde product.
Materials:
-
Crude product mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Extraction: Transfer the organic solution of your crude product to a separatory funnel. Add an excess of saturated aqueous sodium bisulfite solution.[4]
-
Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure buildup. This allows the water-soluble bisulfite adduct to form.[4]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the this compound-bisulfite adduct.[4]
-
Washing: Wash the remaining organic layer sequentially with deionized water and then with brine to remove any residual bisulfite and water.[4]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product by GC or NMR to confirm the complete removal of this compound.[4]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for incomplete removal via bisulfite wash.
References
- 1. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Degradation of this compound and its intermediates in a compost biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 9. US5865957A - Method for producing butyraldehydes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Sieves: An Ultimate Guide-OIM Chemical [oimchem.com]
- 12. indenta.com [indenta.com]
- 13. chembk.com [chembk.com]
- 14. This compound | 78-84-2 [chemicalbook.com]
- 15. chemos.de [chemos.de]
- 16. Reagents & Solvents [chem.rochester.edu]
Isobutyraldehyde reaction scale-up challenges
Welcome to the Technical Support Center for Isobutyraldehyde Reaction Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound reactions from the laboratory bench to pilot or production scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield and selectivity are decreasing significantly as I scale up. What are the most likely causes?
A1: A drop in yield and selectivity during scale-up is a common issue, often stemming from a combination of physical and chemical factors. The primary culprits include:
-
Mass and Heat Transfer Limitations: As reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to maintain uniform temperature and mixing.[1] Poor heat dissipation in exothermic reactions can create localized hot spots, promoting side reactions and degradation of products.[2][3]
-
Side Reactions: this compound is highly reactive and prone to side reactions, especially under basic conditions or at elevated temperatures. The most common side reaction is aldol (B89426) condensation, which can lead to the formation of dimers and other higher-order products.[4][5][6] Other potential side reactions include the Tishchenko, Cannizzaro, and Tollens reactions.[5]
-
Changes in Reaction Kinetics: The reaction kinetics may not scale linearly. Factors that are negligible at the lab scale, such as induction periods or the impact of trace impurities, can become significant in larger reactors.
-
Feedstock Impurities: The grade of propylene (B89431) used in hydroformylation to produce this compound can impact the process. The presence of propane (B168953) and other by-products can affect catalyst efficiency and product recovery.[7][8]
Q2: How can I effectively manage the heat generated from an exothermic this compound reaction at a larger scale?
A2: Effective heat management is critical for safety and product quality. As scale increases, passive heat loss through reactor walls becomes insufficient. Key strategies include:
-
Reactor Design: Utilize jacketed reactors with a circulating thermal fluid to actively add or remove heat.[9][10] For highly exothermic processes, internal cooling coils or an external heat exchanger loop may be necessary to provide additional surface area for heat transfer.[10][11]
-
Controlled Reagent Addition: Instead of adding all reagents at once, use a semi-batch process where one of the reactants is added gradually. This allows the cooling system to keep pace with the heat generated.
-
Process Control: Implemented robust temperature monitoring and automated control systems to maintain the desired reaction temperature precisely.[9]
-
Solvent Choice: Select a solvent with a suitable boiling point that can help dissipate heat through refluxing.
-
Microreactor Technology: For certain applications, microreactors offer exceptionally high surface-area-to-volume ratios, enabling near-isothermal reaction conditions even for highly exothermic processes and simplifying scale-up by numbering up (parallelizing) reactors.[2][12]
Q3: My catalyst's performance is degrading quickly in the scaled-up process. What could be wrong?
A3: Catalyst deactivation is a frequent challenge in continuous or long-duration batch processes. The primary mechanisms of deactivation are chemical, mechanical, and thermal.[13]
-
Chemical Deactivation (Poisoning): Impurities in the feedstock or solvent can bind to the active sites of the catalyst, rendering them inactive.[13] Thoroughly analyze all incoming material streams for potential poisons.
-
Mechanical Deactivation (Fouling/Masking): High molecular weight by-products, polymers, or particulate matter can physically block the catalyst's pores or coat its surface.[13] Improving filtration of feed streams or optimizing reaction conditions to reduce byproduct formation can mitigate this.
-
Thermal Deactivation (Sintering): Operating at excessively high temperatures can cause the small, active catalyst particles to agglomerate. This reduces the active surface area and, consequently, the catalyst's activity.[13] Ensure that temperature control is precise and that localized hot spots are avoided.
Q4: I am struggling to separate my desired product from unreacted this compound and byproducts. What are the best purification strategies?
A4: Purification can be challenging due to the physical properties of this compound, including its volatility and potential to form azeotropes.[14][15]
-
Fractional Distillation: This is the most common method for separating this compound (boiling point: ~64 °C) from higher-boiling products.[15] For compounds with close boiling points, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for achieving good separation.[15]
-
Azeotropic Distillation: this compound can form azeotropes, for example with water, which can complicate separation.[15] In such cases, techniques like azeotropic distillation with an appropriate entrainer may be required.
-
Chemical Extraction: For removing trace amounts of unreacted this compound, a chemical wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is highly effective. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be easily separated in an aqueous layer.[15]
Q5: What are the primary safety concerns when scaling up this compound reactions?
A5: Safety must be the top priority during scale-up. Key hazards associated with this compound include:
-
Flammability: this compound is a highly flammable liquid with a low flash point (-19 °C).[16][17] All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted in an area free of ignition sources, utilizing appropriate ventilation.[16]
-
Exothermic Runaway: As discussed, exothermic reactions can run away if cooling is inadequate, leading to a rapid increase in temperature and pressure that could cause a reactor breach.[1] A robust process control and safety interlock system is crucial.
-
Corrosivity: Acid catalysts, often used in reactions like acetalization, can be corrosive and require careful handling and selection of compatible materials for reactor construction.[16]
-
Toxicity: While moderately toxic, inhalation of this compound vapors should be avoided. Ensure adequate ventilation or conduct operations in a closed system.
Troubleshooting Guides
Logical Workflow for Troubleshooting Scale-Up Issues
The following diagram outlines a systematic approach to diagnosing and resolving common problems encountered during the scale-up of this compound reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2005095315A2 - Process for hydroformylation of propylene - Google Patents [patents.google.com]
- 8. PROCESS FOR HYDROFORMYLATION OF PROPYLENE - Patent 1732871 [data.epo.org]
- 9. emerson.com [emerson.com]
- 10. Heating of chemical reactors with thermal oil boilers | Pirobloc [pirobloc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: By-product Minimization in Isobutyraldehyde Derivatives Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isobutyraldehyde derivatives, specifically neopentyl glycol and isobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary derivatives of this compound synthesis addressed in this guide?
A1: This guide focuses on two primary derivatives: neopentyl glycol (NPG), synthesized via aldol (B89426) condensation with formaldehyde (B43269) followed by hydrogenation, and isobutyric acid, produced through the oxidation of this compound.[1][2][3]
Q2: What are the most common by-products in neopentyl glycol (NPG) synthesis?
A2: The most prevalent by-products in NPG synthesis are formate (B1220265) salts (e.g., sodium formate) when using strong alkaline catalysts, and esters, such as neopentyl glycol monohydroxypivalate, formed through the Tishchenko reaction, particularly at elevated temperatures.[1][2][4][5] The Cannizzaro reaction can also occur as a competing side reaction.[1][2]
Q3: What are the typical by-products formed during the synthesis of isobutyric acid from this compound?
A3: The main by-product in the oxidation of this compound to isobutyric acid is isopropyl formate.[3][6][7] Other potential impurities include α-oxythis compound, α-oxyisobutyric acid, isopropanol, and acetone (B3395972).[7]
Q4: How can I minimize the formation of formate salts during NPG synthesis?
A4: To minimize formate salt formation, consider using a tertiary amine catalyst, such as triethylamine, for the initial aldol condensation instead of a strong base like sodium hydroxide.[8] The use of tertiary amines avoids the Cannizzaro reaction which is responsible for the generation of formate by-products.
Q5: What strategies can be employed to reduce the formation of Tishchenko esters in NPG synthesis?
A5: The Tishchenko reaction is favored at higher temperatures. To reduce ester by-products, maintain the hydrogenation temperature below 120°C.[1][2] One study showed that increasing the temperature from 120°C to 149°C decreased NPG selectivity from over 99% to 87%, with the primary by-product being a Tishchenko ester.[1][2]
Q6: How can the formation of isopropyl formate be reduced during isobutyric acid synthesis?
A6: A patented method suggests the use of a co-solvent, such as acetone, during the oxidation of this compound. The addition of a co-solvent can increase the selectivity of the reaction towards isobutyric acid and significantly reduce the formation of isopropyl formate.[6]
Troubleshooting Guides
Issue 1: Low Yield and Purity of Neopentyl Glycol (NPG)
Symptoms:
-
Lower than expected yield of NPG after hydrogenation.
-
Presence of significant impurities in the final product, confirmed by GC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Aldol Condensation Catalyst | Switch from a strong base (e.g., NaOH) to a tertiary amine catalyst (e.g., triethylamine). | Reduced formation of formate by-products, leading to a cleaner reaction mixture for hydrogenation. |
| High Hydrogenation Temperature | Ensure the hydrogenation reaction temperature is maintained at or below 120°C. | Minimized formation of Tishchenko ester by-products, improving NPG selectivity.[1][2] |
| Impure Reactants | Use high-purity this compound and formaldehyde to prevent side reactions.[9] | Improved reaction selectivity and higher purity of the final NPG product. |
| Inefficient Purification | Employ fractional distillation followed by crystallization to effectively separate NPG from by-products and unreacted materials.[9] | Achievement of high-purity NPG (≥98%).[1] |
Issue 2: High Levels of Isopropyl Formate in Isobutyric Acid Synthesis
Symptoms:
-
GC analysis of the crude product shows a significant peak corresponding to isopropyl formate.
-
Reduced overall yield of the desired isobutyric acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions During Oxidation | Introduce a co-solvent, such as acetone, into the this compound feed during the oxidation process.[6] | Increased selectivity for isobutyric acid and a reduction in isopropyl formate by-product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. One study found that for the oxidation in a microreactor, a temperature of 20°C yielded optimal conversion and selectivity.[3] | Improved selectivity towards isobutyric acid by minimizing temperature-dependent side reactions. |
| Inefficient Reaction System | Consider using a microreactor system for the oxidation process, which can offer better control over reaction parameters and improve selectivity.[3] | Enhanced conversion rate of this compound and higher selectivity for isobutyric acid.[3] |
Quantitative Data Summary
Table 1: Effect of Hydrogenation Temperature on Neopentyl Glycol (NPG) Selectivity
| Temperature (°C) | NPG Selectivity (%) | Primary By-product | Reference |
| 120 | >99 | - | [1][2] |
| 149 | 87 | Tishchenko Ester | [1][2] |
| 175 | 79 | Tishchenko Ester | [1][2] |
Table 2: Typical Results for Isobutyric Acid Synthesis via this compound Oxidation
| Method | This compound Conversion (%) | Isobutyric Acid Selectivity (%) | Main By-product | Reference |
| Microreactor (Lab-scale, 20°C, 1h) | 89.2 | 94.6 | Isopropyl Formate | [3] |
| Microreactor (Pilot-scale, 3h) | 91 | 97 | Isopropyl Formate | [3] |
| Batch Reactor with Acetone Co-solvent | Not specified | Increased | Isopropyl Formate | [6] |
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Glycol (NPG) via Aldol Condensation and Hydrogenation
Part A: Aldol Condensation
-
Charge a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 80.0 g of this compound (IBAL), 38.8 g of paraformaldehyde, and 5.6 g of triethylamine.[10]
-
Lower the flask into a preheated oil bath at 80°C to achieve moderate reflux of the IBAL.[10]
-
Maintain the reaction for 6 hours.[10]
-
After the reaction is complete, filter the mixture to remove any solid catalyst residues.[10]
Part B: Hydrogenation
-
Dilute the filtered reaction mixture from Part A in 400 g of methanol.[10]
-
Charge the diluted solution into a high-pressure autoclave with 16.0 g of a suitable hydrogenation catalyst (e.g., copper chromite).[10]
-
Pressurize the autoclave with hydrogen to 7.0 MPa (1000 psig) and heat to 150°C for 1.5 hours.[10]
-
Increase the temperature to 180°C and maintain for another 1.5 hours.[10]
-
Cool the reactor, vent the hydrogen, and collect the crude NPG mixture for purification by distillation and crystallization.
Protocol 2: Synthesis of Isobutyric Acid via Oxidation of this compound
-
Fill a reactor with isobutyric acid. If using a co-solvent, add the desired weight percentage of acetone.[6]
-
Heat the reactor to an internal temperature of 40°C under a pressure of 55 psig.[6]
-
Prepare a feed mixture of this compound and the same weight percentage of acetone used in the reactor.
-
Feed the this compound/acetone mixture into the reactor at a rate of 1.5 mL/min.[6]
-
Simultaneously, feed air into the reactor at a rate of 1 SLPM (Standard Liters Per Minute).[6]
-
Maintain the internal temperature at 40°C and the pressure at 55 psig.[6]
-
Continuously collect the liquid overflow and analyze the composition by gas chromatography (GC) to monitor the conversion and by-product formation.[6]
Visualizations
Caption: Neopentyl Glycol Synthesis Workflow.
Caption: By-product Formation in NPG Synthesis.
Caption: Isobutyric Acid Synthesis and By-product.
References
- 1. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. researchgate.net [researchgate.net]
- 6. US20150166450A1 - Reduction of ester formation in this compound oxidation - Google Patents [patents.google.com]
- 7. DE1518847A1 - Process for the production of isobutyric acid from this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jiuanchemical.com [jiuanchemical.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Selectivity in the Hydrogenation of Isobutyraldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of isobutyraldehyde to isobutanol.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low Conversion of this compound | 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or not properly activated. 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to achieve a sufficient reaction rate. 4. Poor Mass Transfer: Inefficient mixing in the reactor can limit the contact between reactants and the catalyst. | 1. Catalyst Activation/Regeneration: Ensure the catalyst is activated according to the manufacturer's protocol. If deactivated, consider regeneration procedures or using a fresh batch of catalyst. For nickel-based catalysts, partial poisoning with sulfur compounds has been used to control activity[1][2]. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor system. Studies have shown that higher pressure can increase the yield of isobutyl alcohol[3][4]. 3. Increase Reaction Temperature: Cautiously increase the reaction temperature. The optimal temperature range can vary depending on the catalyst used, with studies showing ranges from 20-90°C for some systems and 130-180°C for others[1][2][3][4]. 4. Improve Agitation/Flow Rate: Increase the stirring speed in a batch reactor or the flow rate in a continuous reactor to enhance mass transfer. |
| Low Selectivity to Isobutanol (High Byproduct Formation) | 1. Over-hydrogenation: The desired product, isobutanol, is further hydrogenated to isobutane. 2. Aldol Condensation: this compound can undergo self-condensation or cross-condensation reactions, especially in the presence of basic sites on the catalyst or support, leading to heavier byproducts[5]. 3. Decarbonylation: At higher temperatures, aldehydes can undergo decarbonylation to form alkanes and carbon monoxide. | 1. Optimize Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure to minimize over-hydrogenation. A shorter residence time can also be beneficial. 2. Catalyst Modification: Select a catalyst with lower acidity or basicity to suppress condensation reactions. For instance, the choice of support material for a metal catalyst is crucial. 3. Use a More Selective Catalyst: Consider catalysts known for high selectivity in aldehyde hydrogenation, such as supported palladium (Pd) or copper (Cu) catalysts[3][4][6]. Bimetallic catalysts can also offer enhanced selectivity[7][8][9]. |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites[5]. 2. Poisoning: Impurities in the feed (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites. 3. Sintering: At high temperatures, the metal particles on the support can agglomerate, reducing the active surface area. | 1. Regeneration: Coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits. 2. Feed Purification: Ensure the purity of this compound and hydrogen to prevent catalyst poisoning. 3. Control Reaction Temperature: Operate at the lowest possible temperature that still provides a good reaction rate to prevent sintering of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective hydrogenation of this compound to isobutanol?
A1: A variety of catalysts can be employed, with the choice often depending on the specific process requirements. Commonly used catalysts include:
-
Copper-based catalysts: These are often used for their high selectivity towards the alcohol product[3][4].
-
Nickel-based catalysts: While active, they can sometimes lead to over-hydrogenation if not properly modified[1][2].
-
Palladium-based catalysts: Supported palladium catalysts have been shown to have high activity and selectivity under mild conditions[6].
-
Bimetallic and alloy catalysts: These are designed to enhance selectivity by modifying the electronic properties of the active sites[7][8][9].
Q2: How do reaction conditions affect the selectivity of this compound hydrogenation?
A2: Reaction conditions play a critical role in determining the selectivity of the hydrogenation process:
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like over-hydrogenation and decarbonylation. An optimal temperature must be determined for each catalyst system[1][3][4].
-
Pressure: Increased hydrogen pressure typically favors hydrogenation and can enhance the conversion rate. However, excessively high pressures can lead to a decrease in selectivity by promoting the formation of isobutane[3][4].
-
Solvent: The choice of solvent can influence the solubility of reactants and the interaction with the catalyst surface, thereby affecting both activity and selectivity.
Q3: What are the primary byproducts to monitor during the hydrogenation of this compound?
A3: The main byproducts of concern are:
-
Isobutane: Formed from the over-hydrogenation of isobutanol.
-
Unreacted this compound: Indicative of incomplete conversion.
-
Aldol Condensation Products: Higher molecular weight compounds formed from the self-reaction of this compound, particularly under basic conditions[5].
Q4: How can I improve the selectivity towards isobutanol?
A4: To enhance selectivity, consider the following strategies:
-
Catalyst Selection: Choose a catalyst known for high selectivity, such as copper-based or specially designed bimetallic catalysts[3][4][7][8][9]. The interaction between the aldehyde and the catalyst surface is key; promoting adsorption via the C=O group is favorable for alcohol formation[7][8].
-
Reaction Condition Optimization: Carefully control the temperature and pressure to minimize side reactions.
-
Use of Promoters or Additives: In some cases, adding a promoter to the catalyst can modify its electronic properties and improve selectivity.
Data Presentation
Table 1: Performance of Different Catalysts in this compound Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | This compound Conversion (%) | Isobutanol Selectivity (%) | Reference |
| Pd | Activated Carbon | 80 | 2.0 | >99 | >95.4 | [6] |
| Ni-based | Alumina | 30-70 | 0.5-3.0 | >98 | >95 (total for isobutanol and this compound) | [1][2] |
| Cu | - | 130-180 | 0.3-0.8 | Variable | Variable | [3][4] |
Note: The data presented is a summary from various sources and direct comparison may not be exact due to differences in experimental setups.
Experimental Protocols
1. Catalyst Preparation (Example: Impregnation Method for a Supported Metal Catalyst)
This protocol is a generalized procedure based on methods described in the literature[6][10].
-
Support Preparation: Select a suitable support material (e.g., activated carbon, alumina, silica) of a specific particle size (e.g., 20-40 mesh).
-
Precursor Solution: Prepare a solution of the metal precursor (e.g., palladium nitrate, nickel chloride) of a known concentration.
-
Impregnation: Add the support material to the precursor solution and allow it to soak.
-
Drying: Remove the excess solution and dry the impregnated support in an oven at a specified temperature (e.g., 110°C for 6-12 hours).
-
Calcination: Heat the dried material in a furnace at a high temperature (e.g., 550°C for 4-5 hours) to decompose the metal precursor and form the metal oxide.
-
Reduction/Activation: Prior to the reaction, activate the catalyst by reducing it in a stream of hydrogen or a hydrogen-containing gas mixture at a specific temperature and pressure.
2. Hydrogenation of this compound (Example: Fixed-Bed Continuous Reactor)
This is a general protocol for a continuous hydrogenation process[1][6][10].
-
Reactor Setup: Pack a fixed-bed reactor with a known amount of the prepared catalyst.
-
Catalyst Activation: Activate the catalyst in-situ as per the procedure described above.
-
Reaction Start-up: After activation, cool the reactor to the desired reaction temperature.
-
Feed Introduction: Introduce a pre-mixed feed of this compound (and solvent, if used) and hydrogen into the reactor at specified flow rates.
-
Reaction Monitoring: Maintain the desired reaction temperature and pressure. Periodically collect samples of the product stream for analysis.
-
Product Analysis: Analyze the collected samples using techniques like gas chromatography (GC) to determine the conversion of this compound and the selectivity to isobutanol and other byproducts.
-
Shutdown: After the experiment, stop the feed flows and safely shut down the reactor system.
Visualizations
Caption: Reaction pathway for this compound hydrogenation.
Caption: General experimental workflow for hydrogenation.
References
- 1. CN101239892A - Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation - Google Patents [patents.google.com]
- 2. CN101239892B - Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation - Google Patents [patents.google.com]
- 3. Macro-Kinetics of this compound Hydrogenation to Isobutyl Alcohol-Academax [lane.academax.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102351667A - Method for preparing isobutylaldehyde by performing selective hydrogenation on methylacrolein - Google Patents [patents.google.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Grignard Reactions with Isobutyraldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving isobutyraldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound has a very low yield or is not starting at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Grignard reaction is a common issue, often stemming from the deactivation of the highly reactive Grignard reagent or problems with reaction initiation. Here are the primary factors to investigate:
-
Presence of Protic Solvents or Moisture: Grignard reagents are strong bases and will react with even weakly acidic protons from sources like water, alcohols, or terminal alkynes.[1][2] This reaction protonates the organometallic species, rendering it non-nucleophilic and reducing your yield.[2]
-
Troubleshooting: Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[2] Solvents must be anhydrous. Ethers like THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased in anhydrous grade and used promptly.[2][3]
-
-
Quality and Activation of Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide (MgO) that prevents the reaction with the alkyl/aryl halide.[4][5]
-
Purity of Reagents: Impurities in the alkyl/aryl halide or this compound can quench the reaction.
-
Troubleshooting: Ensure your starting halide and this compound are pure and free of water. Distilling this compound immediately before use is recommended. Passing the alkyl halide through a short column of activated alumina (B75360) can remove trace moisture.[2]
-
-
Reaction Initiation: Sometimes, the reaction has a long induction period.[2][4]
Q2: I'm observing the formation of side products in my Grignard reaction with this compound. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur, reducing the yield of your desired secondary alcohol.
-
Enolization of this compound: Grignard reagents are strong bases and can deprotonate the alpha-hydrogen of this compound, forming an enolate.[9] This is particularly relevant for this compound due to the presence of this acidic proton. This pathway consumes both the Grignard reagent and the aldehyde without forming the desired alcohol.
-
Minimization:
-
Low Temperatures: Perform the addition of the this compound to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over the deprotonation pathway.[6]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ, which can selectively add to the carbonyl group and suppress enolization.
-
-
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled alkane (R-R).[5][8]
-
Reduction of this compound: If the Grignard reagent has a beta-hydrogen, it can reduce the aldehyde to isobutanol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[9]
-
Minimization: This is more common with sterically hindered aldehydes and bulky Grignard reagents. Using less bulky Grignard reagents can help.
-
-
Cannizzaro Reaction: Although this compound has an alpha-hydrogen, it can undergo a Cannizzaro-type reaction under strongly basic conditions to yield isobutanol and isobutyric acid.[10][11]
-
Minimization: This is generally less common under typical Grignard conditions but can be minimized by controlling the stoichiometry and avoiding a large excess of the Grignard reagent.
-
Q3: How can I confirm the concentration of my Grignard reagent before reacting it with this compound?
A3: Titration is a crucial step to determine the exact concentration of your Grignard reagent, as yields of its formation can be variable.[6][12] This allows for precise stoichiometric control in the subsequent reaction. Several methods are available:
-
Titration with Iodine (I₂): A solution of iodine in dry THF with lithium chloride can be titrated with the Grignard reagent.[12][13][14] The disappearance of the iodine color indicates the endpoint. The LiCl helps to keep the magnesium salts soluble.[14]
-
Titration with Diphenylacetic Acid: Diphenylacetic acid can be dissolved in dry THF and titrated with the Grignard reagent. The endpoint is indicated by a persistent yellow color.[14]
-
Titration with Menthol (B31143) and 1,10-Phenanthroline (B135089): A solution of a known amount of menthol in dry THF with a 1,10-phenanthroline indicator is titrated with the Grignard reagent until a persistent color change is observed.[15]
Q4: What is the best way to purify the secondary alcohol product from the reaction of a Grignard reagent with this compound?
A4: Purification typically involves an aqueous workup followed by extraction and chromatography or distillation.
-
Quenching: The reaction is carefully quenched by slowly adding it to a cold saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[16] This protonates the alkoxide to form the alcohol and precipitates the magnesium salts as hydroxides, which are easier to remove than those formed with strong acids.[16] Using dilute strong acids like HCl or H₂SO₄ is also possible but can sometimes lead to side reactions with the alcohol product (e.g., dehydration).[16]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[8]
-
Washing: The combined organic layers are typically washed with brine (saturated NaCl solution) to help remove water and break up emulsions.[8][16]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]
-
Final Purification: The crude alcohol can then be purified by:
-
Flash Column Chromatography: This is a common method for removing non-volatile impurities.
-
Distillation: If the product alcohol is volatile and thermally stable, distillation can be an effective purification method.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Likely Outcome/Recommendation |
| Reaction Temperature | -78 °C | 0 °C | Room Temperature | Lower temperatures (-78 to 0 °C) are generally preferred for the addition of this compound to minimize enolization and other side reactions.[6] |
| Grignard Reagent Equivalents | 1.0 - 1.2 eq. | 1.5 - 2.0 eq. | > 2.0 eq. | A slight excess (1.1-1.2 equivalents) is often used to account for any quenching by trace water and to ensure full conversion of the aldehyde. A large excess can promote side reactions. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Both are common solvents. THF is a better solvent for stabilizing the Grignard reagent but is more difficult to make completely anhydrous.[1][3][7] |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
-
Preparation: In a flame-dried, nitrogen-flushed vial equipped with a magnetic stir bar, dissolve approximately 100 mg of iodine (I₂) in 1.0 mL of a 0.5 M solution of anhydrous lithium chloride (LiCl) in dry THF.[12]
-
Cooling: Cool the dark brown solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard reagent dropwise via a syringe to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the solution turns from light yellow to colorless.[12]
-
Calculation: Record the volume of Grignard reagent added. The molarity can be calculated based on the initial moles of iodine. It is advisable to perform the titration in duplicate or triplicate for accuracy.[12]
Protocol 2: General Procedure for the Reaction of a Grignard Reagent with this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place fresh magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place the alkyl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.
-
Addition: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent, freshly distilled) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[8] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8] Purify the resulting crude alcohol by flash column chromatography or distillation.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 16. benchchem.com [benchchem.com]
Stability of isobutyraldehyde under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isobutyraldehyde under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound at different pH levels?
A1: this compound is susceptible to degradation under both acidic and alkaline conditions.
-
Acidic Conditions (pH < 7): The primary degradation pathway is acid-catalyzed aldol (B89426) condensation and polymerization.[1] This involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of the enol form of one this compound molecule on another protonated this compound molecule. This can lead to the formation of dimers, trimers, and higher-order polymers.
-
Neutral Conditions (pH ≈ 7): this compound is relatively more stable at neutral pH. However, slow oxidation to isobutyric acid can occur, especially in the presence of air (oxygen).[1]
-
Alkaline Conditions (pH > 7): Under basic conditions, this compound readily undergoes base-catalyzed aldol condensation. The hydroxide (B78521) ion abstracts an alpha-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another this compound molecule. This can also lead to the formation of condensation products.
Q2: I am observing the formation of a viscous, oily substance in my this compound sample stored under acidic conditions. What is likely happening?
A2: The formation of a viscous, oily substance is a strong indication of acid-catalyzed polymerization.[1] At low pH, this compound can undergo self-condensation reactions to form higher molecular weight oligomers and polymers, which present as a viscous material. To mitigate this, it is recommended to store this compound under neutral and anhydrous conditions.
Q3: My this compound solution is becoming more acidic over time, even when stored at a neutral pH. Why is this occurring?
A3: This is likely due to the slow oxidation of this compound to isobutyric acid.[1] This process is accelerated by the presence of oxygen. To minimize this, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.
Q4: Can I use a strong base to quench a reaction containing this compound?
A4: Using a strong base is not recommended as it can induce rapid aldol condensation of this compound, leading to the formation of unwanted byproducts.[2] If a basic quench is necessary, a milder base and controlled temperature should be considered to minimize this side reaction.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the degradation of this compound.[3][4][5][6] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification. Gas Chromatography (GC) can also be employed for this purpose.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak broadening or new peaks appearing in HPLC analysis of a sample in acidic mobile phase. | Acid-catalyzed degradation of this compound on the column or in the mobile phase. | Buffer the mobile phase to a more neutral pH if the separation allows. Analyze samples promptly after preparation. Consider using a less acidic mobile phase or a different chromatographic mode. |
| Loss of this compound concentration in a formulation buffered at alkaline pH. | Base-catalyzed aldol condensation. | Re-evaluate the formulation pH. If a basic pH is required, consider the use of a less reactive aldehyde or implement strategies to minimize the condensation reaction (e.g., lower temperature, shorter storage time). |
| Inconsistent results in stability studies. | 1. Contamination of glassware with acidic or basic residues.2. Exposure to air and light.[1] | 1. Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent before use.2. Conduct experiments under an inert atmosphere and protect samples from light, especially for long-term studies. |
| Formation of a white precipitate in the presence of formaldehyde (B43269) under basic conditions. | Cross-aldol condensation between this compound and formaldehyde. | This is an expected reaction. To control it, carefully manage the stoichiometry of the reactants and the reaction conditions (temperature, catalyst concentration). |
Quantitative Data on this compound Stability
The following table summarizes plausible stability data for this compound under different pH conditions at 25°C over a 24-hour period. This data is illustrative and intended to provide a general understanding of the stability profile. Actual degradation rates will depend on specific experimental conditions such as temperature, concentration, and the presence of other reactive species.
| pH | Condition | Estimated Degradation (%) | Major Degradation Products |
| 2 | 0.1 M HCl | 25 - 40 | Aldol condensation products, polymers |
| 4 | Acetate (B1210297) Buffer | 10 - 20 | Aldol condensation products, polymers |
| 5.2 | Phosphate (B84403) Buffer | 5 - 10 | Aldol condensation products, Isobutyric acid (minor)[7] |
| 7 | Phosphate Buffer | < 5 | Isobutyric acid (minor) |
| 10 | Carbonate Buffer | 30 - 50 | Aldol condensation products |
| 12 | 0.1 M NaOH | > 60 | Aldol condensation products, Cannizzaro reaction products (minor)[8] |
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values using HPLC.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
HPLC grade acetonitrile (B52724) and water
-
Phosphate, acetate, and carbonate buffer salts
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at different pH values (e.g., pH 2, 4, 5.2, 7, 10, and 12).
-
For acidic pH, use appropriate buffers like acetate or phosphate, adjusted with HCl.
-
For neutral and alkaline pH, use phosphate or carbonate buffers, adjusted with NaOH.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
For each pH condition, add a known volume of the this compound stock solution to a volumetric flask containing the respective buffer to achieve the desired final concentration.
-
Prepare a "time zero" sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH and diluting with mobile phase) and analyzing it by HPLC.
4. Stability Testing:
-
Store the prepared samples at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Quench the degradation reaction immediately.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 210 nm).
-
Inject the samples and a standard solution of this compound.
-
Record the peak area of the this compound peak.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition relative to the "time zero" sample.
-
Plot the percentage of remaining this compound versus time for each pH.
-
Identify and, if possible, quantify the major degradation products by comparing their retention times with known standards or by using techniques like LC-MS.
Visualizations
References
- 1. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indenta.com [indenta.com]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of this compound and its intermediates in a compost biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Isobutyraldehyde Purification from Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isobutyraldehyde from aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during common purification procedures for this compound.
Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Boiling points of this compound and other components are too close.- Distillation rate is too fast. | - Use a longer fractionating column with a higher number of theoretical plates (e.g., Vigreux, packed column).- Decrease the heating rate to allow for better vapor-liquid equilibrium.[1] |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Absence of boiling chips or a magnetic stirrer. | - Use a heating mantle for uniform heating.- Add fresh boiling chips or use a magnetic stir bar.[1] |
| Flooding of the Column | - Excessive heating rate, causing vapor to push liquid up the column. | - Reduce the heating rate to allow the condensed vapor to return to the distillation flask.[1] |
| Constant Boiling Point Below Expectation | - Formation of a low-boiling azeotrope with water. | - Consider azeotropic distillation by adding an entrainer (e.g., benzene, toluene) to form a new, lower-boiling azeotrope that can be removed.- Alternatively, use extractive distillation with a suitable solvent. |
Bisulfite Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Removal of this compound | - Insufficient amount of sodium bisulfite.- Inadequate shaking or reaction time. | - Use a larger excess of a saturated sodium bisulfite solution.- Increase the shaking time to ensure the reaction goes to completion.[1] |
| Emulsion Formation | - Vigorous shaking with certain solvent systems. | - Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1][2]- Filter the mixture through celite.[1] |
| Solid Precipitate at the Interface | - The this compound-bisulfite adduct is insoluble in both the aqueous and organic layers. | - Filter the entire mixture through a pad of celite to remove the solid adduct before separating the liquid layers.[3] |
| Product Loss | - The desired product has some solubility in the aqueous layer. | - Perform multiple extractions with smaller volumes of the aqueous solution.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1] |
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the primary methods for purifying this compound from an aqueous solution?
A1: The most common methods include fractional distillation, liquid-liquid extraction (often involving the formation of a bisulfite adduct), and salting-out followed by extraction. For more challenging separations, advanced techniques like extractive distillation and pervaporation can be employed.
Q2: My this compound seems to be degrading during purification. What could be the cause?
A2: this compound is susceptible to oxidation, especially when exposed to air, forming isobutyric acid.[4] It can also undergo self-condensation or polymerization, which can be catalyzed by acids or bases.[5] To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen) and avoid excessive heat and prolonged exposure to acidic or basic conditions.
Fractional Distillation
Q3: When is fractional distillation a suitable method for this compound purification?
A3: Fractional distillation is most effective when the boiling point of the desired product differs from that of this compound (63-65°C) by at least 20-30°C.[1] It is a preferred method for large-scale purifications where the compounds are thermally stable.
Q4: I'm observing a constant boiling point around 59°C, which is below the boiling point of pure this compound. What is happening?
A4: You are likely observing the distillation of the this compound-water azeotrope. This azeotrope has a boiling point of approximately 59°C at atmospheric pressure and consists of about 94% this compound and 6% water by weight.[4]
Bisulfite Extraction
Q5: How does the bisulfite extraction method work for removing this compound?
A5: Aldehydes like this compound react reversibly with sodium bisulfite to form a water-soluble bisulfite addition product (an adduct).[1][6] This charged adduct can then be separated from the organic phase, which contains the desired non-aldehyde compounds, through liquid-liquid extraction.[1][7]
Q6: Can I recover the this compound after it has been extracted with bisulfite?
A6: Yes, the reaction is reversible. By making the aqueous solution containing the bisulfite adduct strongly basic (e.g., with NaOH to a pH of 12), the equilibrium is shifted back, regenerating the free this compound.[3][6][8] The liberated aldehyde can then be extracted with an organic solvent.[3]
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol provides a general guideline for the separation of this compound from a higher-boiling point compound in an aqueous mixture.
Materials:
-
Crude aqueous mixture containing this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry to prevent contamination.[1]
-
Sample Preparation: Place the crude mixture into the round-bottom flask and add a few boiling chips or a magnetic stir bar.[1]
-
Distillation:
-
Slowly heat the distillation flask using the heating mantle.[1]
-
A vapor ring will begin to rise through the fractionating column. A gradual temperature gradient should be established along the column.[1]
-
Monitor the temperature at the distillation head. The first fraction to distill will be the this compound-water azeotrope at approximately 59°C, followed by any remaining this compound at around 63-65°C.[1][4]
-
Collect this initial fraction in a receiving flask.
-
Once the temperature begins to rise significantly, change the receiving flask to collect any intermediate fractions.
-
The temperature should then stabilize at the boiling point of the next component (e.g., water at 100°C or a higher boiling organic compound). Collect this purified fraction in a clean receiving flask.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity.[1]
Protocol 2: Bisulfite Extraction
This protocol is for the selective removal of this compound from a mixture containing other organic compounds.
Materials:
-
Crude mixture containing this compound
-
Suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent.[1]
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an excess of the saturated aqueous sodium bisulfite solution.[1]
-
Shake the separatory funnel vigorously for 5-10 minutes, periodically venting to release any pressure buildup.[1]
-
Allow the layers to separate. The aqueous layer will contain the this compound-bisulfite adduct.[1]
-
-
Separation:
-
Drying and Concentration:
-
Analysis: Confirm the removal of this compound by GC or NMR analysis of the purified product.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molar Mass | 72.11 g/mol |
| Boiling Point | 63-65 °C[5] |
| Melting Point | -65 °C[5] |
| Density | 0.79 g/cm³ at 25 °C[5] |
| Solubility in Water | 6.7 g/100 mL at 20°C[9] |
| Azeotrope with Water (wt%) | 94% this compound / 6% Water[4] |
| Azeotrope Boiling Point | 59 °C[4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | 6.7 g/100 mL at 20°C[9] |
| Ethanol | Miscible[4] |
| Diethyl Ether | Miscible[4] |
| Acetone | Miscible[4] |
| Benzene | Miscible[4] |
| Toluene | Miscible[4] |
| Chloroform | Miscible[4] |
| Carbon Disulfide | Miscible[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. Workup [chem.rochester.edu]
- 4. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ICSC 0902 - this compound [inchem.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Isobutyraldehyde: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isobutyraldehyde, a key volatile organic compound and potential process impurity, is critical. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research and quality control needs.
The choice of analytical method for this compound quantification is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While GC-MS is a robust and widely used technique for volatile compounds, LC-based methods offer advantages for certain applications.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound and similar short-chain aldehydes using GC-MS, LC-MS/MS, and HPLC-UV. Data has been compiled from various studies to provide a comparative overview.
| Parameter | GC-MS with PFBHA Derivatization | LC-MS/MS with DNPH Derivatization | HPLC-UV with DNPH Derivatization |
| Limit of Detection (LOD) | Low µg/L to ng/L range | Low µg/L to ng/L range | 33.9 to 104.5 ng/mL (ppb)[1] |
| Limit of Quantitation (LOQ) | µg/L range | µg/L to ng/L range | 181.2 to 396.8 ng/mL (ppb)[1] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999[1] |
| Precision (%RSD) | < 15% | < 15% | < 5%[1] |
| Accuracy/Recovery (%) | 80-120% | 80-120% | 96.3% - 103.6%[1] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for the quantitative analysis of this compound using GC-MS, LC-MS/MS, and HPLC-UV.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with PFBHA Derivatization
This method is highly suitable for the analysis of volatile aldehydes like this compound in various matrices. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) increases the volatility and improves chromatographic performance.
Sample Preparation and Derivatization:
-
Place 5 mL of the liquid sample (or a known weight of a solid sample dissolved in a suitable solvent) into a 20 mL headspace vial.
-
For aqueous samples, add 1.5 g of sodium chloride to increase the volatility of the analytes.
-
Add an appropriate amount of a deuterated internal standard, such as this compound-d7, for improved accuracy.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Seal the vial and incubate at 60°C for 60 minutes to allow for complete derivatization.[2]
HS-GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
Headspace Autosampler: Gerstel MPS2 or equivalent
-
Headspace Incubation: 80°C for 15 minutes
-
Injection Volume: 1 mL of headspace
-
Injection Mode: Splitless
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target PFBHA-oxime derivatives to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH Derivatization
LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing this compound in complex matrices, especially when derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Sample Preparation and Derivatization:
-
To 1 mL of the sample, add an internal standard.
-
Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After cooling, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the this compound-DNPH derivative.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization
This is a widely used and cost-effective method for the analysis of aldehydes.[3] The DNPH derivatives are chromophoric, allowing for sensitive UV detection.[3]
Sample Preparation and Derivatization: The derivatization procedure is the same as described for the LC-MS/MS method.
HPLC-UV Conditions:
-
HPLC System: Dionex DX-500 HPLC system or equivalent[4]
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts at 60% acetonitrile and increases to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualized Workflows and Relationships
To better illustrate the experimental processes and the relationships between the different analytical stages, the following diagrams have been generated using Graphviz.
Conclusion
Both GC-MS and LC-based methods are powerful techniques for the quantitative analysis of this compound.
-
HS-GC-MS with PFBHA derivatization is an excellent choice for volatile aldehydes in various matrices, offering high sensitivity and specificity.
-
LC-MS/MS with DNPH derivatization provides exceptional sensitivity and selectivity, making it ideal for complex biological or environmental samples where trace-level detection is required.
-
HPLC-UV with DNPH derivatization is a robust, cost-effective, and widely accessible method suitable for routine analysis where the ultra-high sensitivity of mass spectrometry is not essential.
The selection of the most appropriate technique should be based on a careful consideration of the specific analytical requirements, including the nature of the sample matrix, the expected concentration range of this compound, and the available instrumentation. For comprehensive and highly reliable data, cross-validation using two of these techniques is recommended.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isobutyraldehyde. It includes a detailed comparison with related aliphatic aldehydes, standardized experimental protocols, and visual representations of key concepts to aid in spectral interpretation and structural elucidation.
¹H and ¹³C NMR Spectral Data of this compound
The NMR spectra of this compound (2-methylpropanal) are characterized by distinct signals that correspond to the unique chemical environments of its constituent protons and carbons. A summary of the key spectral parameters is presented below.
| ¹H NMR | |||||
| Proton Assignment | Structure | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| -CH₃ | (CH₃)₂CHCHO | ~1.06 | Doublet | 7.0 | 6H |
| -CH | (CH₃)₂CHCHO | ~2.39 | Septet of doublets | 7.0, 1.1 | 1H |
| -CHO | (CH₃)₂CHCHO | ~9.57 | Doublet | 1.1 | 1H |
| ¹³C NMR | ||
| Carbon Assignment | Structure | Chemical Shift (δ) [ppm] |
| -CH₃ | (CH₃)₂CHCHO | ~15.5 |
| -CH | (CH₃)₂CHCHO | ~41.1 |
| -CHO | (CH₃)₂CHCHO | ~204.9 |
Comparative Spectral Analysis
To provide context for the spectral features of this compound, a comparison with the NMR data of propanal and butanal is presented. This comparison highlights the influence of alkyl substitution on chemical shifts and coupling patterns.
¹H NMR Data Comparison
| Compound | -CH₃ | -CH₂- (adjacent to CH₃) | -CH₂- (adjacent to CHO) | -CH (this compound) | -CHO |
| This compound | ~1.06 ppm (d, J=7.0 Hz) | - | - | ~2.39 ppm (septet of doublets, J=7.0, 1.1 Hz) | ~9.57 ppm (d, J=1.1 Hz) |
| Propanal | ~1.1 ppm (t, J=7.4 Hz) | ~2.4 ppm (dq, J=7.4, 1.5 Hz) | - | - | ~9.8 ppm (t, J=1.5 Hz) |
| Butanal | ~0.9 ppm (t, J=7.4 Hz) | ~1.6 ppm (sextet, J=7.4 Hz) | ~2.4 ppm (dt, J=7.4, 1.8 Hz) | - | ~9.7 ppm (t, J=1.8 Hz) |
¹³C NMR Data Comparison
| Compound | -CH₃ | -CH₂- (adjacent to CH₃) | -CH₂- (adjacent to CHO) | -CH (this compound) | -CHO |
| This compound | ~15.5 ppm | - | - | ~41.1 ppm | ~204.9 ppm |
| Propanal | ~6.0 ppm | ~37.3 ppm | - | - | ~203.2 ppm[1] |
| Butanal | ~13.7 ppm | ~15.7 ppm | ~45.8 ppm | - | ~202.8 ppm[2] |
Experimental Protocols
The following are generalized protocols for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid aldehyde samples.
Sample Preparation
-
Sample Purity: Ensure the aldehyde sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the aldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid strong solvent signals that may obscure sample peaks.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A spectral width of 12-15 ppm is generally adequate.
-
¹³C NMR Spectroscopy
-
Spectrometer: A spectrometer with a carbon-observe probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is typically used.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons in different environments.
Visualizing NMR Concepts
To further elucidate the relationships between molecular structure and NMR signals, the following diagrams are provided.
References
- 1. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Identification of Isobutyraldehyde via FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of isobutyraldehyde with other common aldehydes, namely formaldehyde, acetaldehyde, and propionaldehyde. The objective is to equip researchers with the necessary data and protocols to confidently identify and distinguish this compound in a laboratory setting.
Distinguishing this compound: A Spectroscopic Comparison
The identification of an aldehyde using FTIR spectroscopy hinges on the presence of characteristic absorption bands corresponding to the vibrations of its functional groups. While all aldehydes share common spectral features, subtle differences in the vibrational frequencies of the carbonyl (C=O) and aldehyde C-H bonds, as well as the unique fingerprint region, allow for their differentiation.
This compound, a branched-chain aldehyde, exhibits a distinctive FTIR spectrum. The key to its identification lies in comparing its spectral data with those of other structurally similar aldehydes. The most prominent absorption for aldehydes is the strong C=O stretching vibration, which typically appears in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[1] Another crucial diagnostic feature is the pair of weak to moderate bands arising from the stretching of the C-H bond of the aldehyde group, often found around 2880-2650 cm⁻¹.[2] A particularly useful peak for confirming the presence of an aldehyde is a moderate intensity band that appears near 2720 cm⁻¹.[1]
Quantitative Comparison of Characteristic FTIR Peaks
The following table summarizes the key FTIR absorption peaks for this compound and other common aldehydes, providing a quantitative basis for their differentiation.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) **[2] | Formaldehyde (cm⁻¹) [3][4] | Acetaldehyde (cm⁻¹) [5] | Propionaldehyde (cm⁻¹) **[6] |
| C=O | Stretch | 1740 - 1720 | ~1746 | ~1743 | ~1754 |
| Aldehyde C-H | Stretch | 2880 - 2650 | 2783 | 2822 | 2818 |
| Alkyl C-H | Stretch | 2975 - 2845 | 2843 | 3005, 2917 | 2992 |
| - | Fingerprint Region | 1440 - 1325 | 1500, 1249, 1167 | 1441, 1400, 1352 | 1423, 1290 |
Experimental Protocol for FTIR Analysis of Volatile Aldehydes
The volatile nature of short-chain aldehydes necessitates specific handling procedures to obtain high-quality FTIR spectra. The following protocol is recommended for the analysis of this compound and similar volatile liquids using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or ZnSe crystal).
-
Liquid retainer or a sealed liquid cell.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrumental and environmental absorptions.
-
Sample Application (using a liquid retainer):
-
Place the liquid retainer over the ATR crystal.
-
Using a clean pipette, dispense a small drop of the aldehyde sample into the well of the retainer, ensuring the crystal is fully covered.
-
Place the volatiles cover over the well to minimize evaporation.
-
-
Sample Application (using a sealed liquid cell):
-
Carefully inject the liquid aldehyde into the sealed cell using a syringe, avoiding the introduction of air bubbles.
-
Securely seal the cell.
-
-
Data Acquisition:
-
Place the sample assembly into the spectrometer's sample compartment.
-
Acquire the FTIR spectrum. For volatile samples, it is advisable to use a rapid scan time to minimize the effects of evaporation. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal or sealed cell with an appropriate solvent (e.g., isopropanol) and allow it to dry completely before analyzing the next sample.
Logical Workflow for Aldehyde Identification
The following diagram illustrates the logical workflow for identifying this compound and distinguishing it from other aldehydes using FTIR spectroscopy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. physics.ucf.edu [physics.ucf.edu]
Comparative Guide to HPLC Methods for Isobutyraldehyde Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isobutyraldehyde purity is crucial in pharmaceutical development and chemical manufacturing, where it is often used as a key intermediate. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. Given that this compound lacks a strong UV chromophore, its analysis typically necessitates a derivatization step to enhance detection and quantification.[1][2]
This guide provides an objective comparison of common HPLC methods for analyzing this compound purity, focusing on the prevalent derivatization-based approaches. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific analytical needs.
Comparison of HPLC Methods
The most common and effective strategy for analyzing this compound and other aldehydes by HPLC involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[2][3][4][5] This reaction yields a stable hydrazone derivative that can be readily detected by UV-Vis detectors at approximately 360 nm.[4][5][6] Variations in this approach often involve the choice of the stationary phase (column) and the mobile phase composition to optimize the separation from potential impurities. An alternative, though less common, approach for compounds with no UV absorption is the use of a Refractive Index (RI) detector.[7][8][9]
Below is a comparison of two primary HPLC approaches: a DNPH-derivatization method using a C18 column, a DNPH-derivatization method using a Pentafluorophenylpropyl (PFPP) column, and a direct analysis method using a Refractive Index (RI) detector.
Table 1: Comparison of HPLC Method Performance for this compound Analysis
| Parameter | Method 1: DNPH Derivatization with C18 Column | Method 2: DNPH Derivatization with PFPP Column | Method 3: Direct Analysis with RI Detector |
| Principle | Pre-column derivatization with DNPH, separation of the hydrazone derivative.[3][5] | Pre-column derivatization with DNPH, separation on a PFPP stationary phase.[6] | Direct injection and separation, detection based on changes in mobile phase refractive index.[7][10] |
| Stationary Phase | C18 (Octadecyl Silane)[5][11][12] | Pentafluorophenylpropyl (PFPP)[6] | Typically C18 or other reversed-phase columns. |
| Detection | UV-Vis at 360 nm[4][5][6] | UV-Vis at 360 nm[6] | Refractive Index (RI)[7][10] |
| Resolution | Good resolution for various aldehyde-DNPH derivatives.[11] Can be optimized with gradient elution. | Excellent separation of structural isomers, such as n-butyraldehyde and this compound (Resolution > 1.8).[6] | Generally lower resolution compared to UV-based methods. |
| Sensitivity | High sensitivity; Limits of Detection (LOD) can reach low µg/L or ppb levels.[11][13] | High sensitivity due to derivatization. | Low sensitivity; not suitable for trace impurity analysis.[8] |
| Gradient Compatible | Yes | Yes[6] | No, requires isocratic elution which can lengthen run times for complex samples.[8][10] |
| Key Advantages | Widely used, robust, high sensitivity, extensive literature available. | Superior selectivity for positional isomers.[6] | Universal detection for non-chromophoric compounds, no derivatization needed.[7] |
| Key Disadvantages | Derivatization step adds time and complexity. Potential for interference from DNPH reagent impurities.[3] | Derivatization step required. | Low sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[8][14] |
Experimental Protocols
Method 1: DNPH Derivatization with C18 Column
This protocol is a standard method consistent with guidelines found in U.S. EPA Method 8315A for the analysis of carbonyl compounds.[3][4]
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute with acetonitrile (B52724).
-
Transfer a 100 µL aliquot of this solution to a vial.
-
Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute the derivatized sample with an acetonitrile/water mixture to the desired concentration for HPLC analysis.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., Welch Uitisil® XB-C18, 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 60% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 360 nm.[5]
Method 2: DNPH Derivatization with PFPP Column
This method utilizes a pentafluorophenylpropyl (PFPP) stationary phase for enhanced separation of isomers.[6]
1. Sample Preparation (Derivatization):
-
Follow the same derivatization procedure as described in Method 1.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: Shim-pack Scepter PFPP-120 (150 mm L. x 4.6 mm I.D., 3 µm).[6]
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol/Acetonitrile (8/2, v/v).[6]
-
Gradient Program: 55% B at 5 min, 60% B at 25 min, hold for 10 min.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 360 nm.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining this compound purity using an HPLC method that involves derivatization.
Caption: General workflow for HPLC analysis of this compound purity via DNPH derivatization.
Conclusion
For the determination of this compound purity, HPLC methods involving pre-column derivatization with DNPH are superior in terms of sensitivity and specificity. The choice between a standard C18 column and a more specialized PFPP column depends on the specific impurities that need to be resolved. The PFPP column offers enhanced resolution for structural isomers like n-butyraldehyde.[6] While direct analysis using an RI detector is simpler as it omits the derivatization step, its significantly lower sensitivity and incompatibility with gradient elution make it unsuitable for detecting trace-level impurities.[8] Therefore, for rigorous purity assessment in research and drug development, a DNPH-based derivatization method followed by UV detection is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. auroraprosci.com [auroraprosci.com]
- 6. shimadzu.com [shimadzu.com]
- 7. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
- 8. biocompare.com [biocompare.com]
- 9. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 10. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 11. waters.com [waters.com]
- 12. nacalai.com [nacalai.com]
- 13. researchgate.net [researchgate.net]
- 14. jascoinc.com [jascoinc.com]
A Comparative Analysis of the Reactivity of Isobutyraldehyde and n-Butyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of isobutyraldehyde and n-butyraldehyde. Understanding the distinct reactivity profiles of these isomeric aldehydes is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical basis for their differing reactivities, presents supporting experimental data, and provides detailed experimental protocols for their comparative analysis.
Theoretical Framework: Steric Hindrance and Electronic Effects
The difference in reactivity between this compound (2-methylpropanal) and n-butyraldehyde (butanal) primarily stems from structural distinctions that give rise to varying degrees of steric hindrance and subtle electronic effects.
Steric Hindrance: this compound possesses a branched isopropyl group adjacent to the carbonyl carbon. This bulky group physically obstructs the trajectory of incoming nucleophiles, thereby increasing the activation energy of nucleophilic addition reactions. In contrast, the linear n-butyl group in n-butyraldehyde presents a significantly smaller steric barrier, allowing for more facile nucleophilic attack at the carbonyl carbon. This steric congestion in this compound is a dominant factor contributing to its generally lower reactivity compared to its straight-chain isomer.
Electronic Effects: While both aldehydes feature an electron-donating alkyl group attached to the carbonyl carbon, the nature of these groups has a minor influence on the electrophilicity of the carbonyl carbon. Alkyl groups, through an inductive effect, slightly reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. As both isomers have alkyl groups of the same size, the electronic effects are often considered secondary to the more pronounced steric effects.
Quantitative Data on Reactivity
Direct comparative kinetic studies under identical conditions for a wide range of reactions are not extensively documented in publicly available literature. However, individual studies on their oxidation and condensation reactions provide insights into their relative reactivities. The following table summarizes kinetic data from separate studies, which, while not a direct comparison, offers a quantitative perspective.
| Reaction | Aldehyde | Catalyst/Oxidant | Temperature (°C) | Rate Constant / Conversion / Yield | Reference |
| Aldol (B89426) Condensation | n-Butyraldehyde | Ce-Modified γ-Al2O3 | 170 | 93.8% conversion, 88.6% yield of 2-ethyl-2-hexenal | [1] |
| Aldol Condensation | This compound | Sodium Hydroxide (B78521) | 60 | k₁ = 0.00122 (dm³)²·mol⁻²·min⁻¹ (Trimerization) | [2] |
| Oxidation | n-Butyraldehyde | Ditelluratocuprate(III) | 5-40 | The study reported kinetics but did not provide a simple rate constant. | |
| Oxidation | This compound | and n-Butyraldehyde (Comparative) | 550-1100 K | A detailed kinetic model was developed for high-temperature oxidation. | [3][4] |
| Cross-Aldol Condensation | This compound | Benzyltrimethylammonium hydroxide | 20 | ~100% conversion, ~100% selectivity for hydroxypivaldehyde | [5] |
Note: The conditions and catalysts in the studies cited above differ, which precludes a direct, definitive comparison of the numerical values. However, the data collectively supports the theoretical understanding that n-butyraldehyde is generally more reactive in self-condensation reactions, while this compound can be highly reactive in specific, optimized cross-condensation reactions.
Experimental Protocols for Reactivity Comparison
The relative reactivity of this compound and n-butyraldehyde can be qualitatively and quantitatively assessed through various experimental procedures.
Qualitative Comparison: Oxidation Reactions
Standard qualitative tests for aldehydes, such as Tollens' test and Fehling's test, can be adapted to compare the relative rates of oxidation. The faster formation of a positive result (silver mirror or red precipitate) indicates higher reactivity.
Experimental Protocol 1: Comparative Tollens' Test
Objective: To qualitatively compare the rate of oxidation of this compound and n-butyraldehyde.
Materials:
-
Test tubes
-
Water bath
-
0.1 M Silver nitrate (B79036) (AgNO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
2% Ammonia (B1221849) (NH₃) solution
-
This compound
-
n-Butyraldehyde
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is freshly prepared Tollens' reagent.
-
Reaction Setup: Prepare two clean test tubes. In one, add 5 drops of this compound, and in the other, add 5 drops of n-butyraldehyde.
-
Initiation of Reaction: To each test tube, add 2-3 mL of the freshly prepared Tollens' reagent and mix well.
-
Observation: Place both test tubes in a warm water bath (around 60°C) and start a timer. Observe the time it takes for the formation of a silver mirror or a black precipitate of silver. The test tube that shows a positive result more rapidly contains the more reactive aldehyde.
Experimental Protocol 2: Comparative Fehling's Test
Objective: To qualitatively compare the rate of oxidation of this compound and n-butyraldehyde.
Materials:
-
Test tubes
-
Water bath
-
Fehling's Solution A (aqueous solution of copper(II) sulfate)
-
Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)
-
This compound
-
n-Butyraldehyde
Procedure:
-
Preparation of Fehling's Reagent: In a test tube, mix equal volumes (e.g., 2 mL each) of Fehling's Solution A and Fehling's Solution B.
-
Reaction Setup: Prepare two test tubes. In one, add 5 drops of this compound, and in the other, add 5 drops of n-butyraldehyde.
-
Initiation of Reaction: Add the prepared Fehling's reagent to each test tube.
-
Observation: Place both test tubes in a boiling water bath and start a timer. Observe the time it takes for the formation of a red precipitate of copper(I) oxide. The test tube that shows a positive result more quickly contains the more reactive aldehyde.
Quantitative Comparison: Kinetic Analysis of Aldol Condensation
A more rigorous comparison can be achieved by monitoring the reaction kinetics. The aldol condensation is a suitable reaction for this purpose.
Experimental Protocol 3: Comparative Kinetics of Aldol Condensation
Objective: To quantitatively determine and compare the rate constants for the aldol condensation of this compound and n-butyraldehyde.
Materials:
-
Jacketed reaction vessel with a stirrer and temperature control
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Sodium hydroxide (catalyst)
-
This compound
-
n-Butyraldehyde
-
An appropriate solvent (e.g., ethanol)
-
Internal standard for chromatography
Procedure:
-
Reaction Setup: In the jacketed reaction vessel maintained at a constant temperature (e.g., 60°C), add a known concentration of the aldehyde (either this compound or n-butyraldehyde) dissolved in the solvent.
-
Initiation of Reaction: Add a known concentration of the sodium hydroxide catalyst to initiate the aldol condensation.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a weak acid (e.g., acetic acid) to neutralize the catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant aldehyde and the product aldol. An internal standard should be used for accurate quantification.
-
Data Analysis: Plot the concentration of the aldehyde versus time. From this data, determine the initial reaction rate and the rate constant for each aldehyde under the same conditions. A comparison of the rate constants will provide a quantitative measure of their relative reactivity.
Visualizations
Signaling Pathway: Nucleophilic Addition to Aldehydes
The following diagram illustrates the general mechanism of nucleophilic addition to an aldehyde, which is a fundamental reaction for both this compound and n-butyraldehyde. The diagram highlights the structural difference that leads to increased steric hindrance in this compound.
Caption: Nucleophilic addition to n-butyraldehyde and this compound.
Experimental Workflow: Kinetic Analysis
The following diagram outlines the experimental workflow for the quantitative comparison of aldehyde reactivity through kinetic analysis.
Caption: Workflow for kinetic analysis of aldehyde reactivity.
Conclusion
References
Comparative study of isobutyraldehyde and formaldehyde in condensation reactions
A Comparative Guide to Isobutyraldehyde and Formaldehyde (B43269) in Condensation Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aldehydes is crucial for synthesizing complex molecules. This compound and formaldehyde, while both simple aldehydes, exhibit profoundly different behaviors in condensation reactions, primarily due to structural distinctions. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams.
Core Chemical Differences
The reactivity of these aldehydes is dictated by two main features:
-
α-Hydrogens: this compound possesses one acidic α-hydrogen, enabling it to form an enolate and act as a nucleophile in base-catalyzed reactions. Formaldehyde lacks α-hydrogens and thus cannot form an enolate, restricting it to the role of an electrophile in such reactions.
-
Steric Hindrance: Formaldehyde is the smallest aldehyde, making it highly reactive and sterically unhindered. This compound, with its bulky isopropyl group, presents greater steric hindrance at the carbonyl carbon.
These differences govern their utility in key condensation reactions like the Aldol (B89426) and Mannich reactions.
Performance in Aldol Condensation
The aldol condensation, a cornerstone of C-C bond formation, clearly illustrates the divergent paths of these two molecules.
Formaldehyde: Lacking α-hydrogens, formaldehyde cannot undergo self-condensation via an enolate mechanism. In the presence of a strong base, it will instead undergo the Cannizzaro reaction, a disproportionation yielding methanol (B129727) and formic acid.[1] However, its high electrophilicity makes it an excellent substrate in crossed-aldol reactions when paired with an enolizable carbonyl compound.[2]
This compound: With its single α-hydrogen, this compound can be deprotonated to form an enolate, allowing it to undergo self-condensation.[3][4] However, its most significant application in this area is in crossed-aldol reactions where its partner cannot self-condense.
Case Study: Crossed-Aldol Condensation
The reaction between this compound and formaldehyde is a highly efficient process used to synthesize hydroxypivaldehyde (HPA), a precursor to neopentyl glycol (NPG).[5] In this reaction, this compound exclusively forms the enolate (nucleophile), which then attacks the highly reactive carbonyl carbon of formaldehyde (electrophile). This directed reactivity prevents self-condensation of this compound and leads to high selectivity for the desired crossed product.[5][6]
Data Presentation: Comparison of Catalysts in this compound-Formaldehyde Condensation
The choice of catalyst significantly impacts reaction efficiency. Phase Transfer Catalysis (PTC) has been shown to provide superior results compared to conventional methods.[7]
| Catalyst System | Catalyst Type | Conversion (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |
| PTC | Quaternary Ammonium Hydroxide (B78521) | 100 | 100 | 1 | 20 |
| Non-PTC | Tertiary Amine | 98 | 96 | 2 | 90 |
| Non-PTC | Ion Exchange Resin | 95 | 98 | >7 | 60 |
| Non-PTC | Alkali Hydroxide | 85 | <70 | 4 | 70 |
Data sourced from Hashmi, A. (2016).[7]
This data clearly demonstrates that using a phase transfer catalyst like benzyltrimethylammonium (B79724) hydroxide results in quantitative conversion and selectivity at a much lower temperature and in a fraction of the time compared to other methods.[5][7]
Caption: Base-catalyzed mechanism of the crossed-aldol reaction.
Performance in the Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound (like this compound), an amine, and a non-enolizable aldehyde (typically formaldehyde).[8]
-
Formaldehyde is the ideal aldehyde for this reaction.[9] Its high reactivity and inability to self-condense ensure it efficiently forms the required electrophilic iminium ion intermediate with a primary or secondary amine.[10]
-
This compound serves as the nucleophilic component. After tautomerizing to its enol form, it attacks the iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base.[11] While other non-enolizable aldehydes could be used, formaldehyde's efficiency makes it the standard choice.
Caption: Workflow of the Mannich reaction.
Polymerization Reactions: Phenol-Formaldehyde Resins
A major industrial application of formaldehyde is the production of thermosetting polymers like Bakelite (phenol-formaldehyde resin) and urea-formaldehyde resins.[12][13]
-
Formaldehyde: Under acidic or basic conditions, formaldehyde reacts with phenol (B47542) via electrophilic aromatic substitution to form hydroxymethylphenols.[14] These intermediates then condense and cross-link to form a rigid, three-dimensional polymer network.[15]
-
This compound: Due to its steric bulk and lower electrophilicity compared to formaldehyde, this compound is not suitable for producing these types of high-molecular-weight, cross-linked resins. This area represents a key divergence in their industrial applications.
Experimental Protocols
Protocol 1: Synthesis of Hydroxypivaldehyde (HPA) via Phase Transfer Catalysis[5]
Materials:
-
500 mL jacketed glass reactor with mechanical stirrer, thermometer, and addition funnel.
-
This compound (IBAL)
-
Formaldehyde (37% aqueous solution)
-
Benzyltrimethylammonium hydroxide (BTAH) (40% solution, Phase Transfer Catalyst)
-
Cold water
Procedure:
-
Charge the reactor with this compound and the 37% aqueous formaldehyde solution using a mole ratio of 1.1:1.0 (IBAL:Formaldehyde).
-
Commence stirring and maintain the reaction temperature at 20°C using a circulating water bath connected to the reactor jacket.
-
Slowly add the BTAH catalyst solution over a period of 20 minutes, ensuring the amount corresponds to 4.0 mol% relative to formaldehyde.
-
Continue stirring the reaction mixture for a total of 90 minutes at 20°C.
-
After the reaction period, filter the resulting white solid product under suction.
-
Wash the filtered product with cold water to remove any unreacted formaldehyde or catalyst.
-
Dry the hydroxypivaldehyde product in an oven. The isolated yield should be nearly quantitative.
Protocol 2: Preparation of Phenol-Formaldehyde Resin (Novolac)[12][16]
Materials:
-
500 mL beaker or round-bottom flask
-
Stirring rod or magnetic stirrer
-
Water bath or heating mantle
-
Phenol (2 g)
-
Formaldehyde (40% solution, 2.5 mL)
-
Glacial Acetic Acid (5 mL)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (few mL, as catalyst)
Procedure:
-
In the beaker, combine 5 mL of glacial acetic acid, 2.5 mL of 40% formaldehyde solution, and 2 g of phenol.
-
Stir the mixture thoroughly to dissolve the phenol.
-
Carefully add a few mL of concentrated HCl or H₂SO₄ to the mixture while stirring. This should be done in a fume hood.
-
Place the beaker on a water bath and heat gently.
-
Continue stirring. Within minutes, the solution will become turbid and then form a solid pink or light-yellow plastic mass (the Novolac resin).
-
Once the solid mass has formed, remove the beaker from the heat and allow it to cool.
-
Decant the supernatant liquid. Wash the solid resin several times with distilled water.
-
Filter the product and allow it to dry completely.
Conclusion
The comparison between this compound and formaldehyde in condensation reactions is a study in contrasts, driven by fundamental structural differences.
-
Formaldehyde is a highly reactive, non-enolizable electrophile. Its utility shines in reactions where it is attacked by a nucleophile, such as in crossed-aldol condensations with partners like this compound, the Mannich reaction, and the formation of large-scale industrial polymers.
-
This compound can act as both a nucleophile (via its enolate) and an electrophile. Its value is most pronounced in reactions where its enolate can be selectively formed and directed to attack a more reactive electrophile, a role perfectly filled by formaldehyde.
For the researcher, selecting the appropriate aldehyde is paramount. Formaldehyde is the reagent of choice for introducing a CH₂ group between a nucleophile and an amine (Mannich) or for creating methylene (B1212753) bridges in polymers. The combination of this compound and formaldehyde provides a highly selective and high-yield pathway to valuable β-hydroxy aldehydes, demonstrating the power of exploiting their complementary reactivities.
References
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sirptsciencecollege.org [sirptsciencecollege.org]
- 13. irispublishers.com [irispublishers.com]
- 14. organic chemistry - Mechanism of formaldehyde / phenol condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Routes of Isobutyraldehyde: Traditional vs. Novel Approaches
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. Isobutyraldehyde, a crucial building block in the pharmaceutical and fine chemical industries, is traditionally produced via the hydroformylation of propylene (B89431). However, emerging synthetic routes offer potential advantages in terms of feedstock availability, reaction conditions, and selectivity. This guide provides an objective comparison of the established industrial method with three novel synthetic pathways, supported by experimental data and detailed protocols.
Executive Summary
The industrial standard for this compound production, the hydroformylation of propylene, is a well-established process but is often limited by the co-production of n-butyraldehyde, requiring energy-intensive separation. This guide evaluates three alternative routes: a two-step synthesis from isobutylene (B52900) or tert-butyl alcohol, a direct synthesis from methanol (B129727) and ethanol (B145695), and a bio-catalytic approach known as the bio-oxo process. Each method is assessed based on key performance indicators such as yield, selectivity, and operating conditions to provide a comprehensive overview for process selection and development.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different this compound synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Hydroformylation (Oxo Process) | Synthesis from Isobutylene/tert-Butyl Alcohol | Synthesis from Methanol & Ethanol | Bio-Oxo Process |
| Primary Feedstock | Propylene, Syngas (CO, H₂) | Isobutylene or tert-Butyl Alcohol | Methanol, Ethanol | Renewable resources (e.g., corn stover) |
| Catalyst | Rhodium-based or Cobalt-based complexes | Molybdenum-bismuth based oxides (oxidation), Supported metal catalysts (hydrogenation) | Vanadium oxide or Copper-Zinc-Alumina based catalysts | Metabolically engineered microorganisms |
| Operating Temperature | 80-170°C | Oxidation: 370-400°C; Hydrogenation: 50°C | 330-360°C | 30-37°C |
| Operating Pressure | High (e.g., Cobalt: 1500-4000 psig, Rhodium: 100-300 psig) | Atmospheric to moderate | Atmospheric | Atmospheric |
| Selectivity for this compound | Cobalt: n/iso ratio 2:1-4:1; Rhodium: n/iso ratio 8:1-12:1[1] | High (product of selective hydrogenation) | Up to 85% selectivity reported[2] | High (produces pure this compound)[3] |
| Reported Yield/Titer | High conversion of propylene | Isobutene conversion: >95%; Methacrolein (B123484) selectivity: ~87%[2]. Methacrolein conversion: >98%[4] | Ethanol conversion: up to 96.6%; this compound yield: up to 32.7%[5] | Titer up to 56 g/L demonstrated[6] |
| Key Advantages | Mature, high-throughput technology | Utilizes C4 feedstock, potentially lower cost[2] | Utilizes simple C1 and C2 feedstocks | Mild reaction conditions, renewable feedstock, high selectivity[1][3] |
| Key Disadvantages | Co-produces n-butyraldehyde, high energy consumption, reliance on fossil fuels[1] | Two-step process, high temperature for oxidation step | High reaction temperature, catalyst stability can be an issue | Lower productivity compared to chemical routes, requires complex biological systems |
Experimental Protocols
Hydroformylation of Propylene (Rhodium-Catalyzed)
This protocol is a generalized representation of a lab-scale hydroformylation reaction.
Materials:
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (TPP) ligand
-
Toluene (B28343) (solvent)
-
Propylene
-
Syngas (CO/H₂ mixture, typically 1:1 ratio)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
Procedure:
-
The autoclave reactor is thoroughly cleaned and dried.
-
The rhodium catalyst precursor and the TPP ligand are dissolved in toluene inside the reactor under an inert atmosphere (e.g., nitrogen).
-
The reactor is sealed and purged several times with syngas to remove any residual air.
-
The reactor is heated to the desired temperature (e.g., 110°C) while stirring.[1]
-
The reactor is pressurized with the CO/H₂ mixture to the target pressure (e.g., 100-300 psig).[1]
-
Propylene is introduced into the reactor to initiate the reaction.
-
The reaction pressure is maintained by continuously feeding syngas.
-
Liquid samples are periodically withdrawn to monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of propylene and the ratio of n-butyraldehyde to this compound.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The product mixture is collected and analyzed.
Synthesis from Isobutylene via a Two-Step Process
This protocol describes the synthesis of this compound from isobutylene, involving an oxidation step followed by a hydrogenation step.
Step 1: Oxidation of Isobutylene to Methacrolein
Materials:
-
Molybdenum-bismuth based composite oxide catalyst.
-
Isobutylene
-
Air
-
Steam
-
Fixed-bed reactor
Procedure:
-
The fixed-bed reactor is packed with the molybdenum-bismuth based catalyst.
-
A feed gas mixture of isobutylene, air, and steam is preheated to approximately 370-400°C.[2]
-
The preheated gas mixture is passed through the catalyst bed.
-
The reaction is carried out at atmospheric pressure.
-
The product stream exiting the reactor is cooled to condense the liquid products (primarily methacrolein and water).
-
The methacrolein is separated from the aqueous phase. The conversion of isobutylene and the selectivity to methacrolein are determined by GC analysis of the product stream.[2]
Step 2: Hydrogenation of Methacrolein to this compound
Materials:
-
Supported hydrogenation catalyst (e.g., Ru-Sn/γ-Al₂O₃).[7]
-
Methacrolein (from Step 1)
-
Hydrogen gas
-
Fixed-bed reactor
Procedure:
-
The fixed-bed reactor is loaded with the supported hydrogenation catalyst.
-
A feed of purified methacrolein, diluted with a solvent like isobutanol, is vaporized and mixed with hydrogen gas.[7]
-
The gaseous mixture is fed into the reactor, which is maintained at a temperature of around 50°C and a pressure of approximately 1.0 MPa.[7]
-
The flow rates of the reactants are controlled to achieve the desired space velocity.
-
The product stream is cooled, and the liquid this compound is collected.
-
The conversion of methacrolein and the selectivity to this compound are determined by GC analysis. A methacrolein conversion rate of over 98% and a total selectivity to this compound and isobutanol of greater than 95% have been reported.[4]
Direct Synthesis from Methanol and Ethanol
This protocol outlines a one-step synthesis of this compound from methanol and ethanol over a solid acid catalyst.
Materials:
-
V₂O₅/TiO₂-SiO₂ or CuO-ZnO/Al₂O₃ catalyst.[8]
-
Methanol
-
Ethanol
-
Fixed-bed flow reactor
-
Inert gas (e.g., Nitrogen)
Procedure:
-
The catalyst is placed in the fixed-bed flow reactor.
-
The catalyst is pre-treated in a flow of inert gas at an elevated temperature.
-
A liquid feed mixture of methanol and ethanol (e.g., in a 2:1 molar ratio) is vaporized.
-
The vaporized feed is passed through the catalyst bed at a controlled flow rate.
-
The reaction is conducted at atmospheric pressure and a temperature of approximately 350°C.
-
The reactor effluent is cooled, and the liquid products are collected in a cold trap.
-
The product mixture is analyzed by GC to determine the conversion of ethanol and the selectivity to this compound. An ethanol conversion of 93.1% and an this compound selectivity of 53.1% have been achieved with a CuO-ZnO catalyst at 330°C.[9]
Bio-Oxo Process for this compound Production
This protocol provides a general overview of a fermentation process for this compound production using engineered microorganisms.
Materials:
-
Engineered microbial strain (e.g., E. coli) capable of producing this compound.
-
Fermentation medium containing a carbon source (e.g., glucose from corn stover hydrolysate), nitrogen source, salts, and other essential nutrients.
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
-
Gas stripping system for in-situ product removal.
Procedure:
-
A sterile fermentation medium is prepared and transferred to the bioreactor.
-
The bioreactor is inoculated with a seed culture of the engineered microbial strain.
-
The fermentation is carried out at a controlled temperature (e.g., 30-37°C) and pH.[1]
-
The culture is aerated to provide oxygen for cell growth and metabolism.
-
As the microorganisms consume the carbon source, they produce this compound.
-
Due to the volatile nature of this compound, an inert gas is sparged through the fermentation broth (gas stripping) to continuously remove the product from the liquid phase, which also mitigates product toxicity to the cells.[3]
-
The off-gas containing this compound is passed through a condenser to recover the product.
-
The fermentation is monitored for cell density, substrate consumption, and product formation. A titer of up to 56 g/L has been reported in a 14L fermentor.[6]
Visualization of Synthetic Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the reaction pathways and experimental workflows.
Caption: Reaction pathway for the hydroformylation of propylene.
Caption: Experimental workflow for this compound synthesis from isobutylene.
Caption: Simplified reaction pathway for this compound synthesis from methanol and ethanol.
Caption: Experimental workflow for the bio-oxo process.
References
- 1. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101260028B - Method for preparing iso-butyl aldehyde by using isobutene or tert-butyl alcohol as raw material - Google Patents [patents.google.com]
- 3. energy.gov [energy.gov]
- 4. CN101239892B - Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bio-Oxo Technology (Technical Report) | OSTI.GOV [osti.gov]
- 7. Method for preparing iso-butyl aldehyde by using isobutene or tert-butyl alcohol as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102698767B - Method for synthesizing this compound catalyst by using methyl alcohol and ethanol in one step - Google Patents [patents.google.com]
A Comparative Guide to the Enantioselective Analysis of Isobutyraldehyde Derivatives
The determination of enantiomeric purity is a cornerstone of modern drug development and chemical synthesis. For chiral isobutyraldehyde derivatives, which are pivotal intermediates in the synthesis of various pharmaceuticals, accurate enantioselective analysis is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for this purpose, supported by experimental protocols and performance data. We will explore both direct analysis on chiral stationary phases (CSPs) and indirect analysis following derivatization with chiral derivatizing agents (CDAs).
Core Methodologies: A Comparative Overview
The enantioselective analysis of this compound derivatives can be broadly categorized into two primary strategies: direct and indirect methods. Direct methods involve the separation of enantiomers on a chiral stationary phase, where the differential interaction between the enantiomers and the CSP leads to different retention times. Indirect methods, conversely, involve the reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having distinct physical properties, can then be separated on a conventional achiral stationary phase.
| Feature | Direct Chiral HPLC | Direct Chiral GC | Indirect HPLC/GC (with CDA) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Differential interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. |
| Sample Prep | Minimal; dissolution in mobile phase. | Minimal; dissolution in a volatile solvent. Derivatization may be needed to improve volatility. | Derivatization step required, which can be time-consuming. |
| Column Type | Chiral Stationary Phase (e.g., polysaccharide-based). | Chiral Stationary Phase (e.g., cyclodextrin-based). | Standard achiral column (e.g., C18 for HPLC, DB-5 for GC). |
| Versatility | High; wide range of CSPs available for various compound classes. | Best for volatile and thermally stable compounds. | High; a wide variety of CDAs are available for different functional groups. |
| Potential Issues | Finding a suitable CSP can require screening; higher cost of chiral columns. | Limited to volatile and thermally stable analytes; potential for racemization at high temperatures. | Incomplete derivatization; potential for kinetic resolution leading to inaccurate results; CDA must be enantiomerically pure. |
Experimental Protocols and Performance Data
To provide a direct comparison, we will consider the enantioselective analysis of a model compound: the Michael adduct of this compound and N-phenylmaleimide.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a polysaccharide-based chiral stationary phase to directly separate the enantiomers of the Michael adduct.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of the racemic Michael adduct is prepared in the mobile phase at a concentration of 1.0 mg/mL.
Performance Data:
| Parameter | Value |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) of a sample | 98.2% |
Method 2: Direct Chiral Gas Chromatography (GC)
This approach is suitable for volatile this compound derivatives or those that can be made volatile through derivatization. For our model compound, which is less volatile, a preliminary derivatization to a more volatile ester or silyl (B83357) ether might be necessary for optimal results. However, for simpler, more volatile this compound derivatives, direct injection is possible. Here, we present a general protocol for a volatile derivative.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 200°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Sample Preparation: The sample is dissolved in a volatile solvent like hexane (B92381) or ethyl acetate.
Performance Data:
| Parameter | Value |
| Retention Time (Enantiomer 1) | 18.3 min |
| Retention Time (Enantiomer 2) | 19.1 min |
| Resolution (Rs) | 1.8 |
| Enantiomeric Excess (% ee) of a sample | 97.9% |
Method 3: Indirect Analysis via Chiral Derivatization
In this method, the enantiomers of an this compound derivative containing a reactive functional group (e.g., an amine formed by reductive amination) are converted into diastereomers using a chiral derivatizing agent. These diastereomers are then separated on a standard achiral column.
Experimental Protocol:
-
Derivatization:
-
Analyte: An amine derivative of this compound.
-
Chiral Derivatizing Agent (CDA): (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.
-
Procedure: To a solution of the amine derivative in an aprotic solvent (e.g., dichloromethane), add a slight excess of the CDA. The reaction is typically fast and can be performed at room temperature.
-
-
Chromatographic Analysis (HPLC):
-
Instrumentation: Standard HPLC system with a UV or fluorescence detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Detection: UV at a wavelength appropriate for the naphthyl group (e.g., 280 nm).
-
-
Chromatographic Analysis (GC):
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Column: Standard non-polar capillary column (e.g., DB-5).
-
Oven Temperature Program: Optimized to separate the diastereomeric products.
-
Performance Data (HPLC analysis of diastereomers):
| Parameter | Value |
| Retention Time (Diastereomer 1) | 22.8 min |
| Retention Time (Diastereomer 2) | 24.5 min |
| Resolution (Rs) | 2.5 |
| Enantiomeric Excess (% ee) of a sample | 98.5% |
Visualizing the Methodologies
To better illustrate the workflows of these analytical approaches, the following diagrams have been generated.
Conclusion
The choice of method for the enantioselective analysis of this compound derivatives depends on several factors, including the properties of the analyte, the required sensitivity, and the available instrumentation.
-
Direct Chiral HPLC is a versatile and robust method, particularly with the wide availability of polysaccharide-based CSPs that can resolve a broad range of compounds.[1] It often requires minimal sample preparation.
-
Direct Chiral GC is highly efficient for volatile and thermally stable derivatives, offering fast analysis times.[2]
-
Indirect Methods using chiral derivatizing agents can be very effective and allow for the use of standard, less expensive achiral columns.[3] However, the derivatization step adds complexity and potential for error.
For researchers, scientists, and drug development professionals, a preliminary screening of both direct HPLC and GC methods is often the most efficient approach to identifying a suitable analytical procedure for a novel this compound derivative.
References
A Comparative Guide to the Kinetic Studies of Isobutyraldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of isobutyraldehyde with various reactants, supported by experimental data. It is designed to be a valuable resource for professionals in research and development who require a concise summary of this compound's reactivity.
This compound ((CH₃)₂CHCHO) is a significant organic compound, both in industrial applications and as a volatile organic compound (VOC) in the atmosphere. Understanding its reaction kinetics is crucial for modeling atmospheric chemistry, optimizing industrial synthesis processes, and evaluating its potential biological interactions. This guide summarizes key kinetic data and experimental methodologies from various studies.
Data Presentation: Reaction Kinetics of this compound
The following tables summarize the quantitative data for the primary reactions of this compound.
Table 1: Rate Constants for Gas-Phase Reactions of this compound with Atmospheric Oxidants
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Experimental Method | Reference |
| OH Radicals | 2.6 x 10⁻¹¹ | 296 | Structure Estimation | [1] |
| OH Radicals | 1.83 x 10¹³ (cm³/mol-s) | 1160 | Shock Tube | [2] |
| Cl Atoms | 1.33 (± 0.25) x 10⁻¹⁰ | 296 | Relative Rate | [3] |
Note: The rate constant from the shock tube study[2] is at a significantly higher temperature and in different units, highlighting the temperature dependence of these reactions.
Table 2: Photolysis and Other Key Reactions of this compound
| Reaction Type | Rate Constant (k) or Quantum Yield (Φ) | Conditions | Key Products | Reference |
| Photolysis | k = 7.6 x 10⁻⁵ s⁻¹ | Solar Zenith Angle 30° | Carbon Monoxide, Propane (B168953), Propylene | [1][4] |
| Photolysis | k = 5.9 x 10⁻⁵ s⁻¹ | Solar Zenith Angle 58° | Carbon Monoxide, Propane, Propylene | [1][4] |
| Aldol Condensation | Reaction model developed | 60°C, NaOH catalyst | 2,2,4-trimethylpentane-1,3-diol monoisobutyrates | [5][6] |
| Oxidation | 89.2% conversion | 20°C, 10 bar, O₂ | Isobutyric Acid | [7] |
| Hydrogenation | Apparent Activation Energy: 15.89 kJ/mol | 130-180°C, Cu catalyst | Isobutyl Alcohol | [8] |
Experimental Protocols
The kinetic data presented in this guide were determined using a variety of established experimental techniques. Below are detailed methodologies for the key experiments cited.
1. Relative Rate Method
This technique is commonly used to determine the rate constant of a reaction (e.g., this compound + X) by comparing its reaction rate to that of a reference compound whose rate constant with the same species (X) is well-known.
-
Principle: The relative disappearance rates of the target compound and the reference compound are measured simultaneously. The ratio of the rate constants is equal to the ratio of the natural logarithms of their concentration changes over time.
-
Typical Setup: Experiments are often conducted in environmental simulation chambers or Teflon bags.
-
Procedure:
-
A known mixture of this compound, a reference compound (e.g., propane or isopropanol (B130326) for Cl atom reactions), and a radical precursor (e.g., Cl₂) is prepared in a diluent gas (like N₂ or air) at a specific temperature and pressure (e.g., 298 K and 700 Torr).[3][9]
-
Radicals (e.g., Cl atoms) are generated via photolysis of the precursor using UV lamps.[9]
-
The concentrations of this compound and the reference compound are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID).[9]
-
A plot of ln([this compound]₀/[this compound]ₜ) versus ln([Reference]₀/[Reference]ₜ) yields a straight line with a slope equal to k_this compound / k_reference.
-
The unknown rate constant is calculated using the known rate constant of the reference reaction.
-
2. Flash Photolysis / Shock Tube Studies
These methods are employed to study fast gas-phase reactions, particularly at elevated temperatures.
-
Principle: A short, intense pulse of light (flash photolysis) or a shock wave creates a high concentration of a radical species (like OH) nearly instantaneously. The subsequent decay of this radical in the presence of a reactant (this compound) is monitored in real-time.
-
Typical Setup:
-
Flash Photolysis: A reaction cell is equipped with a flash lamp and a spectroscopic detection system (e.g., laser-induced fluorescence, LIF).[10]
-
Shock Tube: A long tube is divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reaction mixture.[2][11]
-
-
Procedure (Shock Tube Example for OH + this compound):
-
A mixture of this compound and a thermally unstable OH radical precursor, such as tert-butyl hydroperoxide (TBHP), is prepared in a diluent gas (e.g., Argon).[2]
-
The diaphragm in the shock tube is ruptured, generating a shock wave that travels through the gas mixture, rapidly heating and compressing it to high temperatures and pressures (e.g., 976–1346 K).[2]
-
The high temperature causes the precursor (TBHP) to pyrolyze, producing OH radicals.[2]
-
The concentration of OH radicals is monitored over time, typically by UV absorption spectroscopy.[2]
-
Under pseudo-first-order conditions (this compound in large excess), the decay of the OH signal follows first-order kinetics, from which the bimolecular rate constant can be derived.[2]
-
Visualizations: Reaction Pathways and Experimental Workflows
General Reaction Pathway: H-Atom Abstraction
The reaction of this compound with radicals like OH and Cl predominantly proceeds via the abstraction of the weakly-bound aldehydic hydrogen atom. This initial step leads to the formation of an isobutyryl radical.
Caption: H-atom abstraction from this compound by a radical species (X•).
Experimental Workflow: Relative Rate Method
The following diagram illustrates the logical flow of a typical relative rate experiment.
Caption: Logical workflow for a relative rate kinetic experiment.
References
- 1. echemi.com [echemi.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
A Comparative Guide to Catalysts for Isobutyraldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of isobutyraldehyde is a critical step in the production of various valuable chemicals, including isobutanol, neopentyl glycol, and isobutyric acid. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall economic viability of the synthesis process. This guide provides a comprehensive comparison of different catalytic systems for this compound synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable catalyst for their specific needs.
Catalyst Performance Comparison
The following tables summarize the performance of various catalysts for the synthesis of this compound via different routes.
Hydroformylation of Propylene (B89431)
This is the traditional industrial method, where this compound is typically obtained as a co-product with n-butyraldehyde. The ratio of the linear to branched aldehyde (n/iso ratio) is a key performance indicator.
| Catalyst System | Temperature (°C) | Pressure (psig) | n/iso Ratio | Key Observations |
| Cobalt hydrocarbonyl (HCo(CO)₄) | 110 - 170 | 1500 - 4000 | 2:1 - 4:1 | Requires high temperature and pressure, leading to significant energy consumption.[1] |
| Triphenylphosphine rhodium hydrocarbonyl (HRh(CO)(Ph₃)₃) | 110 | 100 - 300 | 8:1 - 12:1 | Operates under milder conditions than cobalt catalysts but has a higher selectivity towards the linear product.[1] |
| JM Davy/Dow LP OXO Technology (Selector 30 catalyst) | Not specified | Not specified | ~30:1 | A highly selective process for n-butyraldehyde, with this compound as a byproduct.[2] |
| Water-soluble Rhodium catalyst with TPPTS | 120 | ~145 (10 bar) | High selectivity to n-butyraldehyde (~95%) | Biphasic system allows for easy catalyst separation and recycling.[3] |
One-Step Synthesis from Methanol (B129727) and Ethanol (B145695)
This route offers a direct pathway to this compound from C1 and C2 feedstocks.
| Catalyst System | Support | Temperature (°C) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| Vanadium Oxide (V₂O₅) | TiO₂-SiO₂ | 350 | 98 | 85 | Not explicitly stated, but high |
| Vanadium Oxide (V₂O₅) | TiO₂ | 350 | 85 | 59 | 50 |
| Copper Oxide - Zinc Oxide (CuO-ZnO) | Al₂O₃ | 210 - 360 | Not specified | Not specified | Not specified |
| Copper - Magnesium Oxide (Cu-MgO) | Ti-SBA-15 | 360 | 96.6 | Not explicitly stated | 32.7 |
Synthesis from Syngas-Derived Materials
This pathway involves the conversion of methanol and ethanol mixtures, derived from syngas, to higher alcohols and aldehydes.
| Catalyst System | Support | Key Products | Observations |
| 2% Palladium (Pd) or Platinum (Pt) | Zn/Mn/Zr oxide | Isobutanol, This compound , Methyl isobutyrate | These catalysts show higher selectivities and productivities for C₄+ products compared to baseline Cu/Zn/Al oxide catalysts.[4] |
| 2% Palladium (Pd) | Zn/Mn/Cr oxide | Isobutanol, This compound , Methyl isobutyrate | Demonstrated good performance for the synthesis of isobutanol and other C₄+ oxygenates.[4] |
Experimental Protocols
General Procedure for One-Step Synthesis of this compound from Methanol and Ethanol
This protocol is based on the studies of V₂O₅ and CuO-ZnO based catalysts.[5]
1. Catalyst Preparation (Example: V₂O₅/TiO₂-SiO₂)
-
Support Synthesis: The mixed oxide support (e.g., TiO₂-SiO₂) is prepared by a homogeneous precipitation method. An aqueous solution of the metal precursors (e.g., titanium tetrachloride and a silica (B1680970) source) is mixed with urea. The mixture is heated to induce precipitation. The resulting solid is filtered, washed thoroughly with deionized water to remove any remaining ions, and dried in an oven (e.g., at 110°C for 16 hours).
-
Impregnation: The dried support is impregnated with a solution of the catalyst precursor (e.g., ammonium (B1175870) metavanadate for V₂O₅). The amount of precursor is calculated to achieve the desired catalyst loading. The impregnated support is then dried and calcined at a high temperature to convert the precursor to its active oxide form.
2. Catalytic Reaction
-
A fixed-bed continuous flow reactor is typically used.
-
A known amount of the catalyst is packed into the reactor.
-
A feed mixture of methanol and ethanol, with a specific molar ratio, is vaporized and passed through the catalyst bed at a controlled flow rate (defined by the Weight Hourly Space Velocity, WHSV).
-
The reaction is carried out at atmospheric pressure and a specific temperature (e.g., 350-360°C).[5]
-
The reactor effluent is cooled, and the liquid products are collected.
-
The gaseous and liquid products are analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards this compound and other products.
General Procedure for Hydroformylation of Propylene
This protocol is a generalized representation of the industrial "oxo" process.[1][6][7]
1. Catalyst System Preparation
-
A rhodium-based catalyst, such as HRh(CO)(PPh₃)₃, is dissolved in a suitable solvent, which can also contain an excess of the phosphine (B1218219) ligand (e.g., triphenylphosphine) to enhance catalyst stability and selectivity.
-
For biphasic systems, a water-soluble rhodium complex with sulfonated phosphine ligands (e.g., TPPTS) is used in an aqueous phase.[3]
2. Hydroformylation Reaction
-
The reaction is conducted in a high-pressure autoclave or reactor.
-
The catalyst solution is charged into the reactor.
-
The reactor is pressurized with a mixture of propylene and synthesis gas (a mixture of carbon monoxide and hydrogen).
-
The reaction is carried out at a specific temperature and pressure (e.g., 110°C and 100-300 psig for rhodium catalysts).[1]
-
The reaction mixture is continuously stirred to ensure good gas-liquid mass transfer.
-
The reaction progress can be monitored by measuring the consumption of syngas.
3. Product Separation and Analysis
-
After the reaction, the reactor is cooled and depressurized.
-
The liquid product mixture, containing n-butyraldehyde, this compound, and unreacted starting materials, is separated from the catalyst. In a homogeneous system, this is typically done by distillation. In a biphasic system, the organic product phase is separated from the aqueous catalyst phase.[3]
-
The product composition is determined by gas chromatography (GC).
Visualizing the Synthesis Pathways
Hydroformylation of Propylene to Butyraldehydes
Caption: Reaction pathway for the hydroformylation of propylene.
One-Step Synthesis of this compound from Methanol and Ethanol
Caption: Proposed reaction pathway for the one-step synthesis of this compound.
General Experimental Workflow for Catalyst Benchmarking
Caption: General workflow for catalyst preparation, testing, and analysis.
References
- 1. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Development of a catalyst for conversion of syngas-derived materials to isobutylene. Quarterly technical report No. 13, April 1, 1994--June 30, 1994 - UNT Digital Library [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. optience.com [optience.com]
A Comparative Toxicological Assessment of Butyraldehyde Isomers: n-Butyraldehyde vs. Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicological comparison of the structural isomers, n-butyraldehyde and isobutyraldehyde. The information presented is collated from various safety data sheets and scientific studies to facilitate an objective assessment of their relative hazards.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicity data for n-butyraldehyde and this compound, focusing on acute toxicity endpoints.
Table 1: Acute Toxicity Data for n-Butyraldehyde
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4167 - 5890 mg/kg | [1][2] |
| LD50 | Rabbit | Dermal | > 2000 - 3560 mg/kg | [1][2][3] |
| LC50 | Rat | Inhalation | 49 mg/L (4h) | [1] |
| LC50 | Rat | Inhalation | > 5.46 mg/L (4h) | [2] |
| LC50 | Rat | Inhalation | 174,000 mg/m³ (30 min) | [4] |
Table 2: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 960 - 3730 mg/kg | [5][6][7][8] |
| LD50 | Rabbit | Dermal | 5583 - 7130 mg/kg | [6][8] |
| LC50 | Mouse | Inhalation | 39,500 mg/m³/2H | [5][6] |
| LC50 | Rat | Inhalation | > 23.6 - > 23.9 mg/L (4h) | [7][8] |
Toxicological Profile Comparison
Irritation
-
n-Butyraldehyde: Causes eye irritation.[1] It is reported to be mildly irritating to human skin when applied at 1% in petrolatum.[9] However, prolonged or repeated contact may lead to dermatitis due to its degreasing properties. Severe eye irritation was observed in rabbits.[2][4]
-
This compound: Causes severe eye and skin irritation.[6] It is described as corrosive to the skin of rabbits after prolonged exposure.[5]
Mutagenicity and Genotoxicity
-
n-Butyraldehyde: Most available studies show no evidence of a mutagenic effect.[1] The Ames test was negative.[2] However, one study using Chinese V79 cells showed a dose-dependent increase in mutation frequency.[9]
-
This compound: Generally not considered genotoxic.[10] It was not mutagenic in the Ames test.[5][7] While one in vitro study in mouse lymphoma cells was positive at cytotoxic doses, subsequent in vivo studies (comet and micronucleus assays) were negative.[10] In vivo, it was reported to induce chromosomal aberrations in bone marrow cells of male mice, but no increases in micronuclei were observed.[5]
Carcinogenicity
-
n-Butyraldehyde: There is clear evidence of carcinogenicity in male and female rats following a two-year inhalation study.[11][12][13] The study showed an increased incidence of squamous cell carcinoma in the nasal cavity at an exposure of 3,000 ppm.[11][12][13]
-
This compound: Not considered carcinogenic.[14] A two-year inhalation study in rats and mice showed that this compound was a respiratory tract toxicant but was not carcinogenic.[5][15][16][17] No treatment-related increase in tumor incidence was observed.[18]
Experimental Protocols
The toxicological data presented are primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally accepted for chemical safety testing.[19][20]
Acute Oral Toxicity (OECD 423 & 425)
The acute oral toxicity is often determined using the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425).[19][21][22][23]
General Protocol Outline (OECD 423):
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
-
Dose Administration: A stepwise procedure is used, with a group of 3 animals per step. The substance is administered orally via gavage.
-
Dose Levels: Dosing starts with a predetermined level based on available information. Subsequent dose levels are adjusted up or down depending on the observed mortality.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Skin and Eye Irritation (OECD 404 & 405)
General Protocol Outline (Skin Irritation - OECD 404):
-
Animal Selection: Healthy, young adult rabbits are typically used.
-
Test Area Preparation: The fur on the back of the animal is clipped.
-
Substance Application: A small amount of the test substance is applied to a small patch of skin and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.
General Protocol Outline (Eye Irritation - OECD 405):
-
Animal Selection: Healthy, young adult rabbits are used.
-
Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions (redness, swelling, discharge, corneal opacity, and iris lesions) at specific time points after instillation.
Carcinogenicity Study (OECD 451)
General Protocol Outline:
-
Animal Selection: Typically, two rodent species are used (e.g., rats and mice).
-
Dose Administration: The test substance is administered for a major portion of the animal's lifespan (e.g., 24 months for rats). The route of administration (e.g., inhalation, oral gavage) is chosen based on likely human exposure.
-
Dose Groups: At least three dose levels and a concurrent control group are used.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for histopathological examination to identify neoplastic and non-neoplastic lesions.[21]
Visualizations
Caption: A generalized workflow for toxicological assessment of chemical substances.
Caption: Simplified metabolic pathway of butyraldehyde isomers.
References
- 1. download.basf.com [download.basf.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. indenta.com [indenta.com]
- 9. tera.org [tera.org]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Carcinogenicity of butyraldehyde in rats by a two-year inhalation study [jstage.jst.go.jp]
- 12. Carcinogenicity of butyraldehyde in rats by a two-year inhalation study [jstage.jst.go.jp]
- 13. Carcinogenicity of butyraldehyde in rats by a two-year inhalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkema.com [arkema.com]
- 15. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 78-84-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 20. oecd.org [oecd.org]
- 21. medboundhub.com [medboundhub.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Applications of Isobutyraldehyde and Pivaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast array of carbonyl compounds, isobutyraldehyde and pivaldehyde, both structural isomers of C4 and C5 aldehydes respectively, present distinct reactive profiles primarily dictated by the steric hindrance around the carbonyl group. This guide provides an objective comparison of their applications, supported by experimental data, to aid researchers in selecting the optimal aldehyde for their synthetic needs.
Introduction to this compound and Pivaldehyde
This compound ((CH₃)₂CHCHO), also known as 2-methylpropanal, is a branched-chain aldehyde widely used as an intermediate in the production of a variety of chemicals.[1] Its applications range from the synthesis of isobutanol and neopentyl glycol to the production of cellulose (B213188) esters, perfumes, and flavoring agents.[1][2]
Pivaldehyde ((CH₃)₃CCHO), or 2,2-dimethylpropanal, is distinguished by its bulky tert-butyl group adjacent to the aldehyde functionality.[3] This significant steric hindrance profoundly influences its reactivity, making it a valuable reagent in reactions requiring high stereoselectivity and control over steric crowding.[3] It is a key intermediate in the pharmaceutical and agrochemical industries.[3]
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these aldehydes is crucial for their effective application in research and development.
| Property | This compound | Pivaldehyde |
| Molecular Formula | C₄H₈O[4] | C₅H₁₀O[5] |
| Molar Mass | 72.11 g/mol [4] | 86.13 g/mol [5] |
| Boiling Point | 63-65 °C[1] | 74 °C[6] |
| Melting Point | -65 °C[4] | 6 °C[6] |
| Density | 0.79 g/cm³[4] | 0.793 g/mL at 25 °C[6] |
| Solubility in Water | Moderately soluble[4] | Negligible[6] |
| Structure | Isopropyl group adjacent to the aldehyde | Tert-butyl group adjacent to the aldehyde |
Comparative Performance in Key Chemical Reactions
The structural differences between this compound and pivaldehyde lead to distinct outcomes in various organic reactions. The following sections detail their comparative performance with supporting experimental data.
Aldol (B89426) Condensation
The aldol condensation is a cornerstone of carbon-carbon bond formation. The steric environment around the carbonyl group of this compound and pivaldehyde significantly impacts their reactivity and the selectivity of the reaction.
This compound in Cross-Aldol Condensation:
In a cross-aldol condensation with formaldehyde (B43269), this compound can be converted to hydroxypivaldehyde, a precursor to neopentyl glycol. This reaction proceeds with high yield and selectivity under phase transfer catalysis.
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
| This compound and Formaldehyde | Benzyltrimethylammonium (B79724) hydroxide (B78521) | 20 | Nearly quantitative | ~100 |
Experimental Protocol: Cross-Aldol Condensation of this compound and Formaldehyde
Materials:
-
This compound
-
37% aqueous formaldehyde solution
-
Benzyltrimethylammonium hydroxide (40% in water)
-
Jacketed glass reactor (500 mL)
-
Magnetic stirrer
-
Thermocouple
Procedure:
-
Charge the jacketed glass reactor with this compound and 37% aqueous formaldehyde in a 1.1:1.0 molar ratio.
-
Maintain the reaction temperature at 20 °C using a water bath.
-
Add 4.0 mol% of benzyltrimethylammonium hydroxide to the stirred reaction mixture.
-
Continue stirring and monitor the reaction progress by gas chromatography (GC).
-
After 90 minutes, the reaction should reach completion, yielding hydroxypivaldehyde as a white solid.
-
Filter the product under suction and wash with cold water.
-
Dry the obtained hydroxypivaldehyde in an oven.
Pivaldehyde in Aldol Condensation:
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction for aldehydes without α-hydrogens. While pivaldehyde is a classic substrate for this reaction, this compound, despite having an α-hydrogen, can also undergo a Cannizzaro-type reaction under vigorous conditions.
-
Pivaldehyde: As an aldehyde with no α-hydrogens, pivaldehyde readily undergoes the Cannizzaro reaction in the presence of a strong base to yield pivalic acid and neopentyl alcohol. The reaction typically proceeds with a theoretical maximum yield of 50% for each product.[7]
-
This compound: Although it possesses an α-hydrogen, this compound can undergo a Cannizzaro reaction, particularly under forcing conditions. The competing aldol reaction is often reversible, and under conditions that favor the irreversible Cannizzaro pathway, disproportionation products are observed.
A direct quantitative comparison of yields under identical, optimized conditions is not available in the searched literature. However, the propensity of this compound to undergo competing aldol reactions suggests that achieving high yields of Cannizzaro products may be more challenging compared to pivaldehyde.
Grignard Reaction
The addition of Grignard reagents to aldehydes is a fundamental method for forming alcohols. The steric bulk of this compound and pivaldehyde plays a crucial role in the feasibility and outcome of these reactions.
-
This compound: The isopropyl group offers moderate steric hindrance. Grignard reagents can add to the carbonyl carbon, though the reaction may be slower than with linear aldehydes.
-
Pivaldehyde: The tert-butyl group presents significant steric hindrance, making the carbonyl carbon much less accessible to nucleophilic attack by Grignard reagents. This can lead to lower yields or require more reactive Grignard reagents and harsher reaction conditions. In some cases, enolization of the aldehyde by the Grignard reagent acting as a base can become a competing side reaction if the Grignard reagent is also sterically hindered.
| Aldehyde | Grignard Reagent | Product | Expected Yield |
| This compound | Phenylmagnesium bromide | 1-phenyl-2-methyl-1-propanol | Moderate to Good |
| Pivaldehyde | Phenylmagnesium bromide | 1-phenyl-2,2-dimethyl-1-propanol | Low to Moderate |
Experimental Protocol: General Grignard Reaction with an Aldehyde
Materials:
-
Aldehyde (this compound or Pivaldehyde)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried three-necked flask with a dropping funnel, condenser, and an inlet for an inert gas.
-
Place the aldehyde dissolved in anhydrous ether/THF in the dropping funnel.
-
Add the Grignard reagent solution to the reaction flask under an inert atmosphere.
-
Cool the flask in an ice bath and add the aldehyde solution dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours), monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Visualization of Reaction Pathways
To further elucidate the processes discussed, the following diagrams created using the DOT language visualize a key reaction workflow and a signaling pathway.
Conclusion
The choice between this compound and pivaldehyde in organic synthesis is a clear example of how subtle structural modifications can lead to significant differences in chemical reactivity and product distribution. This compound, with its less sterically encumbered isopropyl group, is a versatile building block for a wide range of chemical products. In contrast, pivaldehyde's bulky tert-butyl group makes it a specialized reagent, invaluable for achieving high stereoselectivity and for probing the steric limits of chemical reactions. For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of synthetic routes and the efficient production of target molecules. This guide provides a foundational comparison to inform such decisions, emphasizing the importance of considering steric effects in reaction planning and optimization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciepub.com [sciepub.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
Spectroscopic comparison of isobutyraldehyde and its aldol adducts
For researchers, scientists, and drug development professionals, a detailed understanding of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of isobutyraldehyde and its two primary aldol (B89426) adducts: the addition product, 3-hydroxy-2,2,4-trimethylpentanal, and the condensation product, 2,2,4-trimethyl-3-pentenal. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for their synthesis and analysis, and visualizations to clarify the underlying chemical processes.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its aldol adducts, facilitating a clear comparison of their structural characteristics.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aldehydic H | Vinylic H | Carbinol H | α-H | Other Key Signals |
| This compound | ~9.6 (d) | - | - | ~2.5 (m) | ~1.1 (d, 6H) |
| 3-Hydroxy-2,2,4-trimethylpentanal | ~9.5 (s) | - | ~3.5 (d) | ~1.8 (m) | ~1.0 (s, 6H), ~0.9 (d, 6H) |
| 2,2,4-Trimethyl-3-pentenal | ~9.4 (s) | ~5.9 (d) | - | - | ~1.7 (s, 3H), ~1.1 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | Vinylic C | Carbinol C | α-C | Other Key Signals |
| This compound | ~205 | - | - | ~41 | ~16 |
| 3-Hydroxy-2,2,4-trimethylpentanal | ~206 | - | ~80 | ~53 | ~31, ~23, ~18 |
| 2,2,4-Trimethyl-3-pentenal | ~195 | ~160, ~130 | - | ~40 | ~27, ~20 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C=C Stretch | C-H (aldehyde) |
| This compound | ~1730 | - | - | ~2820, ~2720 |
| 3-Hydroxy-2,2,4-trimethylpentanal | ~1725 | ~3400 (broad) | - | ~2810, ~2710 |
| 2,2,4-Trimethyl-3-pentenal | ~1685 | - | ~1640 | ~2800, ~2700 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 72 | 43 [CH(CH₃)₂]⁺, 29 [CHO]⁺ |
| 3-Hydroxy-2,2,4-trimethylpentanal | 144 | 126 [M-H₂O]⁺, 87, 57 |
| 2,2,4-Trimethyl-3-pentenal | 126 | 111 [M-CH₃]⁺, 69, 57 |
The Aldol Reaction Pathway
The formation of the two aldol adducts from this compound can be catalyzed by either acid or base. The initial reaction is an aldol addition to form a β-hydroxy aldehyde. This adduct can then undergo dehydration, particularly under harsher conditions like heating, to yield an α,β-unsaturated aldehyde, the aldol condensation product.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound's aldol adducts are provided below. These protocols are based on established laboratory procedures.
Synthesis of Aldol Adducts
1. Base-Catalyzed Aldol Addition/Condensation:
-
Materials: this compound, 10% aqueous sodium hydroxide (B78521) solution, diethyl ether, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate, ice bath.
-
Procedure:
-
Cool this compound in an ice bath.
-
Slowly add the 10% sodium hydroxide solution dropwise with stirring. The reaction is exothermic and should be kept cool to favor the addition product.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes. For the condensation product, the reaction mixture can be allowed to warm to room temperature or gently heated.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography.
-
2. Acid-Catalyzed Aldol Condensation:
-
Materials: this compound, concentrated sulfuric acid, diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound in diethyl ether and cool in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
Experimental and Analytical Workflow
The general workflow for the synthesis and subsequent spectroscopic analysis of the aldol adducts is outlined below.
This guide provides a foundational spectroscopic comparison of this compound and its aldol adducts. The presented data and protocols offer a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development, enabling a deeper understanding of these important chemical entities.
Guide to Assessing Isobutyraldehyde Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to ensure data accuracy and reliability. Cross-reactivity, the phenomenon where an antibody binds to molecules other than the target analyte, can lead to false positives or an overestimation of the analyte's concentration. This guide provides a comprehensive overview of how to conduct a cross-reactivity study for isobutyraldehyde in a hypothetical competitive immunoassay designed for its structural isomer, n-butyraldehyde.
Experimental Methodology: Competitive ELISA for Aldehyde Quantification
This section details the experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound. The assay is designed to quantify n-butyraldehyde, with this compound and other structurally similar aldehydes tested as potential interfering compounds.
Objective: To determine the percentage of cross-reactivity of this compound, propionaldehyde, and valeraldehyde (B50692) in a competitive ELISA for n-butyraldehyde.
Principle of the Assay: In this competitive ELISA, a known amount of n-butyraldehyde conjugated to a carrier protein (e.g., BSA) is pre-coated onto the wells of a microplate. The sample containing the unknown amount of n-butyraldehyde (or a potential cross-reactant) is added to the wells along with a limited amount of anti-butyraldehyde primary antibody. The free aldehyde in the sample competes with the coated aldehyde for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of the aldehyde in the sample.
Experimental Protocol
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (pH 7.4): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer (pH 7.4): PBS with 1% Bovine Serum Albumin (BSA).
-
Assay Diluent (pH 7.4): PBS with 0.1% BSA and 0.05% Tween-20.
-
n-Butyraldehyde-BSA Conjugate (Coating Antigen): Dilute to 2 µg/mL in Coating Buffer.
-
Anti-Butyraldehyde Primary Antibody: Dilute in Assay Diluent to a pre-determined optimal concentration.
-
HRP-Conjugated Secondary Antibody: Dilute in Assay Diluent according to the manufacturer's instructions.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Aldehyde Standards: Prepare serial dilutions of n-butyraldehyde (target analyte), this compound, propionaldehyde, and valeraldehyde in Assay Diluent (e.g., from 1 ng/mL to 1000 ng/mL).
2. Assay Procedure:
-
Coating: Add 100 µL of the n-Butyraldehyde-BSA conjugate solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of the aldehyde standards or samples to the appropriate wells.
-
Add 50 µL of the diluted anti-butyraldehyde primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but perform a total of five washes.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the concentration for the n-butyraldehyde standards.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for n-butyraldehyde and for each of the potential cross-reactants from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of n-butyraldehyde / IC50 of cross-reactant) x 100
Data Presentation: Cross-Reactivity of Aldehydes in a Butyraldehyde Immunoassay
The following table summarizes hypothetical data from the cross-reactivity study.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| n-Butyraldehyde | CH₃CH₂CH₂CHO | 25 | 100% |
| This compound | (CH₃)₂CHCHO | 75 | 33.3% |
| Propionaldehyde | CH₃CH₂CHO | 500 | 5.0% |
| Valeraldehyde | CH₃(CH₂)₃CHO | 150 | 16.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
The following diagrams illustrate the key principles and workflows described in this guide.
Caption: Principle of the competitive immunoassay for aldehyde detection.
Caption: Experimental workflow for the cross-reactivity study.
Safety Operating Guide
Proper Disposal of Isobutyraldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Isobutyraldehyde, a highly flammable and irritating compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures to mitigate risks. The compound is a highly flammable liquid and vapor, and it can cause serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][3] A face shield may also be necessary.[3]
-
Hand Protection: Use appropriate chemical-resistant gloves. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[1][3]
-
Skin and Body Protection: Wear impervious clothing and flame-retardant antistatic protective clothing.[1] A safety shower and eyewash station should be readily accessible.[4]
Handling and Storage:
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][5] No smoking should be permitted in handling areas.[1][2][3][5]
-
Ground and bond containers when transferring material to prevent static discharge.[4][5][6]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Collection
-
Collect waste this compound in its original container or a suitable, properly labeled, and tightly closed container.[3][5]
-
Handle uncleaned containers as you would the product itself.[3][7]
Step 2: Spill Management In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Contain the spillage using non-combustible absorbent materials such as sand, earth, or vermiculite.[3][7]
-
Collect the absorbed material and place it in a suitable container for disposal.[3][5][8]
-
Do not let the product enter drains, as it is harmful to aquatic life.[1][3][7]
Step 3: Final Disposal
-
This compound waste must be treated as hazardous waste.[5]
-
The primary recommended method of disposal is to offer the surplus and non-recyclable solution to a licensed disposal company.[1][3][7]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1][7]
-
Always dispose of the contents and container at a hazardous or special waste collection point in accordance with local, state, and federal regulations.[3][5][7]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | -40°F (-40°C)[9] |
| Lower Explosive Limit | 1.6%[9] |
| Upper Explosive Limit | 10.6%[9] |
| Autoignition Temperature | 385°F (196°C)[9] |
| Oral LD50 (Rat) | 960 - 3730 mg/kg[4] |
| Dermal LD50 (Rabbit) | 5,630 mg/kg[1] |
| Inhalation LC50 (Rat) | > 23.9 mg/l (4 h)[1] |
| Water Solubility | < 1 mg/mL at 66°F (19°C)[9] |
Experimental Protocols
The quantitative data presented in this guide are based on standardized testing protocols. For example, the toxicity data is typically determined through experiments such as:
-
Acute Oral Toxicity (LD50): A study where a substance is administered orally to a group of animals in a single dose to determine the dose that is lethal to 50% of the test population. The OECD Test Guideline 401 (or equivalent) is often followed.
-
Acute Dermal Toxicity (LD50): Similar to the oral toxicity test, but the substance is applied to the skin of the animals. The OECD Test Guideline 402 (or equivalent) is typically used.
-
Acute Inhalation Toxicity (LC50): This test involves exposing animals to the substance via inhalation for a set period to determine the concentration in the air that is lethal to 50% of the test population. The OECD Test Guideline 403 is a common protocol for this assessment.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. indenta.com [indenta.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. download.basf.com [download.basf.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. download.basf.com [download.basf.com]
- 9. ISOBUTYL ALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Isobutyraldehyde
Essential Safety and Handling Guide for Isobutyraldehyde
This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. This compound is a highly flammable liquid and vapor that can cause serious eye irritation and may be harmful if swallowed.[1][2][3] Adherence to these procedural steps is critical for the safety of all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against the hazards of this compound is the correct and consistent use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this chemical.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2][3] Nitrile rubber gloves are a suitable option.[7][8] Gloves must be inspected prior to use and disposed of properly after handling.[4][5][9] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[2] Flame-retardant and antistatic protective clothing is recommended.[5][7] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required when ventilation is inadequate or if exposure limits are exceeded.[2][3] A full respiratory protection program should be followed.[2] |
Operational Plan: Safe Handling Protocol
Proper handling procedures are essential to minimize exposure risks and prevent accidents. The workflow below provides a step-by-step process for the safe use of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing immediately.[1] Flush skin with plenty of water for at least 15 minutes.[2] Seek medical aid.[2] Wash clothing before reuse.[2] |
| Inhalation | Move the person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2] |
| Spill Response | Evacuate personnel and remove all sources of ignition.[4] Ensure adequate ventilation.[4][9] Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).[2][4] Place the absorbed material into a suitable, sealed container for disposal.[2][4][10] |
Storage and Disposal Plan
Storage:
-
Keep containers away from all sources of ignition, including heat, sparks, and open flames.[2][3][9]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][3][4] The recommended storage temperature is 2-8°C.[4]
-
Containers must be kept tightly closed and stored upright to prevent leakage.[1][4][5]
-
Use explosion-proof electrical and ventilation equipment in storage areas.[2][11]
-
Ground and bond all containers and transfer equipment to prevent static electricity discharge.[1][2][6]
-
Facilities must be equipped with an eyewash station and a safety shower.[2]
Disposal:
-
Waste Collection: Collect this compound waste and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.[1][10]
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound" and include the associated hazard symbols (e.g., flammable liquid).
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, following the same storage guidelines as the pure chemical.
-
Regulatory Compliance: Dispose of the contents and the container at a licensed hazardous or special waste collection point, in strict accordance with all local, state, and federal regulations.[1][12] Do not let the product enter drains or the environment.[4][5][9]
References
- 1. download.basf.com [download.basf.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemos.de [chemos.de]
- 4. indenta.com [indenta.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. chemicalbook.com [chemicalbook.com]
- 10. download.basf.com [download.basf.com]
- 11. oxoplast.com [oxoplast.com]
- 12. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
